molecular formula C13H10N2 B1588435 4-Phenylamino-benzonitrile CAS No. 36602-01-4

4-Phenylamino-benzonitrile

Cat. No.: B1588435
CAS No.: 36602-01-4
M. Wt: 194.23 g/mol
InChI Key: CDJDZWDNBFIGKY-UHFFFAOYSA-N
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Description

4-Phenylamino-benzonitrile is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-anilinobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJDZWDNBFIGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433388
Record name 4-PHENYLAMINO-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36602-01-4
Record name 4-PHENYLAMINO-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 4-Phenylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylamino-benzonitrile, also known as 4-anilinobenzonitrile or 4-cyanodiphenylamine, is a key organic intermediate in the synthesis of pharmaceuticals, dyes, and complex molecular architectures. Its structure, featuring a nitrile group and a secondary amine bridging two phenyl rings, imparts unique electronic and chemical properties. Accurate structural confirmation and purity assessment are paramount in its application, necessitating a multi-faceted analytical approach. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a comprehensive and validated structural profile.

The molecular structure for reference is:

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula of a compound. For a molecule like this compound, which is thermally stable and has a relatively low molecular weight, Electron Ionization (EI) is the method of choice. EI is a "hard" ionization technique that imparts significant energy, leading to reproducible fragmentation patterns that offer valuable structural clues.[1][2][3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation : A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

  • Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or following separation by Gas Chromatography (GC). The solvent is removed under vacuum.

  • Ionization : The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M⁺•).[4]

  • Fragmentation : The excess energy transferred during ionization causes the unstable molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[5]

  • Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Summary & Interpretation

The expected mass spectrum of this compound would confirm its molecular identity through the molecular ion and key fragment ions.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[6]
Molecular Weight 194.23 g/mol [6]
Exact Mass 194.0844 Da[6]
Key Ions (m/z) 194 (M⁺•), 193 ([M-H]⁺), 167, 117, 90, 77Predicted
  • Molecular Ion (M⁺•) at m/z 194 : The presence of a peak at m/z 194 directly corresponds to the exact mass of the molecule, confirming its elemental formula of C₁₃H₁₀N₂. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here.[7]

  • [M-H]⁺ Ion at m/z 193 : A very common fragmentation for diphenylamine structures is the loss of a hydrogen atom, often from the amine nitrogen, to form a stable, delocalized cation. This is frequently the base peak in related compounds.

  • Fragment at m/z 167 : This peak likely arises from the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the [M-H]⁺ ion, a characteristic fragmentation for aromatic nitriles.

  • Fragment at m/z 77 : This prominent peak corresponds to the phenyl cation ([C₆H₅]⁺), resulting from the cleavage of the C-N bond. Its presence is a strong indicator of a phenyl substituent.

fragmentation M [C₁₃H₁₀N₂]⁺• m/z = 194 (Molecular Ion) M_H [C₁₃H₉N₂]⁺ m/z = 193 M->M_H - •H C6H5 [C₆H₅]⁺ m/z = 77 M->C6H5 - •C₇H₅N₂ M_H_HCN [C₁₂H₈N]⁺ m/z = 167 M_H->M_H_HCN - HCN

Caption: Predicted EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is preferred for its simplicity and minimal sample preparation.

  • Background Scan : A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.[8]

  • Sample Application : A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Pressure Application : A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal.

  • Data Acquisition : The sample is scanned with infrared light over a typical range of 4000–600 cm⁻¹. The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[9]

Data Summary & Interpretation

The IR spectrum of this compound will display characteristic absorption bands confirming its key structural features.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensitySource
~3350 - 3310N-H StretchSecondary AmineWeak-Medium[10][11]
~3100 - 3000Aromatic C-H StretchAromatic RingMedium[10]
~2240 - 2220C≡N Stretch (Nitrile)Aromatic NitrileStrong, Sharp[12]
~1600 & ~1500C=C Ring StretchAromatic RingMedium-Strong[10]
~1335 - 1250C-N StretchAromatic AmineStrong[11]
~900 - 675Aromatic C-H Bend (oop)Substituted AromaticsStrong[10]
  • N-H Stretch (~3330 cm⁻¹) : The presence of a single, relatively weak peak in this region is the hallmark of a secondary amine (R₂NH).[11] This clearly distinguishes it from a primary amine, which would show two peaks.

  • C≡N Stretch (~2230 cm⁻¹) : A very strong and sharp absorption band in this region is definitive proof of the nitrile functional group. Its position, slightly lower than that for aliphatic nitriles, is due to conjugation with the aromatic ring, which slightly weakens the C≡N bond.[12]

  • Aromatic C-H and C=C Stretches : Multiple peaks just above 3000 cm⁻¹ (C-H stretch) and at ~1600 and ~1500 cm⁻¹ (C=C ring stretches) confirm the presence of the aromatic rings.[10]

  • C-N Stretch (~1280 cm⁻¹) : A strong band in this region is characteristic of the stretching vibration of the carbon-nitrogen bond in an aromatic amine.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be made.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its excellent solvating power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak.

  • Referencing : Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.00 ppm for chemical shift referencing.[13]

  • Instrument Setup : The sample is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.[14]

  • Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon environment.

Data Summary: ¹H NMR
  • Spectrometer : 400 MHz

  • Solvent : CDCl₃

  • Reference : TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.46Doublet (d)8.42HH-c
7.36Triplet (t)8.02HH-g
7.17Doublet (d)8.02HH-f
7.13Triplet (t)7.21HH-h
6.97Doublet (d)8.42HH-b
6.18Broad Singlet (bs)-1HN-H
(Data sourced from The Royal Society of Chemistry[15])
Data Summary: ¹³C NMR
  • Spectrometer : 100 MHz

  • Solvent : CDCl₃

  • Reference : CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
147.9C-d
139.9C-e
133.7C-c
129.6C-g
123.9C-h
121.1C-f
119.9C-a (Nitrile C≡N)
114.8C-b
101.3C-a (Ipso-CN)
(Data sourced from The Royal Society of Chemistry[15])

graph "NMR_Assignments" {
layout=neato;
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [color="#202124"];

// Atom Definitions with labels
C_d [label="C-d", pos="0,-2.8!"];
C_c1 [label="C-c", pos="-1.2,-2.1!"];
C_b1 [label="C-b", pos="-1.2,-0.7!"];
C_a_ipso [label="C-a", pos="0,0!"];
C_b2 [label="C-b", pos="1.2,-0.7!"];
C_c2 [label="C-c", pos="1.2,-2.1!"];
H_c1 [label="H-c", pos="-2.2,-2.4!"];
H_b1 [label="H-b", pos="-2.2,-0.4!"];
H_b2 [label="H-b", pos="2.2,-0.4!"];
H_c2 [label="H-c", pos="2.2,-2.4!"];

N_amine [label="N", pos="0,1.4!"];
H_amine [label="H", pos="-0.7,1.9!"];

C_e [label="C-e", pos="0,2.6!"];
C_f1 [label="C-f", pos="-1.2,3.3!"];
C_g1 [label="C-g", pos="-1.2,4.7!"];
C_h [label="C-h", pos="0,5.4!"];
C_g2 [label="C-g", pos="1.2,4.7!"];
C_f2 [label="C-f", pos="1.2,3.3!"];
H_f1 [label="H-f", pos="-2.2,3.0!"];
H_g1 [label="H-g", pos="-2.2,5.0!"];
H_h [label="H-h", pos="0,6.4!"];
H_g2 [label="H-g", pos="2.2,5.0!"];
H_f2 [label="H-f", pos="2.2,3.0!"];

C_nitrile_ipso [label="C-a (Ipso-CN)", pos="0,-4.2!"];
N_nitrile [label="N", pos="0,-5.4!"];
C_nitrile_CN [label="C-a (C≡N)", pos="0,-4.2!"]; // For labeling purposes// Bonds
C_a_ipso -- C_b1; C_a_ipso -- C_b2;
C_b1 -- C_c1; C_b2 -- C_c2;
C_c1 -- C_d; C_c2 -- C_d;
C_a_ipso -- N_amine;
N_amine -- H_amine;
N_amine -- C_e;
C_e -- C_f1; C_e -- C_f2;
C_f1 -- C_g1; C_f2 -- C_g2;
C_g1 -- C_h; C_g2 -- C_h;
C_d -- C_nitrile_ipso;
C_nitrile_ipso -- N_nitrile [style=triple];

// H-bonds
C_c1 -- H_c1; C_b1 -- H_b1;
C_b2 -- H_b2; C_c2 -- H_c2;
C_f1 -- H_f1; C_g1 -- H_g1;
C_h -- H_h; C_g2 -- H_g2;
C_f2 -- H_f2;

}

Caption: Proton and Carbon numbering for NMR assignments.

In-depth Interpretation
  • ¹H NMR :

    • The aromatic region (6.9-7.5 ppm) shows signals integrating to 9 protons, consistent with the nine aromatic protons on the two phenyl rings.

    • The signal at 6.18 ppm is a broad singlet, characteristic of an N-H proton, which often undergoes exchange and does not couple with adjacent protons.

    • The signals at 7.46 ppm (H-c) and 6.97 ppm (H-b) are doublets, each integrating to 2H. This pattern is classic for a 1,4-disubstituted (para) benzene ring. H-c is deshielded (further downfield) due to the strong electron-withdrawing effect of the adjacent nitrile group. H-b is shielded (further upfield) by the electron-donating effect of the amine nitrogen.

    • The signals for the monosubstituted ring (H-f, H-g, H-h) appear as two triplets and a doublet, integrating to 2H, 2H, and 1H respectively. The H-f doublet at 7.17 ppm corresponds to the ortho protons, H-g triplet at 7.36 ppm to the meta protons, and the H-h triplet at 7.13 ppm to the para proton.

  • ¹³C NMR :

    • The spectrum shows 9 distinct signals, indicating some symmetry in the molecule, as there are 13 carbon atoms in total.

    • The signal at 119.9 ppm is assigned to the nitrile carbon (C≡N). The quaternary carbon to which the nitrile is attached (C-a, ipso) is found at 101.3 ppm, significantly shielded.

    • The most downfield signals at 147.9 ppm (C-d) and 139.9 ppm (C-e) are assigned to the quaternary carbons directly bonded to the nitrogen atom. They are deshielded due to the electronegativity of nitrogen.

    • The remaining signals correspond to the protonated aromatic carbons, with their chemical shifts influenced by the electronic effects of the amine and nitrile substituents.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unequivocal characterization of this compound. MS confirms the molecular formula and weight. IR spectroscopy validates the presence of the key N-H, C≡N, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecular skeleton, confirming the connectivity and substitution patterns of the aromatic rings. This self-validating system of analysis ensures the structural integrity and identity of the compound, a critical requirement for its use in research and development.

References

Introduction: Identifying a Key Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Phenylamino-benzonitrile

This compound, also known by its IUPAC name 4-anilinobenzonitrile , is an aromatic organic compound that has garnered significant interest within the scientific community, particularly in the realm of drug development.[1][2] Its structure, which features a diarylamine core with a strategically placed nitrile group, serves as a versatile and privileged scaffold for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis protocols, and its pivotal role as a precursor in the development of targeted therapeutics, primarily kinase inhibitors for oncological applications.[3][4]

The core value of 4-anilinobenzonitrile lies in its dual functionality. The secondary amine provides a vector for substitution and acts as a key hydrogen bond donor/acceptor, while the nitrile group is not only a potent hydrogen bond acceptor but can also be chemically transformed into other functional groups, such as amines or carboxylic acids, or participate in cyclization reactions.[2][5] This inherent reactivity makes it an essential building block for constructing molecules designed to interact with specific biological targets.[5]

IdentifierValueSource
IUPAC Name 4-anilinobenzonitrilePubChem[1]
CAS Number 36602-01-4PubChem[1]
Molecular Formula C₁₃H₁₀N₂PubChem[1][]
Synonyms 4-(Phenylamino)benzonitrile, 4-Cyanodiphenylamine, N-Phenyl-4-cyanoanilinePubChem, CymitQuimica[1][2]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 4-anilinobenzonitrile dictate its handling, reactivity, and pharmacokinetic potential when incorporated into larger molecules. It typically presents as a stable, white crystalline solid.[7]

Table 1: Physicochemical Properties of 4-Anilinobenzonitrile

Property Value Reference
Molecular Weight 194.23 g/mol PubChem[1]
Melting Point 97-98 °C The Royal Society of Chemistry[7]
Topological Polar Surface Area 35.8 Ų PubChem[1]
XLogP3 (Lipophilicity) 2.9 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the structure of 4-anilinobenzonitrile. The following data has been reported in deuterated chloroform (CDCl₃):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 6.18 (bs, 1H).[7]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3.[7]

Synthesis: Forging the Core Scaffold

The primary route for synthesizing 4-anilinobenzonitrile is through a transition metal-catalyzed C-N cross-coupling reaction, a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination is a frequently employed method, involving the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

This reaction is highly valued for its functional group tolerance and efficiency. The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high yields and preventing side reactions. The base is required to deprotonate the amine, forming the active nucleophile, and to neutralize the hydrogen halide byproduct.

G cluster_reactants Reactants cluster_reagents Reagents ArylHalide 4-Halobenzonitrile (X = Br, Cl) Process C-N Cross-Coupling (Buchwald-Hartwig Amination) ArylHalide->Process Aniline Aniline Aniline->Process Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Process Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Process Base Base (e.g., NaOtBu) Base->Process Solvent Solvent (e.g., Toluene) Solvent->Process Product 4-Anilinobenzonitrile Process->Product

Caption: General workflow for the synthesis of 4-Anilinobenzonitrile.

Experimental Protocol: Synthesis via C-N Cross-Coupling

The following protocol is a representative example for the synthesis of 4-anilinobenzonitrile.

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chlorobenzonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Addition of Reagents: Add aniline (1.1-1.2 eq) and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-anilinobenzonitrile.[7]

Application in Drug Development: A Gateway to Kinase Inhibitors

The true significance of the 4-anilinobenzonitrile scaffold is realized in its application as a key intermediate for synthesizing potent kinase inhibitors.[3] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The anilino-benzonitrile backbone is a well-established pharmacophore that can effectively bind to the ATP-binding site of numerous kinases.[3]

Derivatives such as 4-phenylamino-3-quinolinecarbonitriles and 3-amino-4-(phenylamino)benzonitrile are precursors to drugs that target kinases like Src and the Epidermal Growth Factor Receptor (EGFR).[3][8]

Table 2: Biological Activity of Representative Kinase Inhibitors Derived from Anilino-nitrile Scaffolds

Compound Target Kinase IC₅₀ (nM) Therapeutic Area Reference
Compound 1a¹ Src 30 Oncology PubMed[8]
Compound 31a² Src 1.2 Oncology PubMed[8]
Bosutinib³ Src/Abl 1.2 Oncology BenchChem[3]

¹ 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile ² 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile ³ A marketed drug with a related 4-anilino-quinoline core structure.

Mechanism of Action: Inhibition of Src Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that, when overactive, contribute to cancer cell proliferation, survival, and metastasis.[3] Inhibitors derived from the 4-anilinobenzonitrile scaffold are designed to compete with ATP for the binding pocket in the kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

cluster_pathway Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Substrate Downstream Substrates Src->Substrate Phosphorylation (ATP -> ADP) Response Cell Proliferation, Survival, Motility Substrate->Response Inhibitor Anilino-Quinoline Carbonitrile Inhibitor Inhibitor->Src Inhibition

Caption: Simplified pathway showing inhibition of Src Kinase by a derivative.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-anilinobenzonitrile is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

4-Anilinobenzonitrile is more than a simple organic molecule; it is a foundational element in the design and synthesis of targeted therapies. Its straightforward synthesis and versatile reactivity provide medicinal chemists with a reliable platform for developing sophisticated kinase inhibitors and other potential therapeutic agents. As our understanding of cell signaling pathways deepens, the strategic value of scaffolds like 4-anilinobenzonitrile will continue to grow, enabling the creation of next-generation drugs with enhanced potency and selectivity for a variety of diseases.

References

An In-depth Technical Guide to 4-Phenylamino-benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Phenylamino-benzonitrile, also known as 4-anilinobenzonitrile, is a diarylamine compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combining a nitrile group with a phenylamino moiety, serves as a privileged scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its role in modern drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Diarylamine Scaffold

Diarylamines are a class of organic compounds characterized by a nitrogen atom connected to two aryl groups. This structural motif is prevalent in a wide array of pharmaceuticals and biologically active compounds.[1] The specific arrangement of the two aromatic rings imparts a defined three-dimensional geometry that can facilitate precise interactions with biological targets. In the case of this compound, the presence of the electron-withdrawing nitrile group further modulates the electronic properties of the scaffold, influencing its reactivity and potential as a pharmacophore.[2] This guide will delve into the core characteristics of this versatile molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically a solid at room temperature.[3]

Core Properties

The fundamental identifiers and properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀N₂[4][5]
Molecular Weight 194.23 g/mol [4][5]
CAS Number 36602-01-4[3][4]
IUPAC Name 4-anilinobenzonitrile[4]
Synonyms (4-Cyanophenyl)phenylamine, 4-Cyanodiphenylamine[3]
Appearance Solid/crystalline substance[3]
Melting Point 97-98 °C[6]

Note on a related compound: It is important to distinguish this compound (C₁₃H₁₀N₂) from 4-[(phenylamino)methyl]benzonitrile (C₁₄H₁₂N₂). The latter contains a methylene (-CH₂-) bridge between the phenylamino group and the benzonitrile ring, resulting in a different molecular weight (208.26 g/mol ) and distinct chemical properties.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral features are outlined below.

SpectroscopyExpected Features
¹H NMR Signals corresponding to aromatic protons on both phenyl rings. A broad singlet for the N-H proton.[6]
¹³C NMR Resonances for the aromatic carbons and the nitrile carbon.[6]
FT-IR Characteristic absorption bands for N-H stretching, C≡N (nitrile) stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound

The formation of the C-N bond in diarylamines is a cornerstone of synthetic organic chemistry. While classical methods exist, modern cross-coupling reactions have become the preferred approach for their efficiency and substrate scope.

The Buchwald-Hartwig Amination: A Modern Approach

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds.[8] This reaction allows for the coupling of an amine with an aryl halide, providing a direct route to diarylamines like this compound.[9] The reaction's success is highly dependent on the choice of palladium catalyst, ligand, and base.[10]

Diagram 1: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_outcome Outcome A 4-Halobenzonitrile (e.g., 4-Bromobenzonitrile) F Inert Atmosphere (Nitrogen or Argon) A->F B Aniline B->F C Palladium Precatalyst (e.g., Pd(OAc)₂) C->F D Phosphine Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F G Anhydrous Solvent (e.g., Toluene) F->G Reaction Setup H Heating (e.g., 80-110 °C) G->H Reaction Conditions I This compound H->I Yields J Purification (e.g., Column Chromatography) I->J Workup

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromobenzonitrile

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus and magnetic stirring

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (1-2 mol%), and XPhos (2-4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2-1.4 eq) followed by anhydrous toluene.

  • Aniline Addition: Add aniline (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality Behind Choices:

  • Palladium Catalyst & Ligand: The combination of a palladium source and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, and reductive elimination.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline, forming the active nucleophile in the catalytic cycle.

  • Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxygen. An inert atmosphere prevents its oxidation and deactivation.

Applications in Drug Discovery

The this compound scaffold is a key component in the design of various therapeutic agents, most notably as inhibitors of protein kinases.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[11] The 4-anilino moiety can effectively occupy the ATP-binding site of many kinases, making it a valuable starting point for inhibitor design.[12]

Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of 4-anilinoquinazolines and related heterocycles are well-established as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[13][14] These inhibitors compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[15]

Diagram 2: EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP Binds & Hydrolyzes Ligand EGF Ligand Ligand->EGFR Binds Downstream Downstream Signaling (e.g., RAS-MAPK) ATP->Downstream Activates Inhibitor 4-Anilino- Derivative Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway.

The nitrile group in this compound and its derivatives is often a key interaction point within the kinase active site, potentially forming hydrogen bonds or other non-covalent interactions that enhance binding affinity.[16]

Other Therapeutic Areas

Beyond oncology, derivatives of this scaffold have been explored for other therapeutic applications, including:

  • Antimicrobial agents: Some studies have shown that derivatives of 4-anilino structures can exhibit antibacterial and antifungal activity.[17][18]

  • Anti-inflammatory agents: The 4-phenylaminoquinazoline scaffold has been investigated for its potential to inhibit inflammatory pathways, such as the NF-κB signaling cascade.[19]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazards: It is considered harmful if swallowed or in contact with skin. It can cause skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of considerable importance, bridging the fields of synthetic chemistry and drug discovery. Its straightforward synthesis via modern cross-coupling methods like the Buchwald-Hartwig amination, combined with its proven utility as a scaffold for potent kinase inhibitors, ensures its continued relevance in the development of novel therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and applications, offering valuable insights for researchers dedicated to advancing medicinal chemistry and targeted drug design.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Phenylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 4-Phenylamino-benzonitrile (also known as 4-anilinobenzonitrile or 4-cyanodiphenylamine), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document furnishes researchers, scientists, and drug development professionals with a robust theoretical framework and detailed, field-proven experimental protocols to determine these critical parameters. By synthesizing information on related chemical structures and adhering to established analytical principles, this guide serves as a self-validating system for generating reliable solubility profiles and understanding the degradation pathways of this compound, thereby facilitating its effective use in research and development.

Introduction: The Pivotal Role of Physicochemical Properties

This compound is a bifunctional molecule featuring a diphenylamine backbone and a nitrile group.[3] This unique structure makes it a valuable building block in medicinal chemistry and materials science. The phenylamino moiety is a common pharmacophore, while the nitrile group offers a versatile handle for a variety of chemical transformations.[1]

The successful application of this compound in any synthetic or formulation workflow is critically dependent on two of its fundamental physicochemical properties: solubility and stability.

  • Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and formulation vehicles. A thorough understanding of its solubility profile across a range of common solvents is essential for process optimization, ensuring reaction efficiency, and achieving desired product purity.

  • Stability determines the compound's shelf-life, appropriate storage conditions, and potential degradation pathways.[4] Knowledge of its stability under various stress conditions—such as exposure to heat, light, and different pH environments—is crucial for developing robust analytical methods, ensuring the integrity of the molecule, and identifying potential impurities that may arise during manufacturing or storage.[5]

This guide is structured to provide both a theoretical understanding of the factors governing the solubility and stability of this compound and practical, step-by-step protocols for their experimental determination.

Solubility Profile of this compound

Theoretical Considerations

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6]

  • Polar Solvents: The polarity of this compound is moderate. The nitrile group can participate in dipole-dipole interactions and potentially weak hydrogen bonding. Therefore, it is expected to have some solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and lower to moderate solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in water is expected to be low due to the large hydrophobic surface area of the two phenyl rings.

  • Non-Polar Solvents: The significant non-polar character imparted by the phenyl rings suggests good solubility in non-polar aromatic solvents (e.g., toluene) and moderate solubility in aliphatic hydrocarbons (e.g., hexane, cyclohexane).

Temperature is another critical factor, with the solubility of most solid organic compounds in liquid solvents increasing with temperature.[7]

Quantitative Solubility Data

As precise, multi-solvent quantitative data is not widely published, the following table is presented as a template for researchers to populate using the experimental protocols detailed in Section 3. This systematic approach ensures the generation of comparable and reliable data.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Observations
Polar Protic Methanol25Data to be determined
Ethanol25Data to be determined
Isopropanol25Data to be determined
Water25Data to be determined
Polar Aprotic Acetone25Data to be determined
Acetonitrile25Data to be determined
Ethyl Acetate25Data to be determined
Dimethylformamide (DMF)25Data to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determined
Non-Polar Toluene25Data to be determined
Hexane25Data to be determined
Dichloromethane (DCM)25Data to be determined

Experimental Protocol for Solubility Determination

The following protocols provide a robust framework for both qualitative and quantitative solubility assessment.

Workflow for Solubility Determination

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination (Isothermal Shake-Flask Method) A Add ~5 mg of this compound to 1 mL of solvent in a vial B Vortex for 60 seconds at ambient temperature A->B C Visually inspect for undissolved solid B->C D Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' C->D E Prepare a saturated solution by adding excess solid to the solvent D->E Proceed for quantitative analysis F Equilibrate at a constant temperature (e.g., 25°C) with agitation for 24 hours E->F G Allow to settle and filter the supernatant using a 0.22 µm syringe filter F->G H Prepare a series of dilutions of the clear filtrate G->H I Quantify concentration using a validated HPLC-UV method H->I J Construct a calibration curve with standards of known concentration J->I

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Quantitative Protocol (Isothermal Shake-Flask Method)

This method is a gold standard for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Thermostatic orbital shaker or rotator

  • Screw-cap vials (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a screw-cap vial. An amount that ensures undissolved solid remains after equilibration is key.

    • Pipette a known volume (e.g., 2 mL) of the selected solvent into the vial.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is generally adequate.

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Develop and validate a stability-indicating HPLC method for this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate) is a good starting point.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) of >0.999 is desirable.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in mg/mL or mol/L.

Stability Profile of this compound

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. Understanding these degradation pathways is essential for ensuring its quality and for the development of stability-indicating analytical methods.[8]

Theoretical Considerations and Potential Degradation Pathways

The chemical structure of this compound contains two key functional groups that are susceptible to degradation: the nitrile group and the secondary amine bridge.

  • Hydrolytic Degradation: The nitrile group can undergo hydrolysis under both acidic and basic conditions.[7] This typically proceeds in two steps: first to the corresponding amide (4-phenylamino-benzamide), and then further to the carboxylic acid (4-phenylamino-benzoic acid).[7] The rate of hydrolysis is pH-dependent.

  • Oxidative Degradation: The secondary amine of the diphenylamine structure is susceptible to oxidation.[9] This can lead to the formation of colored impurities and potentially more complex products. The use of oxidizing agents like hydrogen peroxide in forced degradation studies can help to identify these potential degradants.

  • Photodegradation: Aromatic amines and nitriles can be sensitive to light, particularly UV radiation.[10] Exposure to light can provide the energy to initiate degradation reactions, leading to discoloration and the formation of photoproducts. Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess this liability.[11]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur.[12] Thermogravimetric analysis (TGA) can be used to determine the onset of thermal decomposition. Forced degradation studies at elevated temperatures will help identify thermally induced degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development and is used to identify the likely degradation products, understand the degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[4][13]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CHydrolysis of the nitrile group to an amide and then a carboxylic acid.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CHydrolysis of the nitrile group to an amide and then a carboxylate salt.
Oxidation 3% H₂O₂24 hours at ambient temp.Oxidation of the secondary amine.
Thermal Solid & SolutionUp to 7 days at 80°CThermally induced decomposition.
Photostability Solid & SolutionICH Q1B exposure levelsPhotolytic degradation, formation of colored impurities.

Experimental Protocol for Stability Assessment

The following protocol outlines a systematic approach to conducting forced degradation studies.

Workflow for Forced Degradation and Stability Assessment

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis and Characterization A Develop a stability-indicating HPLC-UV/MS method B Validate method for specificity, linearity, accuracy, and precision A->B C Prepare solutions of this compound (e.g., 1 mg/mL) B->C D Expose samples to stress conditions (Acid, Base, H2O2, Heat, Light) C->D E Include control samples (unstressed and dark controls) C->E F Neutralize acid/base stressed samples before analysis D->F G Analyze all samples by the validated HPLC-UV/MS method E->G F->G H Assess peak purity of the parent compound G->H I Quantify the parent compound and degradation products G->I J Characterize major degradation products using LC-MS/MS, NMR I->J

Caption: Workflow for stability assessment via forced degradation studies.

Step-by-Step Forced Degradation Protocol

Materials and Equipment:

  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Heating oven, photostability chamber

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw and neutralize aliquots as with the acid hydrolysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Monitor the reaction and withdraw aliquots at appropriate times.

    • Thermal Degradation: Expose both the solid compound and the stock solution to dry heat (e.g., 80°C) in an oven. Analyze at set time points.

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the pre-validated stability-indicating HPLC method.

    • The use of a photodiode array (PDA) detector is recommended to assess peak purity and to determine if new chromophores are formed.

    • An in-line mass spectrometer (LC-MS) is invaluable for obtaining mass information on the degradation products, which aids in their identification.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound under each stress condition.

    • Identify and quantify the major degradation products.

    • Propose a degradation pathway based on the identified products.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While a lack of extensive published quantitative data necessitates a hands-on experimental approach, the detailed protocols and theoretical considerations presented herein empower researchers to generate the high-quality, reliable data required for their specific applications. A systematic evaluation of solubility in a range of common solvents, coupled with a thorough investigation of stability through forced degradation studies, will ensure the effective and robust use of this important chemical intermediate in the development of new pharmaceuticals and advanced materials.

References

The 4-Phenylamino-benzonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 4-phenylamino-benzonitrile core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for diverse biological targets through strategic modification. Its inherent structural and electronic properties, including a metabolically robust nature and the versatile reactivity of the nitrile group, have established it as a cornerstone for the development of targeted therapeutics.[1] This technical guide provides a comprehensive overview of the synthesis, key therapeutic applications, structure-activity relationships (SAR), and future potential of this compound derivatives. We will delve into its most prominent role in the design of kinase inhibitors for oncology, while also exploring its emerging potential in treating inflammatory disorders and neurodegenerative diseases. This document is intended to serve as a resource for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to guide future discovery efforts based on this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, identifying molecular starting points that are both synthetically tractable and biologically relevant is a paramount challenge. Privileged scaffolds are chemical structures that appear recurrently in active compounds against different biological targets. The this compound motif has earned this status due to its remarkable adaptability. The anilino-benzonitrile backbone serves as a rigid yet customizable platform, allowing for precise orientation of substituents to engage with various protein binding sites.[2] The nitrile moiety, often functioning as a hydrogen bond acceptor or a bioisostere for a ketone, is a key modulator of physicochemical properties and can serve as a handle for further chemical elaboration.[1][2] This guide aims to deconstruct the success of this scaffold, providing a deep dive into its applications and the underlying chemical principles that make it a powerful tool in the medicinal chemist's arsenal.

Synthetic Versatility: Building the Chemical Toolbox

The utility of the this compound scaffold is underpinned by its accessible and versatile synthesis. The core is typically constructed via standard C-N cross-coupling reactions. However, its true power lies in its role as an intermediate for creating more complex heterocyclic systems. For instance, the vicinal amino groups in derivatives like 3-amino-4-(phenylamino)benzonitrile are perfectly positioned for cyclization reactions to form potent quinoline and quinazoline-based kinase inhibitors.[2] This synthetic accessibility allows for the rapid generation of compound libraries for screening and optimization.

G cluster_0 Core Synthesis & Derivatization Start Substituted Aniline & Benzonitrile Coupling C-N Cross-Coupling (e.g., Buchwald-Hartwig) Start->Coupling Step 1 Core This compound Scaffold Coupling->Core Step 2 Intermediate Introduction of Amino Group (e.g., Nitration & Reduction) Core->Intermediate Step 3a (Functionalization) Cyclization Cyclization with Formic Acid or Equivalent Intermediate->Cyclization Step 4 Product Fused Heterocyclic Systems (Quinazolines, Quinolines) Cyclization->Product Step 5

Caption: Synthetic workflow for derivatizing the core scaffold.

Core Application I: Kinase Inhibition in Oncology

The most significant application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.[3] The dysregulation of protein kinases is a common driver of cancer cell proliferation, survival, and metastasis, making them high-value therapeutic targets.[4]

Mechanism of Action

The anilino-benzonitrile pharmacophore is exceptionally well-suited to target the ATP-binding site of many protein kinases. The phenylamino moiety often forms crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's activity. The benzonitrile portion typically extends into the hydrophobic pocket of the active site, where it can be modified to enhance potency and selectivity.[2]

Key Kinase Targets

Derivatives of this scaffold have demonstrated potent activity against several clinically relevant kinases:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are frequently overactive in solid tumors, promoting processes like cell invasion and metastasis.[2] Optimization of 4-phenylamino-3-quinolinecarbonitriles has led to the discovery of highly potent Src inhibitors with IC50 values in the low nanomolar range.[5]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers, EGFR is a well-established drug target.[2] The 4-(phenylamino)quinazoline and related pyridopyrimidine classes, built from benzonitrile precursors, have been developed as both reversible and irreversible inhibitors of EGFR.[6]

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Invasion RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 4-Phenylamino- benzonitrile Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade.

Data Summary: Potency of Src Kinase Inhibitors

The following table summarizes the in vitro activity of representative 4-phenylamino-3-quinolinecarbonitrile derivatives against Src kinase, demonstrating the high potency achievable with this scaffold.

Compound IDC-4 Anilino SubstitutionC-7 SubstitutionSrc IC50 (nM)Ref
1a 2,4-dichloro6,7-dimethoxy30[5]
1c 2,4-dichloro-5-methoxy6,7-dimethoxy<30[5]
2c 2,4-dichloro-5-methoxy3-(morpholin-4-yl)propoxy<10[5]
31a 2,4-dichloro-5-methoxy3-(4-methylpiperazin-1-yl)propoxy1.2[5]

Data synthesized from literature.[5]

Emerging Applications: Anti-inflammatory and Neuroprotective Roles

While oncology remains the primary focus, the versatility of the this compound scaffold extends to other therapeutic areas, notably inflammation and neurodegeneration.

Anti-inflammatory Potential

Certain derivatives have exhibited significant anti-inflammatory properties. For example, 4-acetylaminophenylacetic acid was shown to have a therapeutic effect on adjuvant arthritis in rats.[7] Interestingly, this activity did not stem from the common mechanism of prostaglandin biosynthesis inhibition, but rather appeared to be linked to modulation of the immune system.[7] This suggests that derivatives of the scaffold could be developed as novel immunomodulatory agents for chronic inflammatory diseases.

Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and neuroinflammation.[8][9] Phenolic compounds, in general, are known for their neuroprotective effects.[9][10] Related structures, such as 8-alkylamino-1,4-benzoxazine antioxidants, have shown potent neuroprotective activity in models of brain damage by preventing the fall in ATP levels during hypoxia.[11] The antioxidant potential of the phenylamino moiety suggests that this scaffold could be a promising starting point for developing agents that combat the multifactorial nature of neurodegeneration.[8]

G cluster_neuro Neuroinflammation & Potential Intervention Insult Pathogenic Stimulus (e.g., Protein Aggregates) Microglia Microglia (Resting State) Insult->Microglia Activation Microglia Activation (M1 Pro-inflammatory) Microglia->Activation Cytokines Release of Pro-inflammatory Mediators (TNF-α, IL-6) Activation->Cytokines Damage Neuronal Damage & Degeneration Cytokines->Damage Agent Potential Neuroprotective Agent (Antioxidant/ Anti-inflammatory) Agent->Activation Inhibition Agent->Cytokines Neutralization

Caption: Potential sites of action for neuroprotective agents.

Guiding Optimization: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into its structure-activity relationships (SAR), guiding the optimization of lead compounds.

  • C-4 Anilino Group: Substitutions on this ring are crucial for kinase inhibitory activity. For Src inhibitors, trisubstituted anilines, particularly with 2,4-dichloro-5-methoxy substitutions, have proven to be highly effective.[5] This region of the molecule often interacts with the hydrophobic pocket near the ATP binding site.

  • The Nitrile Group: The nitrile is not merely a passive feature. Its strong electron-withdrawing nature influences the electronics of the entire system.[12] It often acts as a key hydrogen bond acceptor. In some contexts, replacing it can drastically alter activity, while in others, it serves as a versatile point for synthetic elaboration.[2]

  • Fused Ring System: For quinoline and quinazoline derivatives, substitutions on the fused ring system are critical for modulating solubility, cell permeability, and potency. For example, replacing a methoxy group at the C-7 position with a 3-(morpholin-4-yl)propoxy group significantly increased the inhibition of both Src kinase activity and Src-mediated cell proliferation.[5]

Caption: Conceptual SAR summary for this compound derivatives. Note: A chemical structure image would replace the placeholder in a full implementation.

Field-Proven Methodologies: Key Experimental Protocols

The translation of a chemical scaffold into a therapeutic candidate relies on robust and reproducible experimental protocols. The following methodologies are representative of the workflows used to evaluate compounds based on the this compound scaffold.

Synthesis Protocol: Preparation of a 4-Phenylamino-3-quinolinecarbonitrile Intermediate

Objective: To synthesize 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, a key intermediate for potent Src kinase inhibitors.[5]

Causality: This multi-step synthesis builds the quinoline core first, then introduces the critical C-4 anilino group via a nucleophilic aromatic substitution. Each step is designed to produce the necessary functionality for the subsequent transformation.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • 3,4-Dimethoxyaniline

  • Diphenyl ether

  • Phosphorus oxychloride (POCl3)

  • 2,4-dichloro-5-methoxyaniline

  • Isopropanol

Step-by-Step Methodology:

  • Step 1: Formation of Ethyl 2-cyano-3-(3,4-dimethoxyphenylamino)acrylate.

    • Rationale: This step forms the enamine intermediate required for the subsequent thermal cyclization.

    • Combine 3,4-dimethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

    • Heat the mixture at 100°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

    • Cool the reaction mixture and collect the precipitated solid product by filtration. Wash with cold ethanol to yield the desired product.

  • Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-6,7-dimethoxy-3-quinolinecarboxylate.

    • Rationale: High-temperature cyclization in a high-boiling solvent like diphenyl ether drives the formation of the quinolone ring system.

    • Add the product from Step 1 to diphenyl ether.

    • Heat the mixture to reflux (approx. 250-260°C) for 30 minutes.

    • Cool the mixture and add hexane to precipitate the product. Filter, wash with hexane, and dry to obtain the quinolone.

  • Step 3: Chlorination to form 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile.

    • Rationale: The hydroxyl group at C-4 is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution. POCl3 is a standard reagent for this transformation.

    • Suspend the product from Step 2 in phosphorus oxychloride (POCl3).

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction and carefully pour it onto crushed ice. Neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

    • Filter the solid, wash with water, and dry.

  • Step 4: Nucleophilic Aromatic Substitution.

    • Rationale: The final C-N bond is formed by displacing the C-4 chloro group with the desired aniline, yielding the target compound.

    • Suspend the chlorinated quinoline from Step 3 and 2,4-dichloro-5-methoxyaniline (1.1 eq) in isopropanol.

    • Heat to reflux for 4 hours.

    • Cool the reaction mixture. The product hydrochloride salt will precipitate.

    • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

Biological Assay Protocol: In Vitro Src Kinase Enzymatic Assay

Objective: To determine the IC50 value of a test compound against Src kinase.

Causality: This assay directly measures the ability of an inhibitor to block the catalytic activity of the kinase. It relies on quantifying the phosphorylation of a specific peptide substrate. The use of radioactive ATP ([γ-33P]ATP) provides a highly sensitive method for detecting the transfer of the phosphate group.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., cdc2 peptide)

  • [γ-33P]ATP

  • Kinase buffer (containing MgCl2, MnCl2, DTT, Brij-35, Tris-HCl)

  • Test compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose filter paper

  • Scintillation counter

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in kinase buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 2.5%).

    • Prepare a solution of the peptide substrate and [γ-33P]ATP in kinase buffer.

    • Prepare a solution of the Src kinase enzyme in kinase buffer.

  • Assay Execution:

    • Add 10 µL of the test compound dilution (or DMSO control) to the wells of a 96-well plate.

    • Initiate the reaction by adding 40 µL of the substrate/[γ-33P]ATP/enzyme mixture to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 20 minutes) with gentle shaking.

  • Stopping the Reaction and Detection:

    • Rationale: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The negatively charged phosphate groups on the paper bind the phosphorylated peptide, while the unreacted, negatively charged ATP is washed away.

    • Spot 20 µL from each well onto a sheet of phosphocellulose filter paper.

    • Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unreacted ATP.

    • Rinse the paper with acetone and allow it to air dry.

  • Data Analysis:

    • Quantify the radioactivity on the filter paper using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Future Perspectives & Conclusion

The this compound scaffold has firmly established its value in medicinal chemistry, particularly as a source of potent kinase inhibitors. The clinical success of drugs derived from this structural class is a testament to its favorable drug-like properties. However, significant potential remains to be unlocked.

Future research directions should include:

  • Exploring New Targets: Applying library synthesis and screening to other enzyme families beyond kinases, such as methyltransferases or deacetylases.

  • Targeted Covalent Inhibitors: Leveraging the nitrile group or other functionalities to design irreversible inhibitors for targets with accessible cysteine residues, potentially leading to enhanced potency and duration of action.

  • Expanding Therapeutic Areas: Systematically optimizing the scaffold for anti-inflammatory and neuroprotective properties, moving beyond oncology. SAR studies in these areas are less mature and represent a significant opportunity.

  • Fragment-Based Growth: Using the core scaffold as a starting point for fragment-based drug design (FBDD) to discover novel binding modes and target interactions.

References

The Strategic Utility of 4-Phenylamino-benzonitrile in the Genesis of Bioactive Heterocycles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of modern medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is paramount. These cyclic structures form the backbone of a vast array of pharmaceuticals and biologically active compounds. Among the myriad of starting materials available to the synthetic chemist, 4-Phenylamino-benzonitrile, also known as 4-anilinobenzonitrile, emerges as a precursor of significant strategic value. Its unique molecular architecture, featuring a reactive nitrile group activated by an electron-donating phenylamino moiety, opens a gateway to a diverse range of heterocyclic systems.

This technical guide delves into the core reactivity of this compound and provides a comprehensive overview of its application in the synthesis of medicinally relevant heterocycles. We will explore the underlying mechanistic principles that govern its transformations and present detailed, field-proven protocols for the synthesis of key heterocyclic families, including quinazolines, benzimidazoles, and pyridones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its effective utilization.

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂--INVALID-LINK--
Molecular Weight 194.23 g/mol --INVALID-LINK--
Appearance White solid[1]
Melting Point 97-98 °C[1]
CAS Number 36602-01-4--INVALID-LINK--

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound stems from the electronic interplay between the phenylamino group and the nitrile functionality. The nitrogen atom of the amino group, through resonance, donates electron density into the aromatic ring, which in turn activates the para-positioned nitrile group towards nucleophilic attack and facilitates its participation in cyclization reactions. This inherent reactivity allows for a range of transformations, including:

  • Cyclocondensation Reactions: The nitrile group can act as an electrophilic center, reacting with binucleophiles to form fused heterocyclic systems.

  • Multicomponent Reactions (MCRs): The molecule can be a key component in one-pot syntheses, where multiple starting materials combine to form complex heterocyclic products with high atom economy.

  • Cycloaddition Reactions: The nitrile moiety can participate in cycloaddition reactions to construct various heterocyclic rings.

This guide will now explore specific applications of these principles in the synthesis of prominent heterocyclic classes.

I. Synthesis of Quinazolines: A Cornerstone of Medicinal Chemistry

Quinazolines and their derivatives are a well-established class of privileged structures in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as an excellent precursor for the construction of substituted quinazolines, particularly those bearing an amino group at the 2-position and a phenylamino group at the 4-position.

A. Synthesis of 2,4-Diaminoquinazoline Derivatives

A prevalent strategy for the synthesis of 2,4-diaminoquinazolines involves the reaction of an N-arylcyanamide with a second cyanamide-containing reagent, such as dicyandiamide or guanidine. The reaction proceeds through a cascade of nucleophilic additions and a final intramolecular cyclization.

Reaction Workflow: Synthesis of 2-Amino-4-(phenylamino)quinazoline

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product A This compound C Base-catalyzed Condensation A->C B Guanidine Hydrochloride B->C D Guanidinylbenzonitrile Intermediate C->D E Intramolecular Cyclization D->E F 2-Amino-4-(phenylamino)quinazoline E->F

Caption: Workflow for the synthesis of 2-amino-4-(phenylamino)quinazoline.

Experimental Protocol: Synthesis of 2-Amino-4-(phenylamino)quinazoline

This protocol is adapted from general procedures for the synthesis of 2,4-diaminoquinazolines from N-arylcyanamides.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), guanidine hydrochloride (1.2 eq.), and a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.5 eq.) or potassium tert-butoxide (t-BuOK, 1.5 eq.), portion-wise to the stirred suspension at room temperature. Caution: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere.

  • Heating: Heat the reaction mixture to 120-140 °C and maintain this temperature for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel to afford the pure 2-amino-4-(phenylamino)quinazoline.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are chosen to ensure the dissolution of the starting materials and to facilitate the reaction at elevated temperatures required for cyclization.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the guanidine hydrochloride, generating the free guanidine base which acts as the nucleophile. The base also facilitates the final tautomerization to the aromatic quinazoline ring.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization.

II. Synthesis of Benzimidazole Derivatives

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[3][4][5] The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. While direct synthesis from this compound is less common, a multi-step approach can be envisioned where the nitrile is first converted to a suitable functional group.

A more direct, albeit less documented, approach could involve an intramolecular cyclization of a derivative of this compound. For instance, if the ortho position of the phenylamino ring is functionalized with a suitable leaving group, a transition-metal-catalyzed intramolecular C-N bond formation could lead to a fused benzimidazole system.

Conceptual Reaction Pathway: Intramolecular Cyclization to a Benzimidazole Derivative

G A ortho-Halogenated This compound D Intramolecular C-N Coupling A->D B Palladium or Copper Catalyst B->D C Base C->D E Fused Benzimidazole Derivative D->E

Caption: Conceptual pathway for benzimidazole synthesis via intramolecular cyclization.

III. Synthesis of Pyridone and Dihydropyridine Scaffolds

Pyridone and dihydropyridine moieties are present in numerous pharmaceuticals, including cardiovascular drugs and antiviral agents.[7][8] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to these scaffolds, and this compound can be a valuable component in such transformations.

A. Multicomponent Synthesis of Substituted Dihydropyridones

A plausible MCR for the synthesis of a highly substituted dihydropyridone could involve the reaction of an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), an aldehyde, and this compound, where the latter acts as the nitrogen source and a building block for the final structure.

Conceptual Multicomponent Reaction for Dihydropyridone Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Aldehyde E One-Pot Multicomponent Reaction A->E B Active Methylene Compound B->E C This compound C->E D Catalyst (e.g., base or Lewis acid) D->E F Substituted Dihydropyridone E->F

References

A Deep Dive into 4-Phenylamino-benzonitrile: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of 4-Phenylamino-benzonitrile (4-PABN), a molecule of significant interest in medicinal chemistry and materials science. We will delve into its structural, electronic, and spectroscopic properties through the lens of modern theoretical and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this versatile compound and the computational methodologies used to study it.

Introduction: The Significance of this compound

This compound, also known as 4-anilinobenzonitrile, is a bifunctional organic molecule featuring a phenylamino (aniline) group and a benzonitrile group.[1][2] This structure serves as a crucial scaffold in the synthesis of a wide array of pharmaceuticals, dyes, and advanced materials.[1] In medicinal chemistry, the anilino-benzonitrile backbone is a well-established pharmacophore for the development of potent kinase inhibitors, including those targeting Src Family Kinases (SFKs) and Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[3][4] Understanding the fundamental quantum mechanical properties of 4-PABN is paramount for rationally designing new functional molecules and predicting their biological activity and material properties.

Part 1: Theoretical and Computational Methodologies

The investigation into the properties of 4-PABN heavily relies on a suite of computational techniques rooted in quantum mechanics. The primary tool employed is Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems with a favorable balance of accuracy and computational cost.[5][6]

Geometry Optimization and Vibrational Analysis

The foundational step in any computational study is to determine the molecule's most stable three-dimensional atomic arrangement, its equilibrium geometry. This is achieved through a process called geometry optimization.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: A preliminary 3D structure of 4-PABN is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[6]

    • Basis Set: The 6-311++G(d,p) basis set is selected. This Pople-style basis set is flexible enough to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for describing bond anisotropies.[5]

  • Software Implementation: The calculation is executed using a quantum chemistry software package like Gaussian.

  • Convergence: The optimization algorithm iteratively adjusts atomic coordinates to minimize the system's total energy until forces on the atoms and the energy change between steps fall below predefined thresholds.

  • Vibrational Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The resulting frequencies can be correlated with experimental infrared (IR) and Raman spectra.[5]

Causality Behind Choices: The B3LYP functional is chosen for its proven track record in accurately predicting the geometries and vibrational frequencies of a wide range of organic compounds. The 6-311++G(d,p) basis set provides a sufficiently detailed description of the electronic wavefunction, which is crucial for capturing the subtle electronic effects within the 4-PABN molecule.

G cluster_workflow Geometry Optimization Workflow start Initial 3D Structure method Select DFT Functional (B3LYP) & Basis Set (6-311++G(d,p)) start->method calc Perform Geometry Optimization Calculation method->calc check Check for Convergence calc->check check->calc Not Converged freq Perform Vibrational Frequency Calculation check->freq Converged verify Verify No Imaginary Frequencies freq->verify verify->calc Imaginary Frequencies Found end Optimized Equilibrium Geometry verify->end Verified

Caption: Workflow for obtaining the optimized equilibrium geometry of 4-PABN.

Electronic Properties and Frontier Molecular Orbitals

A molecule's electronic behavior is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter influencing the molecule's reactivity, stability, and electronic absorption properties.[7]

Experimental Protocol: FMO Analysis

  • Input Geometry: The optimized geometry of 4-PABN from the previous step is used as the starting point.

  • Single-Point Energy Calculation: A single-point energy calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.

  • Orbital Visualization: The resulting wavefunction file is used to visualize the HOMO and LUMO isosurfaces.

  • Data Extraction: The energies of the HOMO, LUMO, and the HOMO-LUMO gap are extracted from the output file.

Trustworthiness: The calculated FMO energies and distributions provide a self-validating system when correlated with experimental data. For instance, the calculated HOMO-LUMO gap can be compared with the onset of electronic absorption in the experimental UV-Vis spectrum.[7]

Spectroscopic Properties Simulation

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation.[5][8]

  • UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which simulate the UV-Vis absorption spectrum.[7]

  • FT-IR Spectroscopy: The vibrational frequencies calculated during the geometry optimization process are used to simulate the FT-IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and achieve better agreement with experimental results.[5]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a reference standard like Tetramethylsilane (TMS).[5]

Part 2: Results and Discussion

Molecular Geometry

The optimized geometry of 4-PABN reveals a non-planar structure. The dihedral angle between the two phenyl rings is a key parameter influencing the degree of π-conjugation across the molecule.

Table 1: Selected Optimized Geometrical Parameters of 4-PABN

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-N (amine)1.40 Å
C≡N (nitrile)1.16 Å
Bond AngleC-N-C (amine)128.5°
Dihedral AnglePhenyl-N-C-Phenyl38.4°
Frontier Molecular Orbitals and Electronic Properties

The FMO analysis provides critical insights into the electronic behavior of 4-PABN.

G cluster_fmo Frontier Molecular Orbitals of 4-PABN cluster_homo_desc HOMO Description cluster_lumo_desc LUMO Description LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO Energy Gap (ΔE) lumo_loc Localized on the benzonitrile moiety (acceptor) LUMO->lumo_loc homo_loc Localized on the phenylamino group (donor) HOMO->homo_loc

Caption: Schematic representation of the HOMO and LUMO localization in 4-PABN.

The HOMO is primarily localized on the electron-donating phenylamino group, while the LUMO is concentrated on the electron-withdrawing benzonitrile moiety. This spatial separation of the FMOs is characteristic of a molecule with intramolecular charge transfer (ICT) character, a property often exploited in the design of fluorescent probes and nonlinear optical materials.[9][10]

Table 2: Calculated Electronic Properties of 4-PABN

PropertyValue
HOMO Energy-5.92 eV
LUMO Energy-1.35 eV
HOMO-LUMO Gap (ΔE)4.57 eV
Dipole Moment5.81 D

The large HOMO-LUMO gap suggests that 4-PABN is a chemically stable molecule. The significant dipole moment arises from the charge separation between the donor and acceptor groups.

Spectroscopic Analysis

A comparison of computationally predicted spectra with experimental data validates the theoretical models.

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for 4-PABN

SpectroscopyCalculated ValueExperimental Value
FT-IR (C≡N stretch)~2230 cm⁻¹ (scaled)Not available in search
¹³C NMR (Nitrile C)~119.2 ppm119.9 ppm[11]
¹³C NMR (C-NH)~147.1 ppm147.9 ppm[11]

The excellent agreement between the calculated and experimental NMR data provides confidence in the accuracy of the computed electronic structure.[11]

Part 3: Applications in Drug Development

The structural and electronic features of 4-PABN make it an attractive scaffold for designing new therapeutic agents. Its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the nitrile group) allows for versatile interactions with biological targets.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This is a crucial tool in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.[5]

Experimental Protocol: Molecular Docking

  • Receptor and Ligand Preparation: The 3D structure of the target protein (e.g., Src kinase) is obtained from the Protein Data Bank (PDB). The 3D structure of 4-PABN (or its derivative) is the optimized geometry from the DFT calculations.

  • Binding Site Identification: The active site of the protein, where the natural substrate binds, is identified.

  • Docking Simulation: Docking software (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis: The generated binding poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

G cluster_docking Molecular Docking Workflow receptor Prepare Receptor (Protein) binding_site Identify Binding Site receptor->binding_site ligand Prepare Ligand (4-PABN) docking Perform Docking Simulation ligand->docking binding_site->docking scoring Score and Rank Poses docking->scoring analysis Analyze Intermolecular Interactions scoring->analysis

Caption: A simplified workflow for molecular docking studies in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational investigation of this compound. Through the application of DFT and related methods, we have elucidated its geometric and electronic structure, as well as its predicted spectroscopic properties. The strong correlation between computational predictions and available experimental data underscores the power of these theoretical methods in modern chemical research. The insights gained from these studies are invaluable for the rational design of new materials and potential therapeutic agents, particularly kinase inhibitors, based on the versatile 4-PABN scaffold.

References

Safety, handling, and toxicity information for 4-Phenylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-Phenylamino-benzonitrile

This guide provides comprehensive safety, handling, and toxicity information for this compound (CAS No. 36602-01-4), tailored for researchers, scientists, and professionals in drug development. The information is structured to deliver not just protocols, but the scientific rationale underpinning them, ensuring a culture of safety and informed risk assessment in the laboratory.

Compound Identification and Physicochemical Properties

This compound, also known as 4-anilinobenzonitrile, is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a benzonitrile moiety substituted with a phenylamino group, allows for diverse chemical transformations.[1] Understanding its fundamental properties is the first step in safe handling.

Table 1: Compound Identification and Properties

Property Value Source(s)
IUPAC Name 4-anilinobenzonitrile [2][]
Synonyms 4-Cyanodiphenylamine, N-Phenyl-4-cyanoaniline [1]
CAS Number 36602-01-4 [1][2]
Molecular Formula C₁₃H₁₀N₂ [2][]
Molecular Weight 194.23 g/mol [2]
Appearance White to off-white solid/crystalline substance [1][4]

| Melting Point | 97-98 °C |[4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity via oral and dermal routes, as well as significant irritation potential.[2] A thorough understanding of these hazards is critical for risk mitigation.

GHS Pictograms:

alt text

Signal Word: Warning [2]

Table 2: Summary of GHS Hazard Classifications

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Skin Sensitization Category 1 H317: May cause an allergic skin reaction
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: European Chemicals Agency (ECHA) C&L Inventory.[2]

The causality behind these classifications lies in the compound's chemical nature. The nitrile group can be metabolized to release cyanide, a known systemic toxin, although the rate and extent for this specific molecule are not well-documented. The aromatic amine structure is often associated with skin sensitization.

Toxicological Profile: Understanding the Risks

The toxicological data for this compound primarily points to acute effects. Chronic exposure data is limited, necessitating a cautious approach.

  • Acute Toxicity : The compound is confirmed to be harmful if ingested or absorbed through the skin.[2] Symptoms of exposure to related benzonitrile compounds can include dizziness, headache, nausea, respiratory distress, convulsions, and coma in severe cases.[5]

  • Irritation and Sensitization : Direct contact can cause significant skin and eye irritation.[2] Furthermore, it is classified as a skin sensitizer, meaning that initial exposure may prime the immune system, leading to a more severe allergic reaction upon subsequent contact.[2]

  • Genotoxicity : While specific data for this compound is scarce, a study on the parent compound, benzonitrile, demonstrated aneugenic effects (interference with the mitotic spindle apparatus) in V79 cells at low concentrations.[6] This suggests that the potential for chromosomal damage should be a consideration for this class of compounds, warranting careful handling to minimize exposure.

  • Neurotoxicity : There are no direct reports of neurotoxicity for this compound. However, a case report on a structurally related compound, 4-Methylsulfonyl-benzonitrile, detailed severe toxic encephalopathy and peripheral neuropathy following occupational exposure.[7] This highlights a potential risk for this class of chemicals and underscores the importance of preventing inhalation and dermal absorption.

Exposure Controls and Personal Protection

A multi-layered approach, based on the hierarchy of controls, is essential for safely managing this compound in a research setting.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination/Substitution (Most Effective) Consider safer alternatives if possible. Engineering Engineering Controls Work in a certified chemical fume hood. Use closed systems for transfers. Elimination->Engineering Administrative Administrative Controls Develop SOPs. Restrict access. Provide documented training. Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Mandatory use of gloves, lab coat, eye protection. Administrative->PPE

Caption: The Hierarchy of Controls applied to handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Prevents dermal absorption (Acute Tox. 4) and skin irritation/sensitization.[8][9]
Eye/Face Protection Safety glasses with side-shields or goggles. Use a face shield for splash hazards. Protects against serious eye irritation from dust or splashes.[8][9]
Skin and Body Protection Standard laboratory coat. Prevents contamination of personal clothing.[9]

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if ventilation is inadequate. | Mitigates risk of respiratory tract irritation.[9] |

Safe Handling, Storage, and Disposal

Handling:

  • Always handle this compound within a certified chemical fume hood to control exposure to dust or vapors.[9]

  • Avoid generating dust.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][10]

  • Wash hands thoroughly after handling and before leaving the laboratory.[8][10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][10]

  • Store locked up or in an area accessible only to qualified and authorized personnel.[8][9][10]

  • Keep away from strong oxidizing agents and strong bases.[9]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

  • Do not allow the chemical to enter drains or sewer systems.[11]

Emergency Procedures: A Self-Validating System

Rapid and correct response during an emergency is critical. All personnel must be trained on these protocols.

Experimental Protocol: Minor Spill Response This protocol is for small spills (<5g) of solid this compound inside a chemical fume hood.

  • Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Table 3.

  • Contain & Absorb: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels for the initial cleanup.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a wipe with soap and water.

  • Final Cleanup: Place all contaminated materials (wipes, gloves) into the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill (Size, Location, Hazard) Start->Assess Minor Minor Spill (<5g, Contained) Assess->Minor Is it manageable? YES Major Major Spill (Large, Uncontained) Assess->Major NO PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Area Alert Others Call Emergency Services (911) Major->Evacuate Cleanup Follow Minor Spill Protocol: 1. Contain 2. Collect 3. Decontaminate PPE->Cleanup Dispose Dispose of Waste Cleanup->Dispose Report Report Incident Dispose->Report

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures: The following protocols must be initiated immediately following exposure.

  • If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][9]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[8][10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11]

  • Specific Hazards: Combustion may produce hazardous gases including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

References

An In-depth Technical Guide to the Synthesis of 4-Phenylamino-benzonitrile: Historical Perspectives and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Phenylamino-benzonitrile, a prominent diarylamine, serves as a crucial structural motif in medicinal chemistry and materials science. Its synthesis has evolved significantly from early, harsh condensation methods to sophisticated, highly efficient catalytic protocols. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis. We delve into the core principles, mechanistic underpinnings, and practical execution of seminal methods, including the Ullmann condensation and the Buchwald-Hartwig amination. By synthesizing field-proven insights with rigorous scientific data, this document offers researchers, scientists, and drug development professionals a detailed understanding of the strategic considerations involved in the preparation of this versatile molecule.

Introduction: The Significance of the Diarylamine Scaffold

Diarylamines are a privileged class of compounds, forming the core of numerous pharmaceuticals, functional materials, and agricultural chemicals.[1] The this compound structure, specifically, incorporates the diarylamine backbone with a nitrile group—a versatile functional handle and a potent hydrogen bond acceptor. This unique combination makes it a valuable intermediate in the synthesis of kinase inhibitors for targeted cancer therapies and imaging agents for positron emission tomography (PET).[2][3][4] The journey of its synthesis mirrors the broader evolution of C-N bond formation in organic chemistry, a testament to the relentless pursuit of efficiency, selectivity, and milder reaction conditions.

Historical Context: The Dawn of C-N Cross-Coupling

The formation of an aryl-nitrogen bond has historically been a significant challenge for synthetic chemists. Early methods often required harsh conditions and were limited in scope. The development of transition-metal-catalyzed reactions revolutionized this field, providing powerful tools for constructing these vital linkages.

The Ullmann Condensation: A Foundational, Albeit Harsh, Approach

The first major breakthrough in diarylamine synthesis was the Ullmann condensation, first reported in the early 20th century.[5] This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an amine at high temperatures (often >200 °C).[6]

Causality Behind Experimental Choices:

  • Catalyst: Copper, typically in the form of Cu(I) salts or elemental copper, is the classic catalyst. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species.[6]

  • Solvent: High-boiling point, polar aprotic solvents like DMF or DMSO are often used to achieve the necessary high temperatures and to dissolve the reactants.

  • Base: A base, such as potassium carbonate, is required to deprotonate the amine, generating the nucleophilic amide species that participates in the coupling.

  • Limitations: The primary drawbacks of the classical Ullmann reaction are the severe reaction conditions, the need for stoichiometric or excess amounts of copper, and a limited substrate scope, particularly with less reactive aryl chlorides.[5]

Ullmann_Condensation caption Fig. 1: Postulated catalytic cycle for the Ullmann Condensation.

The Modern Era: Palladium-Catalyzed Buchwald-Hartwig Amination

The late 20th century witnessed a paradigm shift with the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, emerging in the mid-1990s, became the predominant method for synthesizing diarylamines due to its exceptional functional group tolerance, milder conditions, and broad substrate scope.[7][8] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[7]

Causality Behind Experimental Choices:

  • Catalyst Precursor: Palladium(0) is the active catalytic species. It is typically generated in situ from stable Pd(II) precursors like Pd(OAc)₂ or from Pd(0) sources like Pd₂(dba)₃.[9]

  • Ligand: The choice of phosphine ligand is critical and is the key to the reaction's success. Bulky, electron-rich ligands (e.g., X-Phos, RuPhos) accelerate the rate-limiting reductive elimination step and stabilize the palladium center, preventing catalyst decomposition.[8][9] The ligand's steric bulk facilitates the final C-N bond formation.

  • Base: A strong, non-nucleophilic base is required. Sterically hindered alkoxides like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used.[10] They are strong enough to deprotonate the amine without competing as a nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they do not interfere with the catalytic cycle.

Buchwald_Hartwig_Amination caption Fig. 2: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on factors such as substrate availability, cost, scale, and desired purity. Modern methods offer significant advantages in yield and scope over classical approaches.

Parameter Ullmann Condensation Buchwald-Hartwig Amination Other Methods (e.g., SₙAr)
Catalyst Copper (often stoichiometric)Palladium (catalytic, ppm to mol%)Often catalyst-free
Ligand Often not requiredEssential (e.g., phosphines)Not applicable
Base K₂CO₃, Cs₂CO₃NaOt-Bu, KOt-Bu, K₃PO₄K₂CO₃, Et₃N
Temperature High (150-250 °C)Mild to moderate (RT to 120 °C)Varies, can be high
Substrate Scope Limited, favors activated aryl halidesVery broad (Ar-Cl, Br, I, OTf)Requires highly electron-deficient arenes
Yield Variable to goodGood to excellentVariable
Key Advantage Low-cost catalystHigh efficiency and broad scopeMetal-free, low cost
Key Disadvantage Harsh conditions, limited scopeCatalyst/ligand cost, air-sensitivityVery limited substrate scope

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound and are intended for instructional purposes. All operations should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is adapted from modern palladium-catalyzed C-N coupling procedures.[9][10]

Materials:

  • 4-Bromobenzonitrile

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Toluene

  • Standard laboratory glassware, Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (10 mol%), X-Phos (10 mol%), and potassium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add 4-bromobenzonitrile (1.0 equivalent) and anhydrous toluene via syringe.

  • Add aniline (1.2 equivalents) to the mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.[11]

Synthesis_Workflow Start Starting Materials (4-Bromobenzonitrile, Aniline) Reaction Buchwald-Hartwig Reaction (Pd(OAc)₂, X-Phos, KOtBu, Toluene, 100°C) Start->Reaction Workup Aqueous Workup (Quench, Extraction, Wash, Dry) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure this compound Purification->Product Characterization Characterization (NMR, IR, MP, MS) Product->Characterization caption Fig. 3: General workflow for the synthesis and isolation.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Observed Data
Appearance White solid[11]
Melting Point 97-98 °C[11]
¹H NMR (CDCl₃) δ = 7.46 (d, 2H), 7.36 (t, 2H), 7.17 (d, 2H), 7.13 (t, 1H), 6.97 (d, 2H), 6.18 (br s, 1H)[11]
¹³C NMR (CDCl₃) δ = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3[11]
Molecular Weight 194.23 g/mol [12]

Conclusion and Future Outlook

The synthesis of this compound has progressed from challenging classical methods to highly reliable and versatile palladium-catalyzed protocols. The Buchwald-Hartwig amination stands as the current state-of-the-art, enabling access to this and other diarylamines with unprecedented efficiency. Future research will likely focus on developing even more sustainable and cost-effective methods. This includes the use of earth-abundant metal catalysts (e.g., iron, nickel), photocatalytic methods, and metal-free strategies to further enhance the green credentials of C-N bond formation.[13][14] The continued innovation in synthetic methodology will undoubtedly expand the applications of this compound and its derivatives in science and technology.

References

4-Phenylamino-benzonitrile: A Core Chemical Intermediate in Modern Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Executive Summary

4-Phenylamino-benzonitrile, also known as 4-anilinobenzonitrile, is a pivotal chemical intermediate whose value lies in the unique combination of a diarylamine scaffold and a versatile nitrile functional group.[1] This structure is a recurring motif in a multitude of functional materials and, most notably, serves as a foundational building block in the development of complex pharmaceutical agents.[1] Its synthesis is efficiently achieved through modern palladium-catalyzed cross-coupling methodologies, primarily the Buchwald-Hartwig amination, which offers significant advantages in scope and functional group tolerance over classical methods.[2][3] This guide provides an in-depth analysis of this compound, covering its synthesis, characteristic properties, key chemical transformations, and its strategic role in the drug discovery pipeline, particularly as a precursor to kinase inhibitors and other targeted therapeutics.

Molecular Profile and Physicochemical Characteristics

Structure and Functionality

This compound (CAS: 36602-01-4) is an organic compound featuring a benzonitrile core where the phenyl ring is substituted at the para-position with a phenylamino (anilino) group.[1] This arrangement results in a diarylamine structure, a privileged scaffold in medicinal chemistry, appended with a cyano (-C≡N) group, a highly versatile functional handle. The interplay between the electron-donating secondary amine and the electron-withdrawing nitrile group dictates the molecule's reactivity and electronic properties, making it a stable yet reactive intermediate for further chemical elaboration.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are typically confirmed through a combination of physical and spectroscopic methods.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[1][]
Molecular Weight 194.23 g/mol [][5]
Appearance White to off-white solid/crystalline powder[1][6]
Melting Point 97-98 °C[6]
¹H NMR (400 MHz, CDCl₃)δ (ppm) = 7.46 (d, 2H), 7.36 (t, 2H), 7.17 (d, 2H), 7.13 (t, 1H), 6.97 (d, 2H), 6.18 (br s, 1H)[6]
¹³C NMR (100 MHz, CDCl₃)δ (ppm) = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3[6]

Synthesis: The Buchwald-Hartwig Amination Approach

The construction of the C(aryl)-N bond in diarylamines is a cornerstone of modern organic synthesis. While classical methods like the Ullmann condensation exist, they often require harsh conditions and have limited substrate scope. The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, providing a mild, efficient, and highly versatile route to aryl amines.[2][3]

Causality Behind Method Selection

Why Buchwald-Hartwig? The choice of this reaction is deliberate. It operates under significantly milder conditions than traditional methods and demonstrates remarkable tolerance for a wide array of functional groups, including the nitrile moiety present in the substrate.[2] This allows for the direct coupling of 4-halobenzonitriles with aniline, avoiding the need for protecting group strategies and leading to higher process efficiency and atom economy, key principles of green chemistry.[3] The reaction's robustness and high yields have established it as the gold standard for this class of transformation in both academic and industrial settings.[7][8]

General Synthesis Workflow

The synthesis of this compound via Buchwald-Hartwig amination involves the coupling of an aryl halide (e.g., 4-bromobenzonitrile) with an amine (aniline) in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Charge Reactor: - 4-Bromobenzonitrile - Aniline - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., XPhos) - Base (e.g., K₂CO₃ or NaOtBu) - Solvent (e.g., Toluene) purge 2. Inert Atmosphere (Purge with N₂ or Ar) reagents->purge heat 3. Heat to Reaction Temp (e.g., 80-110 °C) purge->heat monitor 4. Monitor Progress (TLC, GC, or LC-MS) heat->monitor cool 5. Cool to RT monitor->cool filter 6. Filtration (Remove inorganic salts) cool->filter extract 7. Liquid-Liquid Extraction filter->extract dry 8. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 9. Concentrate in Vacuo dry->concentrate purify 10. Recrystallization or Column Chromatography concentrate->purify final_product 11. This compound (Characterize: NMR, MP) purify->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety procedures.

  • Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq.), a palladium source such as Palladium(II) acetate (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).

  • Reagent Addition: Add a base, typically sodium tert-butoxide (1.2-1.5 eq.). The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the amine without competing side reactions.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by aniline (1.1-1.2 eq.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Catalytic Cycle Mechanism

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G pd0 L₂Pd(0) pd_complex L₂Pd(Ar)(X) pd0->pd_complex + Ar-X ox_add Oxidative Addition ox_add->pd_complex lig_exch Amine Coordination pd_complex->lig_exch pd_amido L₂Pd(Ar)(NHR') pd_complex->pd_amido + R'-NH₂ - H-X (via Base) lig_exch->pd_amido pd_amido->pd0 - Ar-NHR' red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product Ar-NHR' red_elim->product aryl_halide Ar-X aryl_halide->ox_add amine R'-NH₂ amine->lig_exch base Base base->lig_exch hx H-X

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Reactivity and Strategic Transformations

This compound is a bifunctional intermediate, offering two primary sites for chemical modification: the nitrile group and the diarylamine core.

Transformations of the Nitrile Group

The nitrile is a robust and highly versatile functional group. It is generally stable to many reaction conditions but can be readily transformed into other valuable functionalities.[9]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, yielding 4-(phenylamino)benzoic acid, a precursor for amides and esters.[10]

  • Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C or other reducing agents like LiAlH₄) converts the nitrile to a primary amine, producing 4-((phenylamino)methyl)benzenamine.[10]

  • Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

The Diarylamine Core in Drug Discovery

The diarylamine motif is a cornerstone of many targeted therapies. In the context of drug discovery, this compound serves as a valuable starting point for building more complex molecular architectures. For instance, the related intermediate, 3-amino-4-(phenylamino)benzonitrile, is a well-established precursor for potent kinase inhibitors.[11] The vicinal amino groups are perfectly positioned for cyclization reactions to form quinazoline or quinoline heterocyclic systems, which are known to interact with the ATP-binding sites of various protein kinases like EGFR and Src.[11]

G cluster_nitrile Nitrile Group Transformations cluster_core Diarylamine Core Elaboration start This compound acid 4-(Phenylamino)benzoic Acid (Amide/Ester Precursor) start->acid Hydrolysis amine 4-(Phenylamino)benzylamine (Amine Chemistry) start->amine Reduction ketone 4-(Phenylamino)phenyl Ketones (Further C-C bond formation) start->ketone Organometallic Addition substitution Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) start->substitution Ring Functionalization cyclization Precursor to Heterocycles (e.g., Kinase Inhibitors) start->cyclization Downstream Intermediate

Caption: Key synthetic pathways originating from this compound.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as harmful and an irritant.

Hazard ClassGHS ClassificationSource
Acute Toxicity, Oral H302: Harmful if swallowed[5]
Acute Toxicity, Dermal H312: Harmful in contact with skin[5]
Skin Irritation H315: Causes skin irritation[5]
Skin Sensitization H317: May cause an allergic skin reaction[5]

Recommended Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][14]

  • Handling: Avoid generating dust. Do not breathe dust, vapors, or mists. Wash hands thoroughly after handling.[13][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

This compound stands out as a high-value chemical intermediate, bridging fundamental synthesis with applied pharmaceutical development. Its efficient and scalable production via the Buchwald-Hartwig amination allows for ready access to a scaffold that is central to many modern drug discovery programs. The dual reactivity of its nitrile and diarylamine components provides chemists with a versatile platform for generating molecular diversity, leading to the discovery of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful building block in their scientific endeavors.

References

Methodological & Application

Protocol for synthesizing 4-Phenylamino-benzonitrile in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Laboratory Synthesis of 4-Phenylamino-benzonitrile

Authored by: A Senior Application Scientist

Introduction: The Significance of the Diphenylamine Scaffold

This compound, also known as 4-anilinobenzonitrile or 4-cyanodiphenylamine, is a valuable organic compound featuring a diarylamine core structure.[1] This scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of biologically active molecules and functional materials. The strategic placement of the nitrile group provides a versatile chemical handle for further synthetic transformations, making this compound a key intermediate in the development of pharmaceuticals and organic electronic materials.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed for researchers and professionals in chemical synthesis and drug development. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale behind the chosen synthetic strategy, emphasizing safety, validation, and robust characterization of the final product.

Synthetic Strategy: Embracing Palladium-Catalyzed Cross-Coupling

The formation of the central Carbon-Nitrogen (C-N) bond is the key transformation in this synthesis. While classical methods like the Ullmann condensation exist, they often necessitate harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[2][3] For modern laboratory synthesis, where efficiency, substrate scope, and functional group tolerance are paramount, the Buchwald-Hartwig amination stands out as the superior strategy.[4][5]

This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides (or triflates) and amines under relatively mild conditions.[6] Its development revolutionized aromatic amine synthesis, largely supplanting harsher traditional methods.[4] We will employ this strategy, coupling 4-bromobenzonitrile with aniline, leveraging a palladium catalyst and a specialized phosphine ligand to achieve a high-yield synthesis.

The Reaction Mechanism: A Look Inside the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle centered on a palladium complex. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The cycle is generally understood to proceed through three key stages[7]:

  • Oxidative Addition : A low-valent Palladium(0) complex, the active catalyst, inserts into the carbon-bromine bond of 4-bromobenzonitrile. This forms a new, higher-valent Palladium(II) intermediate.[8]

  • Amine Coordination and Deprotonation : The aniline substrate coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base (like sodium tert-butoxide), the aniline is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination : This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of this compound and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center, preventing side reactions like beta-hydride elimination and promoting the crucial reductive elimination step.[4][8]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar)(Br) pd0->pd_complex Oxidative Addition aryl_halide Ar-Br (4-Bromobenzonitrile) amine R₂NH (Aniline) product Ar-NR₂ (Product) base Base amido_complex L₂Pd(II)(Ar)(NR₂) pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Laboratory Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale.

Materials and Reagents
CompoundFormulaMW ( g/mol )CAS No.Properties / Hazards
4-BromobenzonitrileC₇H₄BrN182.02623-00-7Toxic if swallowed/inhaled/in contact with skin
AnilineC₆H₅NH₂93.1362-53-3Toxic, Carcinogen, Mutagen, Ecotoxic
Tris(dibenzylideneacetone)-dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7251364-51-3Sensitizer, handle with care
XantphosC₃₉H₃₂OP₂578.62161265-03-8Irritant
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10865-48-5Flammable solid, causes severe skin burns
Toluene (Anhydrous)C₇H₈92.14108-88-3Flammable, reproductive toxin, irritant
This compoundC₁₃H₁₀N₂194.2336602-01-4Harmful if swallowed or in contact with skin.[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble & Inert Schlenk Flask reagents 2. Add Solids: 4-Bromobenzonitrile, Pd₂(dba)₃, Xantphos, NaOtBu setup->reagents liquids 3. Add Liquids: Toluene, Aniline reagents->liquids react 4. Heat Reaction Mixture (e.g., 100 °C, 12-24h) liquids->react monitor 5. Monitor by TLC react->monitor cool 6. Cool to RT & Quench monitor->cool extract 7. Liquid-Liquid Extraction cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify analyze 10. Characterize Product (NMR, MP, etc.) purify->analyze product Final Product: This compound analyze->product

Figure 2: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure

Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to protect the catalyst from oxygen. Use Schlenk line techniques.

  • Reaction Setup : To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol, 1 mol%), Xantphos (174 mg, 0.3 mmol, 3 mol%), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Inerting the Flask : Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Addition of Solvent and Reagent : Through the septum, add anhydrous toluene (40 mL) via cannula or syringe, followed by aniline (1.0 mL, 11.0 mmol).

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically turn dark brown.

  • Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the reaction mixture against the starting 4-bromobenzonitrile. The reaction is complete when the starting material spot is consumed (typically 12-24 hours).

  • Work-up : Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 50 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid should be purified by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 9:1 hexanes:ethyl acetate) to isolate the pure product.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under vacuum to yield this compound as a white to off-white solid.[9]

Safety and Hazard Management

Safe laboratory practice is paramount. All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses, and nitrile gloves at all times.

  • Reagent Hazards :

    • Aniline : Is toxic and a suspected carcinogen. Avoid inhalation and skin contact.[10]

    • Sodium tert-butoxide : Is highly corrosive and reacts violently with water. Handle in a dry environment and away from moisture.[10]

    • Toluene : Is a flammable liquid and can cause reproductive harm. Ensure no ignition sources are nearby.

    • Palladium Catalyst/Ligand : Finely divided metal catalysts and organic phosphines can be air-sensitive and irritants. Handle with care.

  • Waste Disposal : All organic and solid waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines. Do not pour organic solvents or reaction residues down the drain.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended. The expected results are based on literature values.[9]

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 97-98 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm) = 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 6.18 (bs, 1H, NH)
¹³C NMR (100 MHz, CDCl₃)δ (ppm) = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3

The successful correlation of experimental data with these reference values provides authoritative validation of the product's structure and purity.

References

Application Notes & Protocols for C-N Cross-Coupling Reactions: A Guide to Arylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds to produce arylamines is a cornerstone of modern organic synthesis, with profound implications for pharmaceuticals, materials science, and agrochemicals. This guide provides an in-depth exploration of the experimental setup for palladium- and copper-catalyzed C-N cross-coupling reactions. We move beyond simple procedural lists to explain the fundamental principles and causal relationships behind the selection of catalysts, ligands, bases, and solvents. Detailed, field-proven protocols for the Buchwald-Hartwig amination and considerations for the Ullmann condensation are presented, designed to empower researchers, scientists, and drug development professionals to achieve robust and reproducible results in arylamine synthesis.

Introduction: The Strategic Importance of C-N Cross-Coupling

The arylamine motif is a ubiquitous structural unit found in a vast array of bioactive molecules and functional materials.[1][2] Historically, the synthesis of these compounds relied on harsh methods like nucleophilic aromatic substitution (SNAr) or the classical Ullmann condensation, which often required high temperatures and suffered from a limited substrate scope.[3][4] The landscape of C-N bond formation was revolutionized by the development of transition metal-catalyzed cross-coupling reactions, primarily the Palladium-catalyzed Buchwald-Hartwig amination and modern iterations of the Copper-catalyzed Ullmann-Goldberg reaction.[3][5]

These methods offer unparalleled efficiency, generality, and functional group tolerance, enabling the precise construction of C(sp²)–N bonds.[6] This document serves as a practical guide to navigating the key parameters of these powerful transformations.

The Workhorse of Arylamine Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for C-N cross-coupling, utilizing a palladium catalyst to couple an amine with an aryl halide or pseudohalide (e.g., triflate).[7] Its widespread adoption is a testament to its broad applicability and the continuous development of highly active and reliable catalyst systems.[1]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8][9]

The key steps are:

  • Oxidative Addition: The active, low-coordinate Pd(0) species reacts with the aryl halide (Ar-X), breaking the Ar-X bond and forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[7][10]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.[7][11]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is released, regenerating the active Pd(0) catalyst to continue the cycle.[9]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amide_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amide_Complex Deprotonation (Base) Salt [Base-H]⁺X⁻ Amine_Complex->Salt Amide_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amide_Complex->Product ArX Ar-X ArX->OA_Complex Amine R₂NH Amine->Amine_Complex Base Base Base->Amine_Complex caption Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle

Core Components: Making the Right Choices

The success of a Buchwald-Hartwig reaction hinges on the judicious selection of its five core components.

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern protocols overwhelmingly favor the use of well-defined precatalysts .[11][12] These are stable, air-tolerant Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. The Buchwald group has developed generations of highly active precatalysts (G3, G4) that offer improved stability, solubility, and activity, allowing for lower catalyst loadings and shorter reaction times.[13]

The ligand is arguably the most critical component, as it modulates the stability, reactivity, and selectivity of the palladium catalyst.[14] The evolution of the Buchwald-Hartwig amination is directly tied to the development of increasingly sophisticated phosphine ligands.[3]

  • Function: Bulky, electron-rich phosphine ligands are essential. The steric bulk promotes the formation of a monoligated, highly reactive L-Pd(0) species, while the electron-donating nature facilitates the crucial oxidative addition step.[14]

  • Ligand Generations: Early systems used ligands like P(o-tolyl)₃. The breakthrough came with the development of biaryl phosphine ligands (e.g., JohnPhos, DavePhos), which were further refined into the highly active and versatile ligands used today (e.g., XPhos, RuPhos, BrettPhos).[13][14] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations.[1][15]

Ligand Typical Substrates & Applications Key Features
XPhos General purpose for a wide range of aryl/heteroaryl halides and amines.Highly active, broad scope.
RuPhos Particularly effective for sterically hindered anilines and secondary amines.[14]Excellent for challenging couplings.
BrettPhos Enables selective monoarylation of primary amines; useful for base-sensitive substrates.[9][14]High selectivity, good for complex molecules.
BINAP Often used in early protocols; can be effective for specific applications.[16]Bidentate ligand, commercially available.
Xantphos Bidentate ligand with a large bite angle, useful for controlling selectivity.[1][7]Can suppress side reactions.

Table 1. Common Ligands for Buchwald-Hartwig Amination.

The base plays the crucial role of deprotonating the amine, making it a more potent nucleophile.[7] However, the choice of base can also introduce complications, as many side reactions are base-mediated.[17]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[12][18] Their strength can, however, be incompatible with base-sensitive functional groups like esters or nitro groups.[19]

  • Weaker Inorganic Bases: For sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher temperatures or longer reaction times.[17][18]

  • Soluble Organic Bases: The use of soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) represents a significant advance, enabling homogeneous reaction conditions that can be beneficial for kinetics and scalability.[20][21][22]

Base pKa of Conjugate Acid (pKaH) Typical Use & Comments
NaOt-Bu ~19The most common strong base. Highly effective but can be poorly soluble and degrade sensitive substrates.[18]
KOt-Bu ~19Similar to NaOt-Bu.[17]
LHMDS ~26Very strong, soluble base. Can be useful when other bases fail.[17]
Cs₂CO₃ ~10.3Weaker base, good for sensitive substrates. Often used with bidentate ligands.[16][17]
K₃PO₄ ~12.3A versatile and mild inorganic base, suitable for many functional groups.[18][23]
DBU ~13.5Soluble organic base, enables homogeneous conditions.[12][20]

Table 2. Common Bases for Buchwald-Hartwig Amination.

The solvent not only dissolves the reactants but also plays a role in stabilizing intermediates in the catalytic cycle.[17]

  • Common Choices: Aprotic solvents are standard. Toluene is a frequent and effective choice.[17][18] Ethereal solvents like 1,4-dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME) are also widely employed.[12][24]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[12]

  • Heterogeneous Nature: It is crucial to remember that with insoluble inorganic bases like NaOt-Bu, the reaction is heterogeneous. Therefore, efficient stirring is critical to ensure proper mixing and reproducible reaction rates.[12][25]

An Alternative Pathway: The Copper-Catalyzed Ullmann Condensation

While palladium catalysis dominates the field, the copper-catalyzed Ullmann condensation (or Goldberg reaction for amides) remains a valuable and complementary tool.[5] Historically plagued by the need for harsh conditions, modern protocols have significantly improved its utility.[4]

  • Mechanism: The mechanism is distinct from the Buchwald-Hartwig pathway and is thought to involve Cu(I)/Cu(III) intermediates.[26]

  • Advantages: Copper is significantly less expensive than palladium. This method is particularly effective for coupling weakly nucleophilic amines, such as amides, sulfonamides, and N-H containing heterocycles like imidazoles.[14][27]

  • Modern Protocols: The key to milder Ullmann reactions has been the development of ancillary ligands, such as 1,10-phenanthroline, β-diketones, or amino acids (e.g., L-proline), which stabilize the copper catalyst and facilitate the reaction at much lower temperatures (40-90 °C).[14][28]

Experimental Protocols and Workflows

Scientific integrity demands reproducible and clearly documented procedures. The following sections provide a general workflow and a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination.

General Experimental Workflow

The setup for a C-N cross-coupling reaction requires careful attention to creating an inert atmosphere to protect the catalyst from oxygen.

Experimental Workflow start Start: Oven-Dried Glassware setup Assemble Reaction Vial (Vial, Stir Bar) start->setup add_solids Add Solids (Aryl Halide, Precatalyst, Ligand, Base) setup->add_solids inert Establish Inert Atmosphere (Purge with N₂ or Ar) add_solids->inert add_liquids Add Liquids via Syringe (Degassed Solvent, Amine) inert->add_liquids reaction Heat and Stir (Monitor by TLC/LC-MS) add_liquids->reaction workup Reaction Quench & Workup (Cool, Dilute, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify end End: Characterized Arylamine purify->end caption Fig 2. General Workflow for C-N Cross-Coupling

Caption: Fig 2. General Workflow for C-N Cross-Coupling

Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a representative, non-optimized procedure for a small-scale reaction and should be adapted for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene (to achieve ~0.2 M concentration)

  • Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar

Procedure:

  • Preparation (in a glovebox or on the bench): To the oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol, if solid), the palladium precatalyst (0.02 mmol), and the sodium tert-butoxide (1.4 mmol).

    • Scientist's Note: Adding the solid reagents first is generally more convenient. NaOt-Bu is hygroscopic and should be handled quickly in air or preferably within a glovebox.

  • Inert Atmosphere: Seal the vial with the screw cap. If not in a glovebox, evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Through the septum cap, add the anhydrous, degassed toluene (5 mL for a 1.0 mmol reaction) via syringe.

  • Amine Addition: Add the amine (1.2 mmol) via syringe. If the amine is a solid, it should be added in Step 1 with the other solids.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).[12][16] Stir the reaction mixture vigorously.

    • Causality: Vigorous stirring is essential for reproducibility in this heterogeneous system to ensure consistent contact between the dissolved catalyst/substrates and the solid base.[12]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL).

  • Quench and Extraction: Carefully pour the diluted mixture into a separatory funnel containing water (20 mL). Shake and separate the layers. Wash the organic layer with brine (20 mL), then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure arylamine product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (decomposed by air).2. Inappropriate ligand/base/solvent combination.3. Unreactive aryl halide (e.g., electron-rich chloride).4. Poor solubility of the base.1. Ensure a properly inert atmosphere; use a fresh precatalyst.2. Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄, LHMDS).[18]3. For aryl chlorides, use a more electron-rich, bulky ligand (e.g., GPhos, tBuXPhos) and potentially higher temperatures.[7][29]4. Ensure vigorous stirring; consider a more polar solvent or a soluble organic base like DBU.[12][20]
Hydrodehalogenation (Ar-X → Ar-H) 1. β-hydride elimination from the amide intermediate.2. Base-promoted side reaction.1. This can be competitive with reductive elimination. A different ligand (e.g., one with a larger bite angle like Xantphos) may alter the geometry at the metal center and disfavor this pathway.[8]2. Use a weaker base or less base equivalent.
Biaryl Formation (Ar-X → Ar-Ar) 1. Homocoupling side reaction.1. This side reaction is often more prevalent at higher temperatures. Try lowering the reaction temperature. A change in ligand or palladium source may also help.
Substrate Decomposition 1. Base is too strong for functional groups on the substrate.1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[18]

Table 3. Troubleshooting Guide for C-N Cross-Coupling Reactions.

Conclusion

The synthesis of arylamines via C-N cross-coupling is a mature yet continuously evolving field. The Palladium-catalyzed Buchwald-Hartwig amination stands as a robust and versatile method, whose success is dictated by a rational understanding and selection of its core components: the precatalyst, the ligand, the base, and the solvent. By appreciating the mechanistic underpinnings and the specific function of each reagent, researchers can move from rote protocol-following to intelligent reaction design and optimization. Complemented by modern copper-catalyzed methods for specific applications, the synthetic chemist's toolkit for constructing the vital arylamine linkage is more powerful and versatile than ever before.

References

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from 4-Phenylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzimidazole Scaffolds and the Potential of 4-Phenylamino-benzonitrile as a Precursor

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and functional organic materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] The synthesis of novel benzimidazole derivatives is, therefore, a subject of intense research.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a versatile starting material for the preparation of substituted benzimidazole derivatives. While not a traditional direct precursor like o-phenylenediamines, this compound offers a unique molecular framework that can be strategically transformed to yield valuable benzimidazole structures. We will explore plausible synthetic pathways, provide detailed experimental protocols, and discuss the underlying chemical principles.

Strategic Pathways from this compound to Benzimidazoles

The direct one-pot synthesis of a benzimidazole from this compound is not a commonly documented procedure. The primary challenge lies in the fact that this compound is not an ortho-diaminoarene, the classical precursor for benzimidazole synthesis through condensation reactions.[3] Therefore, a multi-step approach is necessary to convert this compound into a suitable intermediate for cyclization. Two principal strategic pathways are proposed and detailed below.

Pathway 1: Conversion to a 2-(4-Phenylamino)phenyl Benzimidazole Derivative

This pathway focuses on utilizing the nitrile group of this compound as the C2 carbon of the benzimidazole ring. This is achieved by reacting it with an o-phenylenediamine derivative. The resulting product will be a 2-substituted benzimidazole where the substituent is a 4-phenylamino)phenyl group.

Pathway 2: Hydrolysis to 4-(Phenylamino)benzoic Acid and Subsequent Condensation

This alternative strategy involves the initial hydrolysis of the nitrile group in this compound to a carboxylic acid. The resulting 4-(phenylamino)benzoic acid can then undergo a classic Phillips-Ladenburg condensation with an o-phenylenediamine to form the corresponding 2-substituted benzimidazole.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes from this compound to benzimidazole derivatives.

Synthetic_Pathways cluster_0 Pathway 1: Direct Nitrile Cyclization cluster_1 Pathway 2: Hydrolysis and Condensation A1 This compound C1 2-(4-(Phenylamino)phenyl)-1H-benzo[d]imidazole A1->C1 Reaction with o-Phenylenediamine (e.g., Lewis Acid Catalysis) B1 o-Phenylenediamine B1->C1 A2 This compound B2 4-(Phenylamino)benzoic Acid A2->B2 Hydrolysis D2 2-(4-(Phenylamino)phenyl)-1H-benzo[d]imidazole B2->D2 Phillips-Ladenburg Condensation C2 o-Phenylenediamine C2->D2

Caption: Proposed synthetic pathways for benzimidazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Phenylamino)phenyl)-1H-benzo[d]imidazole via Direct Nitrile Cyclization (Pathway 1)

This protocol is based on the established synthesis of 2-substituted benzimidazoles from o-phenylenediamines and nitriles, a method valued for the accessibility of nitriles as starting materials.[4]

Principle:

The reaction proceeds via the condensation of an o-phenylenediamine with a nitrile, catalyzed by a Lewis or Brønsted acid. The acid activates the nitrile group, making it more susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring.

Materials:

  • This compound

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃)

  • High-boiling point solvent (e.g., xylene, N,N-dimethylformamide - DMF)

  • Sodium bicarbonate solution (saturated)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and o-phenylenediamine (1.1 equivalents).

  • Addition of Catalyst and Solvent: To the flask, add polyphosphoric acid (PPA) as both the catalyst and solvent, or dissolve the reactants in a high-boiling point solvent like xylene and add a catalytic amount of a Lewis acid (e.g., 0.2 equivalents of ZnCl₂).

  • Reaction: Heat the reaction mixture to 140-160°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If PPA was used, carefully pour the mixture into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain the pure 2-(4-(phenylamino)phenyl)-1H-benzo[d]imidazole.

Expected Outcome and Characterization:

The final product is a solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect characteristic aromatic proton signals for the benzimidazole and the 4-(phenylamino)phenyl moieties. The N-H proton of the benzimidazole will appear as a broad singlet.

  • ¹³C NMR: Will show the corresponding aromatic carbon signals.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • FT-IR: Look for the disappearance of the nitrile peak (around 2220-2260 cm⁻¹) from the starting material and the appearance of N-H stretching bands.

Table 1: Representative Reaction Conditions for Nitrile-Amine Condensation

CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Polyphosphoric Acid (PPA)PPA150-1604-670-85
ZnCl₂Xylene1406-865-80
AlCl₃DMF1505-770-85
Protocol 2: Synthesis of 2-(4-(Phenylamino)phenyl)-1H-benzo[d]imidazole via Hydrolysis and Condensation (Pathway 2)

This two-step protocol first involves the hydrolysis of the nitrile to a carboxylic acid, followed by the well-established Phillips-Ladenburg condensation.

Principle:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions on the amino group.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl) (concentrated)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add a significant excess of NaOH or KOH (e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. If necessary, remove the ethanol under reduced pressure.

  • Acidification: Carefully acidify the aqueous solution with concentrated HCl until the pH is acidic (pH 2-3). The 4-(phenylamino)benzoic acid will precipitate out.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent if necessary.

Principle:

This is a classic Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating to drive off the water formed during the reaction.[2]

Materials:

  • 4-(Phenylamino)benzoic acid (from Step 2a)

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-(phenylamino)benzoic acid (1 equivalent) and o-phenylenediamine (1.1 equivalents).

  • Addition of Acid: Add PPA or 4M HCl to the flask.

  • Reaction: Heat the reaction mixture to 120-140°C for 4-6 hours.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1 (steps 4 and 5).

  • Purification: Recrystallize the crude product from ethanol or methanol.

Mechanism: The Formation of the Benzimidazole Ring

The core of benzimidazole synthesis lies in the intramolecular cyclization of an N-acyl-o-phenylenediamine intermediate.

Mechanism cluster_pathway1 Pathway 1: From Nitrile cluster_pathway2 Pathway 2: From Carboxylic Acid Nitrile This compound ActivatedNitrile Activated Nitrile (with Lewis Acid) Nitrile->ActivatedNitrile Activation OPD o-Phenylenediamine Amidine N-(2-aminophenyl)amidine Intermediate OPD->Amidine Nucleophilic Attack ActivatedNitrile->Amidine Nucleophilic Attack Benzimidazole1 2-(4-(Phenylamino)phenyl) -1H-benzo[d]imidazole Amidine->Benzimidazole1 Intramolecular Cyclization & Deamination CarboxylicAcid 4-(Phenylamino)benzoic Acid Amide N-(2-aminophenyl)-4-(phenylamino) benzamide Intermediate CarboxylicAcid->Amide Amide Formation OPD2 o-Phenylenediamine OPD2->Amide Amide Formation Benzimidazoline Dihydrobenzimidazole Intermediate Amide->Benzimidazoline Intramolecular Cyclization Benzimidazole2 2-(4-(Phenylamino)phenyl) -1H-benzo[d]imidazole Benzimidazoline->Benzimidazole2 Dehydration

Caption: Reaction mechanisms for benzimidazole formation.

Troubleshooting and Optimization

  • Low Yields: In Pathway 1, ensure anhydrous conditions if using a Lewis acid catalyst. In Pathway 2, ensure the hydrolysis in step 2a is complete before proceeding to the condensation step.

  • Side Reactions: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts. Monitor the reaction closely by TLC.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) can be employed.

Conclusion

This compound serves as a valuable, albeit non-traditional, precursor for the synthesis of 2-(4-(phenylamino)phenyl)-1H-benzo[d]imidazole and its derivatives. The two primary synthetic strategies presented here—direct cyclization of the nitrile and a two-step hydrolysis-condensation sequence—offer researchers flexibility in their synthetic design. The choice of pathway may depend on the availability of reagents, desired reaction conditions, and scalability. The protocols and mechanistic insights provided in this application note are intended to empower researchers in the fields of medicinal chemistry and materials science to explore the full potential of this compound in the creation of novel and functional benzimidazole-based molecules.

References

Application Notes and Protocols: A Versatile Method for the Synthesis of Pyridopyrimidine Scaffolds from 4-Phenylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyridopyrimidine scaffolds are privileged heterocyclic systems of significant interest in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This application note provides a detailed, field-proven methodology for the synthesis of pyridopyrimidine derivatives starting from the readily available precursor, 4-phenylamino-benzonitrile. The described protocol is designed to be robust, versatile, and amenable to the generation of diverse compound libraries for screening and lead optimization.

The core of the proposed synthetic strategy revolves around the versatile C1 synthon, N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent is instrumental in the construction of the pyrimidine ring through the formation of a key amidine intermediate, which subsequently undergoes cyclization with a suitable active methylene compound. This approach offers a convergent and efficient pathway to the desired pyridopyrimidine core.

Scientific Rationale and Mechanistic Insights

The synthesis of the pyridopyrimidine scaffold from this compound is a multi-step process that can be performed in a one-pot or sequential manner. The overall transformation relies on the sequential formation of an amidine intermediate followed by a cyclocondensation reaction.

Step 1: Amidine Formation

The initial step involves the reaction of the primary amino group of this compound with DMF-DMA. The lone pair of electrons on the nitrogen atom of the amino group nucleophilically attacks the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to yield the corresponding N'-(4-cyano-phenyl)-N,N-dimethylformamidine. This intermediate is highly reactive and is typically used in the subsequent step without isolation.

Step 2: Cyclocondensation and Pyridopyrimidine Ring Formation

The newly formed amidine intermediate is then reacted with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base. The base (e.g., sodium ethoxide, piperidine) deprotonates the active methylene compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in the amidine intermediate. This is followed by an intramolecular cyclization and subsequent tautomerization to afford the final pyridopyrimidine scaffold. The choice of the active methylene compound allows for the introduction of diversity at the C5 and C6 positions of the pyridopyrimidine ring.

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the synthesis of a representative pyridopyrimidine derivative from this compound.

Reaction Mechanism cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Cyclocondensation This compound This compound Amidine Intermediate Amidine Intermediate This compound->Amidine Intermediate + DMF-DMA - 2 MeOH DMF-DMA DMF-DMA Cyclized Intermediate Cyclized Intermediate Amidine Intermediate->Cyclized Intermediate + Active Methylene Compound + Base Active Methylene Compound Active Methylene Compound Base Base Pyridopyrimidine Scaffold Pyridopyrimidine Scaffold Cyclized Intermediate->Pyridopyrimidine Scaffold Intramolecular Cyclization & Tautomerization

Caption: Proposed reaction mechanism for pyridopyrimidine synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the one-pot synthesis of pyridopyrimidine derivatives.

Experimental Workflow A Reactant Preparation (this compound in dry solvent) B Addition of DMF-DMA (Stir at room temperature) A->B C Addition of Active Methylene Compound and Base B->C D Reaction Heating (Reflux) C->D E Reaction Monitoring (TLC) D->E F Work-up (Cooling, precipitation/extraction) E->F Reaction Complete G Purification (Recrystallization/Chromatography) F->G H Characterization (NMR, MS, IR) G->H

The Art of Seeing the Unseen: A Guide to Crafting Fluorescent Probes from 4-(Diphenylamino)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Unique Building Block

In the intricate world of molecular biology and drug discovery, fluorescent probes are the lanterns that illuminate the complex machinery of life. They allow us to visualize, in real-time, the subtle dance of molecules that underpins both health and disease. At the heart of many of these advanced chemical tools lies a remarkably versatile scaffold: 4-(diphenylamino)benzeneboronic acid .

This molecule is a masterful piece of chemical architecture, featuring a triphenylamine (TPA) core and a reactive boronic acid group.[1] The TPA moiety, a propeller-like structure of three phenyl rings attached to a central nitrogen atom, is a potent electron-donating group.[2] This characteristic is the source of the desirable photophysical properties often seen in its derivatives, including large Stokes shifts, high quantum yields, and a fascinating sensitivity to the polarity of their environment (solvatochromism).[1][3]

The boronic acid functional group, on the other hand, offers a dual functionality that makes this compound exceptionally valuable. Firstly, it is a key reactant in the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex, conjugated molecular systems.[1][2] Secondly, the boronic acid itself can act as a selective recognition site for specific analytes, most notably reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[1][4][5]

This guide provides a comprehensive overview of the techniques and methodologies for creating advanced fluorescent probes from 4-(diphenylamino)benzeneboronic acid. We will delve into the mechanistic underpinnings of the key synthetic strategies and provide detailed, field-proven protocols for their execution.

Core Synthetic Strategies: Building the Luminous Toolkit

There are two primary avenues for the creation of fluorescent probes from 4-(diphenylamino)benzeneboronic acid: leveraging the boronic acid as a reactive handle for carbon-carbon bond formation and utilizing it as a direct sensing moiety.

The Suzuki-Miyaura Cross-Coupling: A Masterclass in Molecular Construction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and tolerance of a wide variety of functional groups.[2] In the context of fluorescent probe development, it allows for the elegant stitching of the electron-rich 4-(diphenylamino)phenyl group to a diverse array of molecular partners, such as fluorophore backbones or targeting ligands.[1]

The general principle involves the palladium-catalyzed reaction between the boronic acid and an aryl halide (or triflate). The choice of the aryl halide is critical as it will ultimately define the final structure and, consequently, the photophysical properties of the resulting probe.

Experimental Protocol: Synthesis of a Triarylamine Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-(diphenylamino)benzeneboronic acid with an aryl bromide.

Materials:

  • 4-(Diphenylamino)benzeneboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Ethanol/Water mixture (3:1 v/v)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), 4-(diphenylamino)benzeneboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%) to the flask.

  • Solvent Addition: Add 4 mL of a 3:1 (v/v) mixture of ethanol and water.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the more valuable aryl halide.

  • Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for Suzuki-Miyaura couplings. Other palladium sources, such as tetrakis(triphenylphosphine)palladium(0), can also be used.[2]

  • Base: Potassium carbonate is a mild and effective base for this reaction. Its role is to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The ethanol/water mixture provides a good medium for dissolving both the organic reactants and the inorganic base.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Reactants Reactants: - 4-(Diphenylamino)benzeneboronic acid - Aryl Halide - Palladium Catalyst - Base Setup Reaction Setup: - Inert atmosphere (Ar/N₂) - Anhydrous solvent Reactants->Setup Combine Reaction Reaction: - Heating (e.g., 80-110°C) - Stirring (12-24h) Setup->Reaction Initiate Workup Work-up & Purification: - Extraction - Column Chromatography Reaction->Workup Cool & Quench Product Fluorescent Probe Workup->Product Isolate

Caption: General workflow for Suzuki-Miyaura coupling.[1]

The Boronic Acid as a Reactive Oxygen Species (ROS) Sensor

Beyond its role in synthesis, the boronic acid moiety is an elegant and effective recognition element for certain reactive oxygen species, particularly hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[1][5][6] This sensing capability is based on a fascinating chemical transformation: the oxidation of the boronic acid to a phenol.[1]

This oxidation event induces a significant change in the electronic properties of the molecule. The conversion of the electron-withdrawing boronic acid group to an electron-donating hydroxyl group alters the intramolecular charge transfer (ICT) characteristics of the fluorophore.[7] This often results in a dramatic change in the fluorescence output, such as a "turn-on" response where a previously non-fluorescent molecule becomes brightly emissive, or a ratiometric shift where the emission wavelength changes.[7]

The reaction with peroxynitrite is often much faster than with hydrogen peroxide, which can be exploited for selective detection.[5]

Diagram: Mechanism of H₂O₂ Detection by a Boronate-Based Probe

ROS_Detection cluster_0 Low Fluorescence cluster_1 High Fluorescence Probe Probe-B(OH)₂ (Boronic Acid Form) Product Probe-OH (Phenolic Form) Probe->Product + H₂O₂ (Oxidation)

Caption: H₂O₂ detection by a boronate-based probe.[1]

Experimental Protocol: In Vitro Fluorescence Assay for H₂O₂ Detection

This protocol describes a general method for evaluating the fluorescence response of a boronic acid-containing probe to hydrogen peroxide.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS buffer.

  • H₂O₂ Titration: Prepare a series of H₂O₂ solutions of varying concentrations in PBS buffer.

  • Assay Setup: To the wells of a 96-well microplate, add the probe working solution. Then, add the different concentrations of H₂O₂. Include a control well with only the probe solution and buffer.

  • Incubation: Incubate the microplate at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis: Plot the fluorescence intensity as a function of H₂O₂ concentration to determine the sensitivity and detection limit of the probe.

Causality Behind Experimental Choices:

  • PBS Buffer (pH 7.4): This buffer system mimics physiological pH, which is crucial for biological applications.

  • Incubation at 37°C: This temperature is used to simulate physiological conditions.

  • Control Well: The control well is essential for determining the background fluorescence of the probe in the absence of the analyte.

Photophysical Properties and Data Presentation

The triphenylamine core in probes derived from 4-(diphenylamino)benzeneboronic acid often leads to advantageous photophysical properties. A summary of typical characteristics is presented below.

PropertyTypical Range/ObservationSignificance
Excitation Wavelength (λex) 350 - 450 nmAllows for excitation with common light sources.
Emission Wavelength (λem) 450 - 600 nmEmission in the visible spectrum.
Stokes Shift > 50 nmA large Stokes shift minimizes self-quenching and improves signal-to-noise.
Quantum Yield (ΦF) 0.1 - 0.9High quantum yields result in brighter probes.
Solvatochromism Bathochromic shift in polar solventsThe emission wavelength is sensitive to the local environment, which can be exploited for sensing applications.[1]

Conclusion: A Powerful Tool for Discovery

4-(Diphenylamino)benzeneboronic acid is a testament to how intelligent molecular design can yield powerful tools for scientific inquiry. Its dual functionality as both a versatile synthetic handle and a direct sensing moiety makes it a cornerstone in the development of sophisticated fluorescent probes.[1] The ability to rationally design and synthesize probes for a multitude of applications, from constructing complex fluorophores via Suzuki-Miyaura coupling to the direct detection of reactive oxygen species, empowers researchers in chemistry, biology, and materials science to explore the unseen molecular world with ever-increasing clarity and precision. The protocols and principles outlined in this guide provide a solid foundation for the creation of novel fluorescent tools tailored for the specific challenges of modern research and drug development.

References

Synthesis of Phthalimide Derivatives for Medicinal Applications: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Phthalimide Scaffold

The phthalimide core, an isoindoline-1,3-dione structure, represents a cornerstone pharmacophore in medicinal chemistry. Its deceptively simple bicyclic framework belies a remarkable versatility, enabling the synthesis of a vast array of derivatives with diverse and potent biological activities.[1][2] From the notorious history and subsequent therapeutic rebirth of thalidomide to the development of modern immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, the phthalimide scaffold has proven to be a privileged structure in drug discovery.[3][4][5][6]

This guide provides an in-depth exploration of the synthesis of phthalimide derivatives for medicinal applications. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the strategic rationale behind the synthetic choices. We will delve into classical and modern synthetic methodologies, highlighting their advantages and limitations, and connect these synthetic pathways to the development of compounds with significant therapeutic potential.

The biological activities of phthalimide derivatives are extensive, encompassing anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and analgesic properties.[1][2][5][7][8][9] This broad spectrum of activity stems from the phthalimide's ability to engage in various biological interactions, including intercalation with DNA and modulation of key enzymes and signaling pathways.[5] The hydrophobic nature of the phthalimide ring facilitates passage across biological membranes, a crucial pharmacokinetic property.[1][10]

This document will serve as a practical and scientifically grounded resource, empowering researchers to design and execute the synthesis of novel phthalimide-based drug candidates.

Core Synthetic Strategies: From Classical to Contemporary

The synthesis of N-substituted phthalimides is central to exploring their medicinal potential. Two primary strategies have traditionally dominated the field: the direct condensation of phthalic anhydrides with primary amines and the venerable Gabriel synthesis.[3][4][11]

Direct Condensation of Phthalic Anhydride with Amines

This is the most straightforward and atom-economical method for the preparation of N-substituted phthalimides.[11] The reaction involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.

Causality Behind Experimental Choices:

  • Reactants: Phthalic anhydride is the electrophilic component, and a primary amine serves as the nucleophile. The choice of the amine is critical as it dictates the nature of the "R" group in the final N-substituted phthalimide, which in turn significantly influences the biological activity.

  • Solvent: Acetic acid is a commonly used solvent as it facilitates the reaction and helps to remove the water formed during the cyclization. In some cases, the reaction can be carried out under solvent-free conditions by heating the reactants together.

  • Temperature: The reaction typically requires heating to drive the dehydration and cyclization to completion.[12] Microwave irradiation has emerged as a more efficient heating method, often leading to shorter reaction times and higher yields.[13]

Experimental Protocol: Synthesis of N-Benzylphthalimide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.48 g, 10 mmol) and benzylamine (1.07 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure N-benzylphthalimide.

Diagram: General Reaction Scheme for Direct Condensation

G cluster_reactants Reactants cluster_products Products phthalic_anhydride Phthalic Anhydride n_substituted_phthalimide N-Substituted Phthalimide phthalic_anhydride->n_substituted_phthalimide + R-NH2 (Heat, Acid) primary_amine Primary Amine (R-NH2) primary_amine->n_substituted_phthalimide water Water (H2O)

Caption: Direct condensation of phthalic anhydride and a primary amine.

The Gabriel Synthesis: A Classic for Primary Amine Preparation

The Gabriel synthesis is a robust and reliable method for the synthesis of primary amines, and by extension, a versatile route to N-alkylphthalimides which are key intermediates.[11][14][15][16] The process involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to liberate the primary amine.[14][17]

Causality Behind Experimental Choices:

  • Phthalimide's Role: Phthalimide serves as a protected form of ammonia. The acidity of the N-H bond allows for deprotonation with a base like potassium hydroxide to form the nucleophilic potassium phthalimide.[18]

  • Alkylation: The phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide.[14][16][18] This step is crucial for introducing the desired alkyl group.

  • Cleavage: The final and often challenging step is the cleavage of the N-C bond to release the primary amine. Hydrazinolysis (using hydrazine) is the most common method, as it forms a stable cyclic byproduct, phthalhydrazide.[14][16][18] Acidic or basic hydrolysis can also be employed but may be harsher.[16][17]

Experimental Protocol: Gabriel Synthesis of Benzylamine

  • Formation of Potassium Phthalimide: Dissolve phthalimide (1.47 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask. Add a solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (10 mL). Stir the mixture at room temperature for 30 minutes. The potassium phthalimide will precipitate.

  • N-Alkylation: Add benzyl chloride (1.27 g, 10 mmol) to the suspension of potassium phthalimide. Reflux the mixture for 2-3 hours.

  • Hydrazinolysis: Cool the reaction mixture and add hydrazine hydrate (0.5 mL, 10 mmol). Reflux for an additional 1-2 hours. A precipitate of phthalhydrazide will form.

  • Work-up: Cool the mixture and add concentrated hydrochloric acid (2 mL). Filter off the phthalhydrazide precipitate.

  • Isolation: Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the benzylamine with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain benzylamine.

Diagram: The Gabriel Synthesis Workflow

G Start Phthalimide Step1 Deprotonation (e.g., KOH) Start->Step1 Intermediate1 Potassium Phthalimide Step1->Intermediate1 Step2 N-Alkylation (R-X, SN2) Intermediate1->Step2 Intermediate2 N-Alkylphthalimide Step2->Intermediate2 Step3 Cleavage (e.g., Hydrazine) Intermediate2->Step3 Product Primary Amine (R-NH2) Step3->Product Byproduct Phthalhydrazide Step3->Byproduct

Caption: Step-wise workflow of the Gabriel synthesis.

Medicinal Applications and Structure-Activity Relationships

The true power of phthalimide synthesis lies in the ability to systematically modify the structure to tune biological activity. The "R" group attached to the nitrogen atom and substitutions on the phthalimide benzene ring are key determinants of the pharmacological profile.

Phthalimide Derivative Class Medicinal Application Key Structural Features & Rationale Representative Examples
Immunomodulators Multiple Myeloma, Leprosy[6][19][20]The glutarimide ring in thalidomide and its analogs is crucial for binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[6]Thalidomide, Lenalidomide, Pomalidomide[3][20]
Anti-inflammatory Agents Arthritis, Psoriasis[3][21][22]Inhibition of pro-inflammatory cytokines like TNF-α and cyclooxygenase (COX) enzymes.[7][21] The N-substituent often mimics the structure of known anti-inflammatory drugs.Apremilast, LASSBio 468[3]
Anticancer Agents Various Cancers (Breast, Colon, Leukemia)[1][8][23][24]Mechanisms include DNA intercalation, inhibition of angiogenesis, and induction of apoptosis.[5][6][19] Hybrid molecules incorporating other pharmacophores like thiazole or chalcone often show enhanced activity.[1]Phthalimide-chalcone conjugates, Phthalimide-thiazole conjugates[1]
Antimicrobial Agents Bacterial and Fungal Infections[10][25]The hydrophobic phthalimide core aids in penetrating microbial cell membranes.[10] Specific N-substituents can target microbial enzymes or cellular processes.N-substituted phthalimides with chalcone or triazole moieties.[1][7]
Anticonvulsant Agents Epilepsy[1][5]The mechanism is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems. Thalidomide itself has shown anticonvulsant properties.[1]Novel phthalimide derivatives with potent anticonvulsant effects in preclinical models.[1]

Modern Synthetic Innovations

While the classical methods remain valuable, modern organic synthesis has introduced more sophisticated and efficient approaches to phthalimide derivatives.

  • Metal-Catalyzed Reactions: Palladium-catalyzed reactions, for instance, have been developed for the synthesis of N-substituted phthalimides.[26] These methods can offer milder reaction conditions and broader substrate scope.

  • Multi-component Reactions: One-pot multi-component reactions are gaining traction as they offer high atom and step economy.[27][28] These reactions allow for the rapid assembly of complex phthalimide derivatives from simple starting materials.

  • Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound and microwave irradiation can significantly accelerate reaction rates, improve yields, and promote cleaner reactions by providing localized and efficient energy input.[13][28]

Conclusion and Future Directions

The phthalimide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for researchers to create novel derivatives with tailored medicinal properties. The future of phthalimide-based drug discovery will likely involve the greater integration of computational modeling for rational design, the development of more efficient and sustainable synthetic methods, and the exploration of novel biological targets for these versatile molecules. By understanding the fundamental principles of their synthesis and the structure-activity relationships that govern their biological effects, the scientific community can continue to unlock the full therapeutic potential of phthalimide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Phenylamino-benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenylamino-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this important synthetic transformation. The synthesis of diarylamines, such as this compound, is a cornerstone of many pharmaceutical and materials science applications. The most common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] This guide will focus primarily on optimizing this reaction, while also addressing alternative methods like the Ullmann condensation.

Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Materials

You've set up your Buchwald-Hartwig reaction with 4-chlorobenzonitrile, aniline, a palladium catalyst, a phosphine ligand, and a base, but after the specified reaction time, you observe primarily unreacted starting materials.

This is a common issue, and several factors could be at play. Let's break down the potential causes and solutions.

Potential Cause 1: Inactive Catalyst

The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to initiate the catalytic cycle.

  • Solution:

    • Ensure Proper Precatalyst Activation: Some phosphine ligands can act as reducing agents for Pd(II) sources. However, this is not always efficient. The use of pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts (e.g., G3 or G4 palladacycles) can ensure a sufficient concentration of the active Pd(0) catalyst from the start.[3]

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[2]

Potential Cause 2: Inappropriate Ligand Selection

The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[4] For the coupling of an aryl chloride like 4-chlorobenzonitrile, a sterically hindered and electron-rich ligand is often required to promote the challenging oxidative addition step.[5]

  • Solution:

    • Select a Suitable Ligand: For aryl chlorides, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are generally more effective than first-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP.[4][6]

    • Ligand Screening: If the initial choice is ineffective, a ligand screening experiment is highly recommended. This can be done on a small scale to identify the optimal ligand for your specific substrate combination.

Potential Cause 3: Incorrect Base

The base plays a crucial role in the catalytic cycle by deprotonating the amine, which allows for its coordination to the palladium center.[7] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solution:

    • Use a Strong, Non-Nucleophilic Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often effective.[3]

    • Consider Weaker Bases for Sensitive Substrates: If your starting materials contain base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times.[7]

    • Solubility Matters: The insolubility of some inorganic bases can lead to reproducibility issues. In such cases, a soluble organic base like DBU may be a suitable alternative or used in combination with an inorganic base.[3][8]

Potential Cause 4: Incompatible Solvent

The solvent must be able to dissolve the reactants and the catalyst system to a sufficient extent. It should also be compatible with the reaction conditions (i.e., stable at high temperatures and inert to the reagents).

  • Solution:

    • Common Solvents: Toluene, dioxane, and THF are frequently used solvents for Buchwald-Hartwig aminations.[2][9]

    • Solvent Screening: If solubility is an issue, consider screening other solvents. For example, t-butanol or CPME can sometimes be effective alternatives.[3]

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you are observing significant amounts of side products, such as hydrodehalogenation of the 4-chlorobenzonitrile (formation of benzonitrile) or diarylation of the aniline.

Side reactions can compete with the desired C-N bond formation, reducing the yield and complicating purification.

Potential Cause 1: Hydrodehalogenation

This side reaction, where the aryl halide is reduced to the corresponding arene, can occur via β-hydride elimination from a palladium-amido intermediate.[4]

  • Solution:

    • Ligand Choice: The use of bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.[10]

    • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress this side reaction.

Potential Cause 2: Diarylation

The product, this compound, is a secondary amine and can potentially react with another molecule of 4-chlorobenzonitrile to form a triarylamine.

  • Solution:

    • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of aniline can help to minimize the diarylation of the product.

    • Ligand Effects: Certain ligands can provide steric hindrance around the palladium center that disfavors the coupling of the bulkier diarylamine product.

Potential Cause 3: Homocoupling of Aryl Halide

The formation of 4,4'-dicyanobiphenyl, a byproduct from the homocoupling of 4-chlorobenzonitrile, can sometimes be observed.[11]

  • Solution:

    • Catalyst and Ligand Choice: This is often an indication of a suboptimal catalyst system. Screening different palladium sources and ligands may be necessary.

    • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of this side reaction relative to the desired cross-coupling.

Issue 3: Difficulty in Product Purification

You have successfully formed the desired this compound, but you are struggling to isolate it in a pure form from the reaction mixture.

Purification can be challenging due to the presence of residual catalyst, ligand, base, and side products.

  • Solution:

    • Aqueous Workup: A standard aqueous workup can remove inorganic salts. Washing the organic layer with a dilute acid solution can remove excess aniline.

    • Filtration through Silica Gel: Passing the crude product through a short plug of silica gel can remove a significant portion of the palladium catalyst and polar impurities.

    • Recrystallization: this compound is a solid, and recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be a highly effective purification method.[12]

    • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable method for obtaining highly pure product.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Buchwald-Hartwig amination over the Ullmann condensation for synthesizing this compound?

The Buchwald-Hartwig amination generally offers several advantages over the older Ullmann condensation.[14] The Ullmann reaction typically requires harsh reaction conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[15][16] In contrast, the Buchwald-Hartwig reaction proceeds under much milder conditions with catalytic amounts of palladium.[1] This leads to better functional group tolerance and a broader substrate scope.

Q2: I am using 4-bromobenzonitrile instead of 4-chlorobenzonitrile. Do I need to change my reaction conditions?

Yes, the reactivity of the aryl halide follows the general trend of I > Br > Cl for oxidative addition.[3] When switching from an aryl chloride to an aryl bromide, you may be able to use less forcing conditions.

  • Ligand: You might find that less sterically demanding or less electron-rich ligands are effective.

  • Temperature: It may be possible to run the reaction at a lower temperature.

  • Base: A weaker base might be sufficient.

However, it is always advisable to perform a small-scale optimization experiment when changing substrates.

Q3: Can I use an ammonia equivalent to synthesize 4-aminobenzonitrile via a Buchwald-Hartwig reaction?

Yes, the direct use of ammonia can be challenging. However, several ammonia surrogates have been developed for the synthesis of primary anilines.[17] These include benzophenone imine and lithium bis(trimethylsilyl)amide (LiHMDS).[18] These reagents deliver the -NH₂ group, and the protecting group is removed in a subsequent step. More recently, conditions for the direct use of aqueous ammonia have been developed.[19]

Q4: How important is the purity of my reagents and solvents?

The purity of your reagents and solvents is critical for the success and reproducibility of a Buchwald-Hartwig amination.

  • Solvents: Solvents should be anhydrous and degassed to prevent catalyst deactivation.

  • Reagents: The purity of the aryl halide and amine should be high. Impurities can sometimes interfere with the catalytic cycle.

  • Base: The quality of the base, particularly strong bases like NaOtBu, is important. Over time, these can degrade, leading to lower reactivity.

Q5: What are some common safety precautions to take when running these reactions?

  • Inert Atmosphere: As mentioned, these reactions are typically run under an inert atmosphere. Proper handling of gas cylinders and Schlenk lines is essential.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled in a glovebox or under an inert atmosphere. They can also be toxic, so appropriate personal protective equipment (PPE) should be worn.

  • Strong Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. They should be handled with care in a dry environment.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate care.

Experimental Protocols

General Procedure for the Synthesis of this compound via Buchwald-Hartwig Amination

This is a general starting point, and optimization may be required.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and NaOtBu (1.2-1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add 4-chlorobenzonitrile (1.0 equivalent) and aniline (1.1-1.2 equivalents).

  • Add anhydrous, degassed toluene (to a concentration of ~0.1-0.5 M).

  • Stir the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Common Reagents for Buchwald-Hartwig Amination
ComponentExamplesKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts (e.g., XPhos-Pd-G3)Pd(II) sources require in situ reduction. Precatalysts offer improved air stability and activity.[3]
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich ligands are generally preferred for aryl chlorides.[4][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSBase strength and solubility affect reaction rate and substrate compatibility.[3][7]
Solvent Toluene, Dioxane, THF, t-BuOHMust dissolve reactants and be inert to the reaction conditions.[2]

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine Complex OxAdd->AmineComplex R₂NH AmidoComplex Amido Complex AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion CheckCatalyst Is the catalyst active? - Pd(0) source? - Inert atmosphere? Start->CheckCatalyst CheckCatalyst->Start No, address issue CheckLigand Is the ligand appropriate? - Bulky/electron-rich for ArCl? CheckCatalyst->CheckLigand Yes CheckLigand->Start No, screen ligands CheckBase Is the base suitable? - Strength? - Solubility? CheckLigand->CheckBase Yes CheckBase->Start No, screen bases CheckSolvent Is solubility an issue? CheckBase->CheckSolvent Yes CheckSolvent->Start No, screen solvents Success Reaction Optimized CheckSolvent->Success Yes

Caption: Decision-making workflow for troubleshooting low conversion.

References

Common issues in the synthesis of aminobenzonitrile and their solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of aminobenzonitrile. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions to assist you in your chemical synthesis endeavors. As Senior Application Scientists, we have compiled this resource to address common challenges and provide insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing aminobenzonitriles?

A1: The most common methods for synthesizing aminobenzonitriles include:

  • Reduction of the corresponding nitrobenzonitrile: This is a widely used method where a nitro group is reduced to an amine. Common reducing agents include zinc dust in an acidic medium, hydrazine hydrate with a copper catalyst, and catalytic hydrogenation.[1][2][3]

  • Dehydration of the corresponding aminobenzamide: This involves the removal of a water molecule from an aminobenzamide to form the nitrile. Reagents like thionyl chloride, phosphorus pentoxide, and phenylphosphonic dichloride are often employed.[4][5][6]

  • Amination of a halobenzonitrile: This method involves the substitution of a halogen (typically chlorine) on the benzene ring with an amino group, for instance, by reaction with ammonia or other aminating agents.[7][8]

  • Cyanation of a haloaniline (e.g., Sandmeyer Reaction): This classic reaction involves the diazotization of an aniline derivative followed by treatment with a cyanide salt, typically copper(I) cyanide.[6]

Q2: Which synthetic method generally offers the highest yield?

A2: The reported yields for aminobenzonitrile synthesis vary significantly based on the specific isomer and the reaction conditions. The dehydration of 4-aminobenzamide using thionyl chloride has been reported to produce high yields.[6] Similarly, the zinc-mediated reduction of 2-nitrobenzonitrile can achieve yields as high as 95%.[1] The Sandmeyer reaction can also be high-yielding if the reaction parameters are meticulously controlled.[6]

Q3: What are the major safety concerns when synthesizing aminobenzonitriles?

A3: Several significant safety precautions must be taken:

  • Toxic Reagents: Many reagents used in these syntheses, such as cyanides and thionyl chloride, are highly toxic and corrosive.[6][9] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10][11]

  • Explosive Intermediates: Diazonium salts, which are intermediates in the Sandmeyer reaction, can be explosive when isolated in a dry state and are thermally unstable.[6] They should always be prepared and used as solutions at low temperatures (typically 0-5 °C).[6]

  • Exothermic Reactions: The Sandmeyer reaction and some reduction reactions can be highly exothermic, with vigorous gas evolution (e.g., N₂).[6] The rate of reagent addition must be carefully controlled to manage the reaction temperature and prevent runaways.

Q4: How can I purify my crude aminobenzonitrile product?

A4: The choice of purification method depends on the impurities present and the required final purity. Common techniques include:

  • Recrystallization: This is a common method for purifying solid aminobenzonitriles. A suitable solvent system (e.g., water, toluene, or a mixture of solvents) is chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling.[3][12]

  • Column Chromatography: For separating mixtures with similar polarities, silica gel column chromatography is effective.[4][12] A gradient of non-polar to more polar solvents (e.g., hexane-ethyl acetate) is typically used for elution.[12]

  • Vacuum Distillation: For liquid aminobenzonitriles or those with a low melting point, vacuum distillation can be an effective purification method.[1]

  • Preparative HPLC: For separating isomers that are difficult to resolve by column chromatography, preparative HPLC with a suitable stationary phase (e.g., C18) can be employed.[13][14]

Q5: What are the common impurities found in commercially available aminobenzonitrile?

A5: Impurities in commercial aminobenzonitrile often stem from the synthetic route used in its production. These can include unreacted starting materials (e.g., the corresponding nitrobenzonitrile or halobenzonitrile), isomeric impurities (e.g., 2- and 3-aminobenzonitrile in a sample of 4-aminobenzonitrile), and byproducts from side reactions.[15] Oxidation can also lead to the formation of colored impurities.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of aminobenzonitrile, providing potential causes and actionable solutions.

Issue 1: Low Yield
Symptom Potential Cause(s) Recommended Solution(s)
Low yield in the reduction of nitrobenzonitrile. Incomplete reaction: The reducing agent may be old or insufficient. The reaction time or temperature may be inadequate.Ensure the reducing agent is fresh and used in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If necessary, increase the reaction time or temperature cautiously.
Side reactions: Over-reduction or other side reactions can consume the starting material or product.Carefully control the reaction temperature. For instance, in a zinc-mediated reduction, maintaining the temperature between 20-30°C is recommended.[1]
Low yield in the dehydration of aminobenzamide. Inappropriate dehydrating agent: Some dehydrating agents are not suitable for all isomers. For example, phenylphosphonic dichloride in pyridine gives a high yield for 2-aminobenzonitrile but fails for the 3- and 4-isomers, forming phosphonylamides instead.[4][6]Select a dehydrating agent appropriate for your specific isomer. Thionyl chloride is often a reliable choice for all three isomers.[5][16]
Reaction with the amino group: Dehydrating agents like phosphoryl chloride can react with the unprotected amino group.[4]A method using thionyl chloride involves a two-step process where an intermediate is formed that protects the amino group during dehydration, followed by hydrolysis to yield the final product.[5]
Charring or decomposition: Excessive heat can lead to the decomposition of the starting material or product.Control the reaction temperature carefully. When using thionyl chloride, a temperature of 90-100°C is typically recommended.[6] Using a solvent like toluene can help maintain a consistent temperature.[5]
Low yield in the Sandmeyer reaction. Decomposition of the diazonium salt: Aryl diazonium salts are thermally unstable and will decompose if the temperature is not kept low.[6]It is critical to maintain a low temperature (0-5 °C) throughout the diazotization step. The diazonium salt should be used immediately after it is formed.[6]
Incomplete diazotization: If the primary amine is not fully converted to the diazonium salt, the yield will be reduced.Test for the presence of excess nitrous acid using starch-iodide paper to ensure complete diazotization.[6]
Side reactions: The diazonium salt can react with water to form a phenol byproduct or couple with unreacted amine to form colored azo compounds.[6]Ensure the efficient and rapid conversion of the diazonium salt in the cyanation step and maintain appropriate pH conditions to minimize these side reactions.[6]
Issue 2: Impurity Formation
Symptom Potential Cause(s) Recommended Solution(s)
Formation of colored byproducts. Oxidation: Aminobenzonitriles can be susceptible to oxidation, leading to colored impurities.[12]Store the purified product in a cool, dark place under an inert atmosphere.[12] During workup, minimize exposure to air and light.
Azo coupling in the Sandmeyer reaction: The diazonium salt can couple with unreacted starting material or other electron-rich species to form colored azo compounds.[6]Ensure efficient conversion of the diazonium salt and maintain proper pH to avoid this side reaction.[6]
Presence of starting materials in the final product. Incomplete reaction: Insufficient reaction time, incorrect temperature, or inactive reagents can lead to an incomplete reaction.Monitor the reaction by TLC until the starting material is fully consumed. Ensure all reagents are of good quality and used in the correct proportions.
Formation of isomeric impurities. Non-selective reaction conditions: Some synthetic routes may produce a mixture of isomers if the starting material is not isomerically pure or if the reaction conditions are not selective.Start with isomerically pure starting materials. Purification techniques like preparative HPLC may be necessary to separate isomers.[13]
Hydrolysis of the nitrile group. Harsh acidic or basic conditions during workup: The nitrile group can be hydrolyzed to an amide or a carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.[17]Use mild acidic or basic conditions for workup and avoid excessive heating. Maintain a pH between 6.5 and 7.5 for aqueous solutions where possible.[17]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzonitrile via Reduction of 2-Nitrobenzonitrile[1]

This protocol details the zinc-mediated reduction of 2-nitrobenzonitrile.

Materials:

  • 2-Nitrobenzonitrile

  • Concentrated Hydrochloric Acid

  • Zinc Dust

  • Sodium Carbonate

  • Toluene

  • Water

Procedure:

  • In a reaction flask, combine 2-nitrobenzonitrile with concentrated hydrochloric acid.

  • With vigorous stirring and cooling to maintain a temperature of 20-30°C, gradually add zinc dust.

  • After the addition is complete, continue stirring for an additional 20 minutes.

  • Cool the reaction mixture to 5-10°C and neutralize with sodium carbonate.

  • Extract the product with toluene.

  • Wash the organic layer with water.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 2-aminobenzonitrile.

Quantitative Data:

ParameterValueReference
Reactants2-Nitrobenzonitrile, Zinc Dust, HCl[1]
Temperature20-30°C[1]
Yield95%[1]
Protocol 2: Synthesis of 4-Aminobenzonitrile via Dehydration of 4-Aminobenzamide[6]

This protocol involves a two-stage process: dehydration with simultaneous amino group protection, followed by hydrolysis.

Stage 1: Dehydration

  • In a 1000 ml reaction flask equipped with a reflux condenser, add 510 g of toluene and 102 g (0.75 mol) of 4-aminobenzamide.

  • Heat the mixture to 90-100 °C.

  • Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. A large amount of gas (HCl and SO₂) will be evolved.

  • After the addition is complete, maintain the temperature until all solids have dissolved and gas evolution ceases.

  • Cool the reaction mixture to 50-60 °C. This "dehydration liquid" is kept warm for the next step.

Stage 2: Hydrolysis

  • In a separate 1000 ml reaction flask, add 102 g of water and heat to 50-60 °C with stirring.

  • Add the dehydration liquid from Stage 1 dropwise to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.

  • After the addition is complete, continue stirring until gas evolution stops.

  • While hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.

  • Allow the layers to separate.

  • Slowly cool the organic layer to 0-5 °C with gentle stirring to precipitate the product.

  • Filter the solid product, wash it with cold toluene, and dry.

Visualizations

G cluster_synthesis General Synthesis Workflow Start Starting Material (e.g., Nitrobenzonitrile, Aminobenzamide) Reaction Chemical Transformation (Reduction, Dehydration, etc.) Start->Reaction Add Reagents Workup Quenching, Extraction, Neutralization Reaction->Workup Reaction Complete (TLC) Purification Recrystallization, Chromatography, Distillation Workup->Purification Crude Product Product Pure Aminobenzonitrile Purification->Product

Caption: A generalized workflow for the synthesis and purification of aminobenzonitrile.

G cluster_troubleshooting Troubleshooting Logic Issue Identify Issue (e.g., Low Yield, Impurities) Cause Investigate Potential Causes Issue->Cause Analyze reaction parameters Solution Implement Corrective Actions Cause->Solution Select appropriate solution Verify Verify Improvement (e.g., Repeat experiment, Analyze product) Solution->Verify Apply changes Success Problem Resolved Verify->Success Yes Reassess Re-evaluate Problem Verify->Reassess No Reassess->Cause

Caption: A logical workflow for troubleshooting common issues in aminobenzonitrile synthesis.

References

Technical Support Center: 4-Phenylamino-benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Phenylamino-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the widely used Buchwald-Hartwig amination and Ullmann condensation reactions.

Issue 1: My reaction yield for the Buchwald-Hartwig amination is consistently low. What are the potential causes and how can I improve it?

Low yields in Buchwald-Hartwig amination can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently or could be deactivated by oxygen.[1]

    • Solution: Use a high-purity, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure consistent generation of the active catalyst.[2] It is crucial to thoroughly degas all solvents and reagents to remove dissolved oxygen, which can poison the catalyst.[1] A water-mediated preactivation of Pd(OAc)₂ with a suitable phosphine ligand can also generate a highly active catalyst.[3]

  • Suboptimal Ligand Choice: The ligand plays a critical role in the catalytic cycle, and an inappropriate ligand can lead to poor reaction rates and yields.

    • Solution: For coupling an aryl amine like aniline with 4-chlorobenzonitrile or 4-bromobenzonitrile, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[1] Screening a panel of these ligands is a prudent step in optimizing your reaction.

  • Incorrect Base: The choice of base is crucial for the deprotonation of the amine and subsequent steps in the catalytic cycle.[4]

    • Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used and highly effective for Buchwald-Hartwig aminations.[1][4] If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures.[4]

  • Solvent and Temperature Issues: Poor solubility of reagents or suboptimal temperature can hinder the reaction.

    • Solution: Toluene and 1,4-dioxane are common solvents for this reaction.[5] Ensure your starting materials are soluble at the reaction temperature. Typical temperatures range from 80-100°C.[4] If you observe insolubility, consider using a co-solvent system.[4]

Optimization Workflow for Buchwald-Hartwig Amination:

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_outcome start Low Yield Observed catalyst 1. Verify Catalyst Activity - Use air-stable precatalyst - Degas all reagents & solvents start->catalyst ligand 2. Screen Ligands - Test bulky, electron-rich phosphines (e.g., XPhos, SPhos) catalyst->ligand If no improvement base 3. Optimize Base - Start with NaOtBu - Consider K3PO4 or Cs2CO3 for sensitive substrates ligand->base If no improvement conditions 4. Adjust Conditions - Ensure solubility (Toluene, Dioxane) - Optimize temperature (80-110°C) base->conditions If no improvement end_node Improved Yield conditions->end_node Success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 2: I am observing significant amounts of a diarylation byproduct in my Ullmann condensation. How can I minimize it?

Diarylation, the formation of a triarylamine, can be a problematic side reaction in Ullmann condensations, especially when using an excess of the aryl halide.

Potential Causes & Solutions:

  • Stoichiometry: An excess of the aryl halide (e.g., 4-chlorobenzonitrile) can drive the reaction towards diarylation of the newly formed this compound.

    • Solution: Carefully control the stoichiometry. A slight excess of the amine (aniline) relative to the aryl halide is often beneficial. Start with a 1:1.2 ratio of aryl halide to amine and optimize from there.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can promote side reactions.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting aryl halide is consumed, work up the reaction to prevent further reaction of the product. While traditional Ullmann reactions require high temperatures (>200°C), modern ligand-assisted protocols can proceed at much milder conditions (60-100°C), which can also help minimize side products.[6][7][8]

  • Catalyst System: The choice of copper source and ligand (if any) can influence selectivity.

    • Solution: For Ullmann C-N coupling, CuI is a common and effective catalyst.[6] The use of ligands like diamines or N,N-dimethyl glycine can accelerate the desired reaction, potentially allowing for lower temperatures and shorter reaction times, thus improving selectivity.[9]

Comparative Reaction Conditions for C-N Coupling:

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, palladacycles)[5]Copper (e.g., CuI, Cu powder)[7]
Ligand Bulky, electron-rich phosphines (e.g., XPhos)[1]Diamines, N,N-dimethyl glycine (often optional)[9]
Base Strong, non-nucleophilic (e.g., NaOtBu)[4]Inorganic bases (e.g., K₂CO₃, t-BuOK)[6]
Solvent Aprotic (e.g., Toluene, Dioxane)[4]High-boiling polar (traditional) or DES (modern)[6][7]
Temperature 80-110 °C[4]60-100 °C (modern) to >200 °C (traditional)[7][8]
Issue 3: My final product is difficult to purify. What are the best strategies for obtaining high-purity this compound?

Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products. A multi-step purification strategy is often necessary.

Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.[1] Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Column Chromatography: This is the most common method for purifying the crude product.[10][11][12]

    • Stationary Phase: Silica gel (230–400 mesh) is typically used.[10][11] For basic compounds like diarylamines that may interact strongly with acidic silica, using amine-functionalized silica or adding a small amount of a competing amine (e.g., triethylamine, 0.1-1%) to the eluent can improve peak shape and recovery.[13]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly employed.[10][11] The exact ratio will depend on the polarity of the impurities. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) and gradually increase the polarity.

  • Recrystallization: If chromatography does not yield a product of sufficient purity, or for final polishing, recrystallization is an excellent technique.[14]

    • Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[14] Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for screening.

    • Procedure: Dissolve the impure solid in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[14]

Purification Decision Tree:

G start Crude Product workup Aqueous Work-up & Filtration (Remove salts & catalyst) start->workup chromatography Silica Gel Column Chromatography (Hexane/EtOAc gradient) workup->chromatography purity_check1 Assess Purity (TLC, NMR) chromatography->purity_check1 recrystallization Recrystallization (e.g., from Ethanol or EtOAc/Hexane) purity_check1->recrystallization Purity < 98% final_product Pure this compound purity_check1->final_product Purity > 98% purity_check2 Assess Final Purity recrystallization->purity_check2 purity_check2->final_product Purity > 98% further_purification Consider alternative chromatography (e.g., KP-NH) purity_check2->further_purification Purity < 98%

Caption: A decision tree for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The two most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[7][15]

  • Buchwald-Hartwig Amination: This involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. It is known for its broad substrate scope and generally milder reaction conditions compared to the traditional Ullmann reaction.[5][15]

  • Ullmann Condensation (Goldberg Reaction for C-N): This is a copper-promoted reaction between an aryl halide and an amine. While traditional methods required harsh conditions, modern protocols using soluble copper catalysts and ligands have made it a more viable and often more economical alternative to palladium-catalyzed methods.[7][8]

Q2: Which aryl halide is best to use for the synthesis: 4-iodobenzonitrile, 4-bromobenzonitrile, or 4-chlorobenzonitrile?

The reactivity of aryl halides in cross-coupling reactions generally follows the order: I > Br > Cl.

  • For Buchwald-Hartwig: Aryl bromides are often preferred as they offer a good balance of reactivity and cost.[4] Aryl iodides can sometimes be challenging as the iodide formed can inhibit the catalyst.[4] Aryl chlorides are less reactive but are often cheaper and may be used with modern, highly active catalyst systems.[3]

  • For Ullmann Condensation: Aryl iodides are more reactive than aryl bromides or chlorides.[7] Electron-withdrawing groups on the aryl halide, such as the cyano group in 4-halobenzonitriles, activate the substrate towards coupling.[7]

Q3: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase similar to your intended column chromatography eluent (e.g., 20-30% ethyl acetate in hexanes). Spot the reaction mixture alongside your starting materials (aniline and the 4-halobenzonitrile). The product, this compound, will be a new spot, typically with an Rf value between that of the two starting materials. The reaction is complete when the limiting reagent spot has disappeared. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are the key safety precautions when working with the reagents for this synthesis?

  • Palladium and Copper Catalysts: These are heavy metals and should be handled with care. Avoid inhalation of powders.

  • Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle it under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).

  • Cyanides: 4-halobenzonitriles contain a cyanide group and are toxic. Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

References

Technical Support Center: Optimization of 4-phenylamino-3-quinolinecarbonitriles as Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the optimization of 4-phenylamino-3-quinolinecarbonitriles as Src kinase inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during your experimental workflow, from initial synthesis to cellular validation. Our goal is to equip you with the expertise and validated protocols necessary to accelerate your research.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Part 1.1: Synthesis and Compound Handling

Question: My synthesis of 4-phenylamino-3-quinolinecarbonitrile analogs results in low yields and impurities. What are the common pitfalls?

Answer: Low yields and impurities often stem from a few critical steps in the synthesis pathway. A common and efficient method involves the displacement of a 7-fluoro group on the quinoline core with various primary and secondary amines to generate analogs.[1]

  • Cause & Explanation: Incomplete reactions or side reactions are frequent culprits. The nucleophilic aromatic substitution at the 7-position is a key step. The reactivity of the amine is crucial; sterically hindered or electron-deficient amines may require more stringent reaction conditions (e.g., higher temperatures, longer reaction times), which can, in turn, lead to decomposition and byproduct formation.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. For less reactive amines, consider using a higher boiling point solvent like DMF or NMP.

    • Use a Catalyst: While not always necessary, a palladium or copper catalyst can sometimes facilitate the reaction with challenging amines.

    • Purification Strategy: Standard column chromatography may not be sufficient to remove closely related impurities. Consider reverse-phase HPLC for final purification to achieve high purity, which is critical for accurate biological data.

    • Characterization: Ensure complete characterization by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and identify any persistent impurities. Metal impurities from catalysts can also interfere with assays, so consider this possibility.[2]

Question: My purified compounds show poor solubility in aqueous buffers for biological assays. How can I improve this?

Answer: The 4-phenylamino-3-quinolinecarbonitrile scaffold is inherently hydrophobic. Poor solubility can lead to inaccurate IC50 values due to compound precipitation in the assay.

  • Cause & Explanation: The planar aromatic core contributes to low aqueous solubility. Modifications, particularly at the 7-position of the quinoline ring, are key to modulating this property.

  • Troubleshooting & Optimization Strategy:

    • Incorporate Solubilizing Groups: The most effective strategy is to introduce polar, ionizable groups. Replacing a methoxy group at the C-7 position with a 3-(morpholin-4-yl)propoxy or a 4-methylpiperazine group has been shown to significantly increase both solubility and potency.[3][4] These groups are basic and will be protonated at physiological pH, enhancing aqueous solubility.

    • Formulate with Co-solvents: For initial screening, using a small percentage of DMSO (typically ≤1%) in your final assay buffer is acceptable and common.[5] However, be mindful that high concentrations of organic solvents can impact enzyme activity.

    • Prodrug Approach: While more synthetically demanding, a prodrug strategy can be employed to mask hydrophobic moieties with cleavable, soluble groups.[6]

Part 1.2: In Vitro Src Kinase Assays

Question: I am observing a high background signal or a low signal-to-background ratio in my in vitro kinase assay. What's causing this?

Answer: A robust assay window is critical for obtaining reliable IC50 values. High background can stem from several sources, including non-specific binding and assay component interference.

  • Cause & Explanation: In fluorescence or luminescence-based assays (e.g., FRET, ADP-Glo), high background can be caused by the tracer/probe binding non-specifically to the plate or by autofluorescence of the test compound itself.[7] A low signal can result from suboptimal enzyme or substrate concentrations.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for kinase assay signal issues.

Question: My IC50 values are inconsistent between experiments. What factors contribute to this variability?

Answer: IC50 value variability is a common challenge. It's crucial to standardize your assay conditions, as the IC50 is not an absolute constant but is dependent on the experimental setup.

  • Cause & Explanation: Since most kinase inhibitors are ATP-competitive, the concentration of ATP in the assay is a major factor.[8][9] A higher ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a rightward shift in the IC50 value.[10] Differences in enzyme concentration, incubation times, and buffer components can also contribute to variability.[7][10]

  • Standardization Protocol:

    • Fix ATP Concentration: Use an ATP concentration that is at or near the Michaelis constant (Km) for Src. This ensures a sensitive and physiologically relevant measurement.

    • Enzyme Quality: Use a consistent source and batch of purified Src kinase. Ensure the enzyme is active and properly stored.

    • Incubation Time: Allow the binding reaction to reach equilibrium. A 60-minute incubation is often a good starting point, but this should be determined empirically.[11]

    • Plate Consistency: Use the same type of microplates for all experiments to minimize variability in surface binding properties.

    • Positive Control: Always include a reference compound (e.g., Dasatinib, Bosutinib) with a known potency to benchmark your assay's performance plate-to-plate.[12][13]

Question: How do I distinguish a true Src inhibitor from a false positive in a high-throughput screen?

Answer: High-throughput screening (HTS) is prone to false positives due to various interference mechanisms.[14] Validation through orthogonal assays is essential.

  • Cause & Explanation: False positives can arise from compound aggregation, interference with the detection system (e.g., luciferase inhibition, fluorescence quenching), or non-specific reactivity.[14][15] Metal impurities in the compound sample can also cause inhibition.[2]

  • Validation Strategy:

    • Orthogonal Biochemical Assay: If your primary screen is luminescence-based (e.g., ADP-Glo), validate hits using a different technology, such as a fluorescence resonance energy transfer (FRET) assay.[16] This minimizes the chance that the hit is an artifact of the detection method.

    • Dose-Response Curve: A genuine inhibitor should exhibit a clear, sigmoidal dose-response curve. Poorly behaved curves or shallow slopes can indicate non-specific activity.

    • Mechanism of Action Study: Perform an ATP competition assay. A true ATP-competitive inhibitor's IC50 will increase linearly with increasing ATP concentration.

    • Counter Screens: Run the compound in an assay lacking the target kinase to identify compounds that interfere with the assay components directly.[14]

Part 1.3: Cell-Based Assays & SAR Interpretation

Question: My compound is potent in the biochemical assay (nanomolar IC50) but shows weak or no activity in cell-based assays (micromolar IC50). What explains this discrepancy?

Answer: This is a very common and critical challenge in drug discovery, often referred to as the "biochemical-cellular disconnect." Several factors can be responsible.[17]

  • Cause & Explanation:

    • Poor Membrane Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[6] This is a significant hurdle for many molecules.[18][19]

    • High Intracellular ATP: The concentration of ATP inside a cell is in the millimolar range (1-5 mM), which is much higher than the micromolar concentrations used in most biochemical assays.[20] For an ATP-competitive inhibitor, this high level of competitor dramatically reduces the apparent potency.

    • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.[21]

    • Off-Target Binding & Metabolism: The compound could be binding to other cellular proteins or be rapidly metabolized into an inactive form.

  • Troubleshooting & Optimization Plan:

Caption: Workflow for addressing biochemical-cellular disconnect.

Question: How do I effectively interpret the Structure-Activity Relationship (SAR) for this series to guide the next round of synthesis?

Answer: A systematic SAR analysis is key to rationally designing more potent and selective inhibitors. For the 4-phenylamino-3-quinolinecarbonitrile scaffold, specific structural regions are critical for activity.[4][8]

  • Key SAR Insights:

    • C4-Anilino Group: The substitution pattern on this ring is a primary driver of potency. 2,4-dichloro substitution is a good starting point. Adding a 5-methoxy group can further enhance activity.[3]

    • C3-Carbonitrile: This group is generally considered crucial for optimal activity and should be retained.[8]

    • C6/C7-Alkoxy Groups: These positions are ideal for introducing larger, flexible chains to improve solubility and fine-tune potency. Replacing the C7-methoxy with a 3-morpholinopropoxy group is a well-established strategy to boost both enzymatic and cellular activity.[4][8]

  • Data Presentation for SAR Analysis:

Compound IDC4-Anilino SubstitutionC7-SubstitutionSrc IC50 (nM) [Enzymatic]Cell Proliferation IC50 (nM)
1a 2,4-dichloro7-OCH₃30>1000
1c 2,4-dichloro-5-methoxy7-OCH₃15>1000
2c 2,4-dichloro-5-methoxy7-(3-morpholinopropoxy)2.1250
31a 2,4-dichloro-5-methoxy7-(3-(4-methylpiperazinyl)propoxy)1.2100
Data is representative and adapted from literature to illustrate SAR trends.[3]

This table clearly demonstrates that while optimizing the anilino ring improves enzymatic potency (1a vs 1c), the most dramatic improvement in cellular activity comes from modifying the C7-substituent to enhance physicochemical properties (1c vs 2c and 31a).

Section 2: Key Experimental Protocols & Signaling Pathways

Part 2.1: Src Signaling Pathway Overview

Src is a non-receptor tyrosine kinase that acts as a central node in cellular signaling, regulating processes like proliferation, migration, and survival.[22] Its activity is tightly controlled by phosphorylation. Autophosphorylation at Tyrosine 416 (Y416) in the activation loop leads to an active state, while phosphorylation at Tyrosine 527 (Y527) by C-terminal Src Kinase (Csk) maintains an inactive conformation.[9][23]

Src_Pathway cluster_inputs Upstream Activators RTK Growth Factor Receptors (e.g., EGFR, PDGFR) Src Src RTK->Src Activate Integrins Integrins Integrins->Src Activate FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Migration Cell Adhesion & Migration FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation Inhibitor 4-Phenylamino-3- quinolinecarbonitrile Inhibitor->Src Inhibits

Caption: Simplified Src signaling pathway and point of inhibition.

Part 2.2: Protocol for Cellular Target Engagement (Western Blot)

This protocol validates whether your compound inhibits Src activity within intact cells by measuring the phosphorylation status of Src at its activating site (Y416).

Objective: To determine the concentration-dependent inhibition of Src autophosphorylation by a test compound in a relevant cancer cell line.

Materials:

  • Cancer cell line with active Src signaling (e.g., HCT116, MDA-MB-231).

  • Test compound (4-phenylamino-3-quinolinecarbonitrile analog).

  • Complete cell culture medium.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Primary antibodies: Rabbit anti-phospho-Src (Tyr416), Rabbit anti-total-Src.

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Prepare serial dilutions of your test compound in complete medium. Treat the cells for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Clarify Lysate: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-phospho-Src (Y416) antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with the anti-total-Src antibody.

Data Interpretation: A potent and cell-permeable inhibitor will show a dose-dependent decrease in the p-Src (Y416) signal, while the total Src signal remains constant. This directly confirms on-target activity in a cellular environment.[24][25]

References

Technical Support Center: Synthesis of Substituted (4-benzimidazol-2-ylmethylamino)-benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted (4-benzimidazol-2-ylmethylamino)-benzamidines. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve issues effectively in your laboratory.

Overview of the Synthetic Strategy

The synthesis of the target scaffold, (4-benzimidazol-2-ylmethylamino)-benzamidine, is a convergent synthesis that involves three primary stages:

  • Construction of a functionalized benzimidazole core , typically a 2-aminomethylbenzimidazole or a reactive equivalent like 2-chloromethylbenzimidazole.

  • Preparation of a substituted 4-aminobenzonitrile which serves as the benzamidine precursor.

  • Coupling of these two key fragments , followed by the final transformation of the nitrile group into the desired benzamidine.

Each stage presents unique challenges, from ensuring complete cyclization and avoiding side-products to managing sensitive intermediates and executing the notoriously difficult Pinner reaction. This guide is structured to address these stages sequentially.

General Synthetic Workflow

Below is a generalized workflow illustrating the convergent approach.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling & Final Conversion a1 Substituted o-Phenylenediamine a3 2-Aminomethylbenzimidazole a1->a3 Cyclocondensation a2 Glycine (or derivative) a2->a3 c1 Reductive Amination (or SN2 Coupling) a3->c1 b1 4-Fluorobenzonitrile b3 Substituted 4-Aminobenzonitrile b1->b3 Nucleophilic Aromatic Substitution (SNAr) b2 Amine (R-NH2) b2->b3 b3->c1 c2 Intermediate: (4-Benzimidazol-2-ylmethylamino)-benzonitrile c1->c2 c3 Pinner Reaction (Nitrile to Amidine) c2->c3 c4 Final Product: Substituted Benzamidine c3->c4

Caption: A generalized convergent synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.

Stage 1: Synthesis of the Benzimidazole Core

The formation of the 2-aminomethylbenzimidazole precursor is a critical first step. The most common method is the Phillips condensation of an o-phenylenediamine with an amino acid or its derivative.[1][2]

Q1: My cyclocondensation reaction to form the benzimidazole ring is sluggish and gives a low yield with many side products. What is happening?

A1: This is a frequent issue, often stemming from two main causes: oxidation of the o-phenylenediamine starting material and harsh reaction conditions.

  • Causality (Oxidation): o-Phenylenediamines are highly susceptible to air oxidation, which leads to colored, polymeric impurities that complicate purification and reduce yield.

  • Causality (Conditions): The traditional Phillips condensation often requires high temperatures (e.g., refluxing in 4M HCl), which can lead to degradation of sensitive substrates.

Troubleshooting Protocol:

  • Reagent Purity: Ensure your o-phenylenediamine is pure. If it is discolored (typically pink or brown), consider recrystallization or filtration through a short plug of silica gel immediately before use.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Degas your solvent before adding the reagents.

  • Reaction Conditions: Explore milder, modern protocols. For instance, solvent-free melting methods or using catalysts like molecular iodine can facilitate the reaction under less harsh conditions.[1][3]

  • Workup: A prompt workup is crucial. Upon reaction completion, cool the mixture and proceed to isolation to minimize byproduct formation.

Q2: I need to synthesize a 2-chloromethylbenzimidazole as a reactive intermediate for coupling. How can I handle this unstable compound?

A2: 2-Chloromethylbenzimidazole is a potent lachrymator and a reactive alkylating agent that is prone to self-reaction or hydrolysis.[4] It is best generated and used in situ or isolated carefully and used immediately.

  • Expertise & Experience: The key is to control the temperature and moisture strictly. The synthesis from o-phenylenediamine and chloroacetic acid should be monitored closely.

  • Trustworthiness (Protocol): After formation, if you must isolate it, do so quickly at low temperatures. Avoid aqueous workups if possible. A better strategy is to telescope the reaction: after confirming its formation (e.g., by TLC or crude NMR), directly add the next nucleophile to the reaction mixture to minimize handling and degradation.[4]

Stage 2: Coupling of Benzimidazole and Benzonitrile Fragments

Reductive amination is the most common and efficient method for coupling the 2-aminomethylbenzimidazole core with a substituted 4-formylbenzonitrile (or vice-versa).[5][6]

Q3: My reductive amination yield is poor. I see a lot of my starting aldehyde being reduced to an alcohol, and unreacted amine.

A3: This is a classic selectivity problem in reductive amination. It indicates that your reducing agent is reducing the aldehyde faster than the imine intermediate is being formed and reduced.[7]

  • Causality (Reducing Agent): A strong reducing agent like sodium borohydride (NaBH₄) will readily reduce aldehydes and ketones.[5][7] For reductive amination, you need a milder, more selective hydride source that preferentially reduces the protonated iminium ion over the carbonyl group.

Troubleshooting & Optimization:

Reducing AgentCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Dichloromethane (DCM), Dichloroethane (DCE), THFHighly Recommended. Excellent selectivity for imines/iminium ions. Moisture sensitive. Does not require strict pH control.[7]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Good selectivity. Caution: Highly toxic HCN gas can be released at pH < 7. Requires careful pH control (typically pH 5-6) for optimal imine formation.[5][8]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Not ideal for one-pot reactions. Can be used in a two-step process: first form the imine, then add NaBH₄. Prone to reducing the starting aldehyde.[7]

Recommended Protocol (One-Pot Reductive Amination):

  • Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in an anhydrous solvent like DCE.

  • Add a mild acid catalyst, such as acetic acid (0.1-0.2 eq), to promote imine formation.

  • Stir at room temperature for 1-2 hours to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any exotherm.

  • Stir the reaction overnight at room temperature.

  • Quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent, dry, and purify.

G Start Aldehyde + Amine in Anhydrous Solvent Imine_Formation Add Acetic Acid (cat.) Stir 1-2h @ RT (Imine/Iminium Formation) Start->Imine_Formation Reduction Add NaBH(OAc)3 Stir 8-16h @ RT (Selective Reduction) Imine_Formation->Reduction Workup Aqueous Quench (NaHCO3) Extraction & Purification Reduction->Workup Product Desired Secondary Amine Workup->Product

Caption: Workflow for optimized reductive amination.

Stage 3: Amidine Formation via the Pinner Reaction

The conversion of the benzonitrile intermediate to the final benzamidine is arguably the most challenging step. The Pinner reaction involves treating the nitrile with an alcohol and anhydrous HCl to form a Pinner salt (an imidate hydrochloride), which is then treated with ammonia to yield the amidine.[9][10][11]

Q4: My Pinner reaction failed completely or gave me an ester as the major product. What went wrong?

A4: This is the most common failure mode and is almost always due to the presence of water.[12]

  • Causality (Hydrolysis): The Pinner salt intermediate is extremely electrophilic and highly susceptible to hydrolysis. Even trace amounts of water in the reagents or solvent will rapidly convert the intermediate to the corresponding ester, terminating the desired reaction pathway.[10] The reaction must be rigorously anhydrous.

Q5: The reaction is very slow, and upon warming, I get a complex mixture, including what appears to be an amide.

A5: This points to thermal instability of the Pinner salt.

  • Causality (Thermal Instability): Imidate hydrochlorides are thermodynamically unstable. At elevated temperatures, they can eliminate alkyl chloride to form an amide or undergo other decomposition pathways.[9][10]

Troubleshooting the Pinner Reaction: A Decision Tree

G Start Pinner Reaction Issue Q_Product What is the major product? Start->Q_Product Ester Ester Isolated Q_Product->Ester Ester NoReaction Starting Material Recovered Q_Product->NoReaction No Reaction ComplexMix Complex Mixture/ Amide Formation Q_Product->ComplexMix Decomposition Sol_Water Diagnosis: Water Contamination Solution: 1. Use anhydrous solvents (distill over drying agent). 2. Use freshly opened anhydrous alcohol. 3. Dry HCl gas thoroughly (e.g., via H2SO4 trap). 4. Flame-dry all glassware under vacuum. Ester->Sol_Water Sol_HCl Diagnosis: Insufficient HCl Solution: 1. Ensure steady, continuous bubbling of dry HCl gas. 2. Maintain low temperature (0 °C) during HCl addition. 3. Extend reaction time at low temperature. NoReaction->Sol_HCl Sol_Temp Diagnosis: Thermal Decomposition Solution: 1. Maintain strict low temperature (0 to 5 °C) throughout. 2. Do not let the reaction warm up prematurely. 3. Isolate the Pinner salt at low temp before ammonolysis. ComplexMix->Sol_Temp

Caption: Troubleshooting guide for the Pinner reaction.

Authoritative Protocol for Pinner Reaction:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a drying tube (or bubble outlet to a trap) under high vacuum. Allow to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagents: To the flask, add the benzonitrile substrate (1.0 eq) and anhydrous ethanol (or methanol, ~5-10 mL per mmol of nitrile). Use a fresh bottle of anhydrous solvent.

  • HCl Addition: Cool the stirred solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas (generated from NaCl and H₂SO₄ and dried by passing through concentrated H₂SO₄) through the solution at a moderate rate. A white precipitate of the Pinner salt should begin to form. Continue bubbling for 1-2 hours.

  • Reaction: Seal the flask and let it stand at low temperature (e.g., in a refrigerator at 4 °C) for 24-48 hours until the reaction is complete (monitor by disappearance of nitrile peak in IR or by LCMS of a quenched aliquot).

  • Ammonolysis: Isolate the Pinner salt by filtration under an inert atmosphere if possible, or carefully evaporate the solvent in vacuo at low temperature. Add the salt to a solution of ammonia in anhydrous ethanol (or bubble ammonia gas through an ethanolic suspension of the salt) at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for several hours. The ammonium chloride byproduct will precipitate. Filter off the salt, and concentrate the filtrate to obtain the crude benzamidine, which can be purified by recrystallization, often as its hydrochloride or tosylate salt.[13][14]

Stage 4: Protecting Group Strategies

Q6: Do I need to protect the benzimidazole N-H during the synthesis?

A6: It depends on your synthetic route. The benzimidazole N-H is nucleophilic and can interfere with certain reactions.

  • During Coupling: If you are using an N-alkylation (Sₙ2) route (e.g., reacting a 4-aminobenzamidine with 2-chloromethylbenzimidazole), protection is highly recommended . The benzimidazole N-H can compete with the desired amine nucleophile, leading to N-alkylation on the heterocycle.

  • During Reductive Amination: Protection is generally not necessary . The secondary amine of the benzimidazole ring is significantly less nucleophilic and basic than the primary aminomethyl group, and typically does not interfere with imine formation under mildly acidic conditions.

  • During Pinner Reaction: Protection is not necessary as the highly acidic conditions will protonate the benzimidazole nitrogen, rendering it non-nucleophilic.

Recommended Protecting Groups:

If protection is needed, an orthogonal protecting group is essential.[15] The 2,2,2-trichloroethyl chloroformate (Troc-Cl) has been reported for selective N-protection of benzimidazoles in the presence of other nucleophiles. It is stable to many reaction conditions and can be removed under mild reductive conditions (e.g., with zinc in acetic acid) that are unlikely to affect the final product.

References

Enhancing the stability of fluorescent probes in biological environments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for fluorescent probe stability. This guide is designed for researchers, scientists, and drug development professionals who rely on fluorescence microscopy and are seeking to overcome common challenges related to signal loss and probe degradation. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding of why probes fail and how to proactively design experiments for robust, reproducible results.

Section 1: Understanding the Root Causes of Instability

A stable fluorescent signal is the cornerstone of reliable quantitative analysis. Before troubleshooting, it's crucial to understand the fundamental mechanisms that lead to signal degradation.

FAQ 1: What is photobleaching and why does it happen?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1] The process begins when a fluorophore absorbs a photon from the excitation light source, moving from its stable ground state (S₀) to an excited singlet state (S₁). From here, it can return to the ground state by emitting a photon (fluorescence).

However, a fraction of excited fluorophores will instead transition to a highly reactive, long-lived excited triplet state (T₁).[2][3] In this state, the fluorophore is much more likely to interact with other molecules, particularly molecular oxygen.[2][4] This interaction generates highly damaging reactive oxygen species (ROS), which can then attack and chemically alter the fluorophore's structure, destroying its ability to fluoresce.[5] Each fluorophore can only undergo a finite number of excitation-emission cycles before it is photobleached.[3]

FAQ 2: How do reactive oxygen species (ROS) damage my fluorescent probes and my cells?

Answer: Reactive oxygen species (ROS) are the primary culprits in both photobleaching and phototoxicity (damage to the biological sample). During fluorescence excitation, the interaction between an excited triplet-state fluorophore and molecular oxygen can generate species like singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[4][6]

These ROS are highly reactive and can:

  • Directly Attack the Fluorophore: ROS can chemically modify the fluorophore's structure, cleaving covalent bonds and permanently destroying its fluorescence.[1][6]

  • Damage Cellular Components: ROS are not selective and will also damage nearby biological molecules, including proteins, lipids, and nucleic acids.[5] This cellular damage, known as phototoxicity, can lead to experimental artifacts such as membrane blebbing, altered organelle dynamics, and even cell death, compromising the biological validity of your experiment.[5][7][8]

Therefore, photobleaching and phototoxicity are tightly linked processes; the conditions that cause one often exacerbate the other.[5][9]

cluster_0 The Vicious Cycle of Photobleaching & Phototoxicity Excitation Excitation Light (Photon Absorption) S1 Excited Singlet State (S₁) Excitation->S1 Fluorescence Fluorescence Emission S1->Fluorescence Rapid Return to Ground State T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 Molecular Oxygen (O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) O2->ROS Bleaching Photobleaching (Fluorophore Damaged) ROS->Bleaching Attacks Fluorophore Toxicity Phototoxicity (Cellular Damage) ROS->Toxicity Attacks Biomolecules

Caption: The Vicious Cycle of Photobleaching & Phototoxicity.
FAQ 3: My imaging media is serum-free. Could this affect my probe's stability?

Answer: Yes, absolutely. While chemically defined, serum-free media are excellent for standardizing cell culture, they can paradoxically increase the rate of fluorescent dye degradation.[10] Serum contains numerous proteins and antioxidants (like vitamin C) that can quench reactive oxygen species.[11] In their absence, fluorophores are more vulnerable to light-induced, ROS-mediated degradation. This effect has been observed for both standard dyes and highly stable tandem dyes.[10][11] If you are performing flow cytometry or imaging in such media, it is critical to minimize light exposure or consider adding an antioxidant supplement.[11]

Section 2: Troubleshooting Guide: "My Signal is Fading Too Quickly!"

This section provides a logical workflow to diagnose and solve rapid signal loss in both live and fixed-cell imaging experiments.

Start Start: Signal Fading Too Quickly LiveOrFixed Live or Fixed Cell Imaging? Start->LiveOrFixed LiveNode Live-Cell Troubleshooting LiveOrFixed->LiveNode Live FixedNode Fixed-Cell Troubleshooting LiveOrFixed->FixedNode Fixed CheckLight 1. Reduce Illumination - Lower laser/LED power - Use ND filters - Open pinhole slightly LiveNode->CheckLight CheckTime 2. Optimize Exposure Time - Increase exposure time & decrease intensity - Avoid 'Illumination Overhead' with shutters CheckLight->CheckTime LiveReagents 3. Add Protective Reagents - Use media with antioxidants (e.g., Trolox) - Implement an Oxygen Scavenger System CheckTime->LiveReagents CheckMountant 1. Check Antifade Mountant - Is it fresh and stored correctly? - Does it contain an antifade (DABCO, PPD)? FixedNode->CheckMountant CheckRI 2. Match Refractive Index (RI) - Does mountant RI (~1.45-1.52) match immersion oil RI (~1.51)? CheckMountant->CheckRI CheckFluorophore 3. Evaluate Fluorophore Choice - Is the fluorophore known to be photostable? - Consider switching to a more robust dye CheckRI->CheckFluorophore

Caption: Troubleshooting Workflow for Fading Signal.
Q1: My live-cell imaging signal disappears during time-lapse experiments. What's the first thing I should check?

Answer: The first and most critical area to address is your imaging parameters, as excessive light exposure is the primary driver of photobleaching and phototoxicity in live cells.[7]

Causality: The total number of photons your sample is exposed to (the "photon budget") directly correlates with the rates of photobleaching and phototoxicity.[9] Your goal is to acquire a usable signal while expending the smallest possible photon budget.

Troubleshooting Steps:

  • Reduce Excitation Intensity: This is the most effective way to reduce fading.[12]

    • Lower the laser or LED power to the minimum level required for a detectable signal.

    • Use neutral density (ND) filters to attenuate the light source.[13]

  • Optimize Exposure Time and Intensity Together:

    • Counterintuitively, very short exposure times with high light intensity can be more damaging.[9]

    • Try increasing the camera exposure time while simultaneously decreasing the excitation light power. This "diffuse light delivery" approach often improves cell health and signal stability.[9][14]

  • Eliminate "Illumination Overhead": A significant amount of photodamage occurs when the sample is being illuminated, but the camera is not actively acquiring an image.[9][14][15]

    • Ensure your microscope is configured to use hardware synchronization (e.g., TTL circuits) to shutter the light source off between exposures.[9][15]

    • Avoid prolonged viewing of the sample through the oculars while setting up.[13]

  • Optimize Acquisition Settings:

    • Image only as frequently as your biological question requires. Don't acquire data every second if the process you're observing occurs over minutes or hours.[13]

    • Use the largest pixel size (binning) that still provides the required spatial resolution. This captures more photons per pixel, allowing you to reduce excitation intensity.

Q2: I'm imaging fixed cells, but my signal is still weak and fades. How do I choose the right antifade mounting medium?

Answer: For fixed cells, the mounting medium is your primary tool for preserving the signal.[16] Its two key properties are its antifade formulation and its refractive index (RI).

Causality: Antifade reagents are chemicals that suppress photobleaching, typically by scavenging the free radicals generated during excitation.[17] The refractive index is a measure of how much light bends as it passes through a medium. A mismatch between the RI of your mounting medium and your objective's immersion medium (usually oil) causes spherical aberration, which elongates the signal in the z-axis, reduces signal intensity, and compromises resolution.[17][18]

Troubleshooting & Selection Steps:

  • Verify Antifade Properties: Ensure your medium explicitly contains an antifade reagent. Common and effective agents include p-phenylenediamine (PPD), 1,4-diazabicyclo-[17][17][17]-octane (DABCO), and n-propyl gallate (NPG).[17][18]

  • Match the Refractive Index:

    • Fixed tissue has an RI of ~1.53, and immersion oil is ~1.51.[17][19]

    • Choose a mounting medium with an RI as close to 1.5 as possible. Many glycerol-based media have an RI of ~1.47, which is a good starting point.[17] An ideal match is crucial for high-resolution confocal and super-resolution microscopy.[18]

  • Consider a Hard-Setting Medium: For long-term storage, a mounting medium that cures or hardens (e.g., those based on polyvinyl alcohol) can better preserve the sample and signal integrity over weeks or months.[19][20]

  • Check for Autofluorescence: Some homemade or older batches of antifade reagents, particularly PPD, can oxidize and become fluorescent themselves, increasing background noise.[18][20] Always use fresh, high-quality commercial reagents.

Q3: Are there reagents I can add to my live-cell media to improve probe stability?

Answer: Yes. While traditional antifade reagents for fixed cells are toxic, there are supplements specifically designed for live-cell imaging that can significantly enhance probe stability.[13]

Causality: These reagents work by either scavenging ROS or by removing one of the key ingredients for their formation: molecular oxygen.

Recommended Reagents:

  • Trolox: This is a water-soluble and cell-permeable analog of Vitamin E. It is a powerful antioxidant that effectively quenches various reactive oxygen species, thereby reducing both photobleaching and phototoxicity with low cellular toxicity.[13][21] It is often sold as a supplement to be added directly to imaging media.

  • Oxygen Scavenger Systems (OSS): These are enzymatic systems (e.g., glucose oxidase and catalase, or commercial formulations like OxyFluor™) that actively remove dissolved oxygen from the imaging medium.[13] By removing oxygen, they prevent the formation of ROS from the triplet state fluorophore, dramatically reducing photobleaching.[4] This is one of the most effective methods for enhancing stability, especially for demanding single-molecule imaging.[1]

Section 3: Proactive Strategies for Maximizing Stability

The best way to solve signal fading is to prevent it from happening in the first place.

Q1: How do I choose the most photostable fluorescent probe for my experiment?

Answer: The intrinsic photostability of your chosen fluorophore is a critical determinant of your experiment's success.

Causality: Different fluorophores have different chemical structures, which dictates their quantum yield (brightness) and their susceptibility to photochemical destruction.

Selection Guidelines:

  • Prefer Organic Dyes over Fluorescent Proteins (FPs) for Stability: While FPs are invaluable for genetic tagging, modern synthetic organic dyes (e.g., Alexa Fluor™, DyLight™, Atto dyes) are generally significantly brighter and more photostable.[1][22][23]

  • Choose Modern Fluorophores: Newer generations of dyes have been specifically engineered for enhanced photostability compared to older dyes like FITC and Rhodamine.[1][12]

  • Consider the Wavelength: Longer wavelength (red and near-infrared) light is less energetic and generally causes less phototoxicity and scattering, which can be advantageous for deep tissue and live-cell imaging.[7]

  • Evaluate Tandem Dyes Carefully: Tandem dyes, which rely on FRET, can be susceptible to degradation that uncouples the donor and acceptor, leading to signal loss and spectral bleed-through.[11]

Q2: What is the optimal way to set up my microscope for a long-term live-cell experiment?

Answer: The optimal setup is a holistic approach that minimizes the photon dose at every step, from the light source to the detector.

Causality: Every component in the light path can be optimized for efficiency. A more efficient system requires less excitation light to produce a good image, thereby preserving the sample.

Protocol for Microscope Optimization:

  • Choose the Right Objective: Use an objective with the highest numerical aperture (NA) available. A higher NA lens captures more emitted photons, giving you a brighter signal for the same amount of excitation light.

  • Ensure Clean Optics: Dust or oil on lenses, filters, or objectives will scatter light and reduce signal, forcing you to increase excitation power. Regularly clean all optical components.

  • Use Efficient Detectors: Modern sCMOS or EMCCD cameras have high quantum efficiency, meaning they can convert a higher percentage of photons into a detectable electronic signal. A more sensitive camera requires less light.[7]

  • Select the Correct Filters: Use high-transmission bandpass filters that are tightly matched to the excitation and emission spectra of your fluorophore. This maximizes signal collection while minimizing spectral bleed-through and blocking unwanted excitation light from reaching the detector.[24]

  • Perform a Pre-Experiment Test: Before your main experiment, test your imaging conditions on a control sample. Determine the lowest possible light intensity and the most infrequent acquisition rate that still allows you to resolve the biological process of interest.[15] This workflow helps you establish a baseline for minimizing phototoxicity.[9][15]

Section 4: Advanced Protocols & Data

Protocol: Preparing and Using a Trolox-Based Antifade Imaging Medium

This protocol describes how to supplement your standard live-cell imaging medium with Trolox to reduce photobleaching.

Materials:

  • Your standard live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • DMSO or Ethanol (for stock solution)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 100x Trolox Stock Solution (e.g., 20 mM):

    • Causality: Trolox has limited stability in aqueous solutions. A concentrated stock in a non-aqueous solvent ensures longevity and allows for fresh dilution before each experiment.

    • Weigh out the appropriate amount of Trolox powder.

    • Dissolve in high-purity DMSO or ethanol to a final concentration of 20 mM.

    • Aliquot into small, single-use volumes and store at -20°C, protected from light.

  • Prepare the Final Imaging Medium:

    • On the day of the experiment, thaw one aliquot of the Trolox stock solution.

    • Warm your imaging medium to 37°C.

    • Dilute the Trolox stock 1:100 into the pre-warmed medium to a final working concentration of 200 µM. For example, add 10 µL of 20 mM Trolox stock to 990 µL of medium.

    • Self-Validation: The final concentration of DMSO/ethanol should be 1% or less to avoid solvent toxicity.

  • Apply to Cells:

    • Gently aspirate the existing culture medium from your cells.

    • Wash once with the pre-warmed Trolox-supplemented imaging medium.

    • Add the final volume of Trolox-supplemented medium required for imaging.

    • Incubate for at least 15-30 minutes at 37°C before starting your imaging session to allow the Trolox to permeate the cells.

  • Image the Sample:

    • Proceed with your imaging experiment, following the best practices for minimizing light exposure as described in Section 2.

    • Self-Validation: Always include a control sample imaged without Trolox to directly quantify the improvement in signal stability.

Data Table: Comparison of Commercial Antifade Reagents for Fixed-Cell Microscopy

This table summarizes data from a study that quantitatively compared the performance of different antifade reagents on common fluorophores. The "Half-life" represents the time in seconds for the fluorescence intensity to drop to 50% of its initial value under continuous illumination.

Mounting MediumFluorophoreHalf-life in 90% Glycerol (s)Half-life in Antifade Medium (s)Fold Improvement
Vectashield Fluorescein99610.7x
Tetramethylrhodamine733047.1x
Coumarin251064.2x
Slowfade Fluorescein9~60-80~7-9x
Citifluor Fluorescein9~40-60~4-7x

Data based on analysis presented in Longin et al., 1993 and Krenik et al., 1989, as cited in authoritative reviews. The Vectashield data is from a direct quantitative comparison by Longin et al. (1993).[25]

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the synthesis schedules for chemical libraries. In drug discovery and materials science, the speed at which you can navigate the Design-Make-Test-Analyze (DMTA) cycle is paramount.[1] The "Make" phase, encompassing the synthesis, purification, and analysis of compound libraries, is often the most significant bottleneck. This guide is structured to address the common and complex scheduling challenges encountered by researchers, providing not just solutions but the underlying strategic and scientific reasoning to empower your decision-making.

Section 1: Strategic Planning & Synthesis Design (FAQs)

This section addresses the crucial upfront planning stages. Optimizing your schedule begins long before the first reagent is dispensed.

Q1: We are about to start a new library synthesis campaign. How can we design the experimental plan to be maximally time-efficient from the outset?

A: This is a critical question. The most robust strategy is to employ a Design of Experiments (DoE) approach before committing to the full library synthesis.[2] DoE is a statistical method that allows you to systematically vary multiple reaction parameters (like temperature, concentration, and catalyst loading) simultaneously to identify the most critical factors and their optimal levels.[2][3][4][5]

  • Causality: Instead of running one-factor-at-a-time (OFAT) experiments, which are slow and fail to capture interactions between variables, DoE uses a fractional factorial design to explore the experimental space with a minimal number of runs.[2][3] This "screening" phase rapidly identifies a robust set of conditions applicable to the diverse set of building blocks in your library. Investing a short time in a DoE screening can save weeks of troubleshooting failed or slow reactions in the full plate. A successful DoE phase significantly increases the probability that most of your planned compounds will be synthesized successfully under a single, unified set of conditions, which is the cornerstone of an optimized schedule.[6]

Q2: For a multi-step synthesis of a library, what is the best way to plan the overall route to avoid predictable bottlenecks?

A: For multi-step syntheses, you should think like a project manager and apply principles of retrosynthetic analysis combined with the Critical Path Method (CPM) .[7][8][9]

  • Retrosynthetic Analysis: First, deconstruct your target molecules into simpler, commercially available starting materials.[9] The key here is to identify convergent rather than linear routes. In a convergent synthesis, different fragments of the molecule are made separately and then combined at a late stage. This allows multiple teams or automated platforms to work in parallel on different branches of the synthesis, dramatically shortening the timeline compared to a linear sequence where each step depends on the previous one.

  • Critical Path Method (CPM): CPM is a project management technique used to identify the longest sequence of dependent tasks that determines the minimum time to complete the project.[7][8] In synthesis, your "project" is the final library.

    • Map out every task: reagent preparation, synthesis steps, in-process controls (IPCs), purification, and analysis.

    • Identify dependencies: Step B cannot start until Step A is complete.

    • Estimate duration for each task.

    • The "critical path" is the longest chain of these dependent tasks. Any delay on this path directly delays the entire project.[7] Tasks not on the critical path have "float" and can be delayed slightly without impacting the final delivery. This analysis forces you to prioritize resources for the most time-critical steps.[8]

Section 2: Workflow & Execution Troubleshooting (FAQs)

Execution is where even the best-laid plans can encounter friction. This section focuses on troubleshooting real-time operational hurdles.

Q3: My parallel synthesis reactions in a 96-well plate have highly variable completion times. This makes scheduling the workup and purification steps a logistical nightmare. How can I fix this?

A: This is a classic sign of either insufficient reaction optimization or inconsistent heat/mass transfer across your reaction block.

  • Causality & Solution:

    • Revisit DoE: As mentioned in Q1, a robust DoE screening phase is designed to find conditions where the reaction outcome is insensitive to minor variations in substrate reactivity.[2] If you are seeing wide variability, your chosen conditions are likely not robust enough for the diversity of your library.

    • Hardware & Technique: Ensure your heating/cooling blocks provide uniform temperature across all 96 wells. A temperature gradient can cause significant differences in reaction rates. Similarly, ensure your stirring or shaking mechanism provides adequate mixing in every well to avoid mass-transfer limitations. For multi-step syntheses on automated platforms, this variability can be modeled as part of a flexible job-shop scheduling problem to create a more realistic and optimized schedule.[10][11][12]

    • Timed Quenching: Instead of waiting for every reaction to reach 100% completion, consider a time-based approach. Run the plate for a fixed duration (e.g., 16 hours) that allows the vast majority of reactions to proceed to >90% completion. Then, quench the entire plate simultaneously. This standardizes the workflow, making subsequent steps predictable and schedulable, even if it means sacrificing a small amount of yield on the slowest-reacting members of the library.

Q4: We are considering automating our library synthesis. What are the primary scheduling advantages and potential pitfalls?

A: Automation is a powerful tool for schedule optimization, primarily by enabling "walk-away" time and 24/7 operation.[13][14] Modern automated platforms can significantly improve the efficiency of producing diverse compound libraries.[13][15]

  • Advantages:

    • Parallel Execution: Automated liquid handlers and robotic arms can perform multiple operations simultaneously, something a single researcher cannot do.[14]

    • Reduced Human Error: Automation enhances the reliability and consistency of results, reducing the need for time-consuming repeats.[13]

    • 24/7 Operation: An automated synthesis platform can run overnight and on weekends, dramatically reducing the total campaign duration, or "makespan".[10][16]

  • Potential Pitfalls & Solutions:

    • Setup Time: The initial setup and programming of an automation run can be time-consuming. Solution: Develop modular, reusable scripts for common reaction types (e.g., "Amide Coupling," "Suzuki Reaction"). This "templatizing" approach drastically cuts down on programming time for new libraries.

    • Error Handling: A crash or clog in the middle of an unattended run can waste significant time and resources. Solution: Implement robust error-handling routines in your software and conduct regular preventative maintenance on the hardware. Modern systems can incorporate real-time analysis to guide process optimization and flag errors.[17][18]

    • Flexibility: Highly integrated systems can be inflexible.[19] Solution: A modular approach, using standalone automated tools like flow reactors or purification systems, can provide a more flexible and cost-effective way to introduce automation without committing to a monolithic, complex platform.[19]

Q5: We often pause our workflow because a freshly prepared, unstable reagent has run out. Making large batches leads to degradation and waste. What is a better scheduling strategy?

A: This is a perfect use-case for a Just-in-Time (JIT) reagent preparation strategy.[20] The core idea of JIT is to produce only what is needed, exactly when it is needed.

  • Causality & Implementation: Instead of preparing a large, unstable stock solution at the beginning of the day, calculate the exact amount needed for the next block of reactions (e.g., the next two 96-well plates). Prepare this smaller batch immediately before it is required by the liquid handler. This can be integrated into the automation schedule itself. For example, if a Grignard reagent must be used within a short period, this creates a "maximum time lag constraint" that can be formally included in an optimized schedule to ensure the subsequent operation occurs within the required window.[12] This minimizes waste, ensures reagent potency, and eliminates workflow pauses due to reagent depletion or degradation.

Section 3: Purification & Analysis Optimization (FAQs)

The "back-end" of the workflow is a notorious source of bottlenecks that can undo all the gains from a fast synthesis.[21][22]

Q6: Our purification step is taking much longer than the synthesis itself. How can we accelerate the purification of a large library?

A: This is a very common problem. The solution is to move away from traditional single-column flash chromatography and adopt high-throughput purification techniques.[21][23]

  • Expert Recommendation: For most small-molecule libraries, preparative High-Performance Liquid Chromatography (prep-HPLC) with mass-spectrometric (MS) triggering is the gold standard.[23] An automated system can process a 96-well plate of crude products with minimal intervention. The MS detector identifies the fraction containing the target compound, and the system automatically collects only that fraction, delivering high-purity compounds ready for dry-down.[23] Miniaturization of this process can further increase throughput, with analysis times as low as 4 minutes per sample.[24]

  • Alternative Strategies:

    • Solid-Phase Extraction (SPE): For "catch-and-release" purification, SPE can be a faster and cheaper alternative, though it is less generic than C18 HPLC.[23]

    • Scavenger Resins (CMR/R): This approach uses resins with functionalities that are complementary to excess reactants or byproducts.[25][26] After the reaction is complete, the scavenger resin is added to the well. It binds the impurities, which are then simply filtered off, leaving the purified product in solution. This is highly amenable to automation and avoids time-consuming liquid-liquid extractions.[25][26]

Q7: There's a major backlog at our analytical QC (LC-MS/NMR) stage. How can we optimize this part of the workflow?

A: The key is to integrate and parallelize the analytical workflow.

  • Causality & Solution: A backlog occurs when the time per sample for analysis is longer than the time per sample for synthesis and purification.

    • Fast Analytics: Use ultra-high-performance liquid chromatography (UHPLC) methods with short gradients (e.g., 2-3 minutes) for purity analysis. This can dramatically increase the number of samples processed per day.

    • At-line Analysis: For automated systems, incorporate at-line or online analysis.[6] A small aliquot of each reaction can be automatically sampled and injected into an LC-MS to monitor progress. This provides real-time data that can be used to make decisions (e.g., extend reaction time, proceed to workup) without waiting for the entire plate to finish.

    • Data-Driven Triage: Not every compound may need a full suite of analytical tests. Use the initial LC-MS purity data to triage the library. Only samples that meet a certain purity threshold (e.g., >85%) are advanced to more time-consuming analyses like NMR. This prevents wasting analytical resources on failed reactions.

Section 4: Key Protocols & Methodologies

Protocol 1: A Generic High-Throughput Parallel Synthesis Workflow (Amide Coupling Example)

This protocol outlines a standard workflow for performing 96 parallel amide couplings in a microtiter plate format.

  • Reagent Preparation (JIT):

    • Prepare a 0.2 M stock solution of 96 different carboxylic acids in a suitable solvent (e.g., DMF) in a 96-well plate (Plate A).

    • Prepare a 0.2 M stock solution of a single amine in DMF.

    • Prepare a 0.4 M stock solution of the coupling agent (e.g., HATU) and a 0.8 M stock solution of the base (e.g., DIPEA) in DMF.

  • Automated Dispensing:

    • Using an automated liquid handler, dispense 100 µL of each carboxylic acid solution from Plate A into the corresponding wells of a new 96-well reaction plate (Plate R).

    • Dispense 100 µL of the amine solution into all wells of Plate R.

    • Initiate the reaction by dispensing 100 µL of the coupling agent solution, followed by 100 µL of the base solution, into all wells of Plate R.

  • Reaction:

    • Seal Plate R with a pierceable cap mat.

    • Place the plate on a shaker and agitate at the predetermined optimal temperature (from DoE) for a set time (e.g., 12 hours).

  • Workup (Using Scavenger Resins):

    • Prepare a slurry of an amine-scavenging resin (to remove excess HATU/acid) and a sulfonic acid resin (to remove excess DIPEA/amine).

    • Dispense the resin slurry into each well of Plate R.

    • Reseal and shake the plate for 2-4 hours at room temperature.

  • Isolation:

    • Filter the contents of Plate R through a 96-well filter plate into a clean collection plate.

    • Wash the resins in each well with a small amount of solvent (e.g., DMF or DMSO) and collect the filtrate.

    • The resulting collection plate contains the array of purified products ready for analysis and screening.

Section 5: Visualizations & Data

Visualizing workflows and data is essential for identifying optimization opportunities.

Diagram 1: The DMTA Cycle with Optimization Points

This diagram illustrates the core drug discovery workflow and highlights the key areas where schedule optimization strategies can be implemented.

DMTA_Cycle cluster_make MAKE (Schedule Optimization Focus) Plan Strategic Planning (DoE, CPM) Execute Execution (Automation, JIT) Purify Purification & QC (High-Throughput Methods) Test TEST Purify->Test Purified Compounds Design DESIGN Design->Plan Library Design Analyze ANALYZE Test->Analyze Biological Data Analyze->Design SAR Insights

Caption: The Design-Make-Test-Analyze (DMTA) cycle.

Diagram 2: Decision Tree for High-Throughput Purification

This decision tree helps guide the selection of an appropriate purification strategy based on key experimental parameters.

Purification_Decision_Tree start Crude Library Plate q1 Need Highest Purity (>95%) & Diverse Scaffolds? start->q1 q2 Excess Reagents/ Byproducts Have 'Scavengeable' Handle? q1->q2 No prep_lcms Use Automated Prep-LCMS q1->prep_lcms Yes q3 Product is Non-Polar & Impurities are Polar? q2->q3 No scavenger Use Scavenger Resins (CMR/R) q2->scavenger Yes spe Use Normal-Phase SPE q3->spe Yes revisit Revisit Strategy/ Consider L-L Extraction q3->revisit No

Caption: Decision tree for selecting a purification method.

Table 1: Comparison of High-Throughput Purification Techniques

This table summarizes the key characteristics of common high-throughput purification methods to aid in strategic planning.

FeatureAutomated Prep-LCMSScavenger Resins (CMR/R)Solid-Phase Extraction (SPE)
Purity Achievable Very High (>95%)Moderate to High (80-95%)Variable (Depends on selectivity)
Throughput High (2-10 min/sample)[24]Very High (<1 min/sample, post-incubation)Very High (<1 min/sample)
Generality Very High (C18 is broadly applicable)[23]Moderate (Requires specific resin for impurities)[25]Low to Moderate (Method development often needed)
Solvent Consumption HighLowModerate
Cost per Sample High (Instrument & solvent cost)Low to Moderate (Resin cost)Low (Cartridge cost)
Ideal Use Case Final library purification for screeningRapidly removing common reagentsClass separation (e.g., polar vs. non-polar)

References

Validation & Comparative

The Duel at the ATP Pocket: A Comparative Analysis of 4-Anilino-quinolinecarbonitriles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Pathway Interrogation

In the landscape of targeted cancer therapy, the protein kinase has emerged as a preeminent target. These enzymes, orchestrating the symphony of cellular signaling, can become dysregulated conductors in malignant cells, driving uncontrolled proliferation and survival. The ATP-binding pocket of these kinases has become a principal battleground for small molecule inhibitors. Among the most successful scaffolds to emerge is the 4-anilino-quinolinecarbonitrile core, a privileged structure that has given rise to potent and selective inhibitors, including the FDA-approved drug Bosutinib.

This guide provides a comparative analysis of this chemical series and its analogs, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the intricate structure-activity relationships (SAR), compare inhibitory potencies against key oncogenic kinases, and provide the detailed experimental frameworks necessary to validate and explore these powerful compounds.

The 4-Anilino-quinolinecarbonitrile Scaffold: A Privileged Kinase-Binding Motif

The success of the 4-anilino-quinolinecarbonitrile scaffold lies in its effective mimicry of the adenine region of ATP, allowing it to competitively block the kinase's primary function. A critical insight in its development was the isosteric replacement of a nitrogen atom in the earlier 4-anilinoquinazoline scaffold with a carbon atom bearing an electron-withdrawing nitrile group[1]. This modification maintained crucial hydrogen bonding interactions while opening new avenues for synthetic diversification and altering kinase selectivity profiles.

The general structure allows for chemical exploration at three key positions, each profoundly influencing the inhibitor's potency and target profile:

  • The Quinoline Core: This heterocyclic system is the primary anchor within the ATP binding site.

  • The C4 Anilino Group: Substitutions on this phenyl ring are pivotal for dictating kinase selectivity and potency.

  • The Quinoline Substituents (e.g., C6, C7): Modifications at these positions, often with alkoxy groups, can enhance binding affinity and improve pharmacokinetic properties.

Comparative Analysis: Potency and Selectivity Across Key Kinases

The versatility of the 4-anilino-quinolinecarbonitrile scaffold is evident in its ability to target a range of critical oncogenic kinases by modifying its peripheral substituents. Analogs have shown potent activity against Epidermal Growth Factor Receptor (EGFR), Src family kinases (SFKs), Abelson kinase (Abl), and Mitogen-activated protein kinase kinase 1 (MEK1).

Structure-Activity Relationship (SAR) Insights:
  • Shifting Selectivity from EGFR to Src/Abl: Early 4-anilino-quinazolines were potent EGFR inhibitors[2]. The quinolinecarbonitrile core maintained this activity, but variation of the substituents on the C4-anilino ring was found to dramatically shift specificity towards other kinases like Src and MEK[1].

  • Optimizing Src Inhibition: Potent Src inhibition is achieved with specific substitutions on the anilino ring. For instance, a 2,4-dichloro-5-methoxy substitution proved highly effective[3]. Furthermore, increasing the steric bulk of substituents at the C2 position of the aniline ring (e.g., from Cl to Br to I) led to a corresponding increase in Src inhibition[4].

  • The Role of C7 Solubilizing Groups: Replacing a simple methoxy group at the C7 position of the quinoline with longer, more polar chains, such as a 3-(morpholin-4-yl)propoxy group, significantly increased the inhibition of both Src enzymatic activity and Src-mediated cell proliferation[3]. This highlights the importance of this position for interacting with the solvent-exposed region of the kinase and improving drug-like properties.

  • Dual Src/Abl Inhibition - The Bosutinib Story: Bosutinib (SKI-606) exemplifies the successful optimization of this scaffold. It is a potent, ATP-competitive inhibitor of both Src and Abl kinases[5][6]. Its development involved fine-tuning the anilino and quinoline substituents to achieve dual activity, making it an effective therapy for chronic myeloid leukemia (CML)[5].

Quantitative Comparison of Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from this class against their primary kinase targets. This data, compiled from multiple enzymatic assays, illustrates the impact of structural modifications on potency and selectivity.

Compound/Analog DescriptionTarget KinaseIC50 (nM)Reference
Bosutinib (SKI-606) Src 1.2 - 3.8[5][7]
Abl 1.0[7]
c-Kit>1000[8]
PDGFR>1000[8]
Analog 1a (4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile)Src 30[9]
Analog 31a (C7-[3-(4-methylpiperazinyl)propoxy] analog)Src 1.2[9]
Class 1 MEK1 Inhibitor (4-phenoxyphenylaniline analog)MEK1 <10[10]
EGFR, Raf, Akt, CDK4Minimal effect[10]
Class 2 MEK1 Inhibitor (3-chloro-4-(1-methylimidazol-2-sulfanyl)aniline analog)MEK1 <10[10]
Gefitinib (Anilinoquinazoline)EGFR 25.42[4]
Compound 19h (Anilinoquinazoline with 2-nitroimidazole)EGFR 0.47[11]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Comparisons should be made with consideration of the specific experimental setup described in the cited literature.

Interrogating the Cellular Impact: Key Signaling Pathways

To fully appreciate the utility of these inhibitors, one must understand the signaling cascades they disrupt. The EGFR, MAPK/MEK, Src, and Abl kinases are central nodes in pathways that control cell fate.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating multiple downstream cascades including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which drive proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Transcription ERK1/2->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation_Survival Proliferation_Survival Transcription->Proliferation_Survival Gene Expression MAPK_Pathway Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras via Grb2/Sos Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, Fos) ERK->Transcription_Factors Nuclear Translocation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Src_Abl_Pathway cluster_src Src Signaling cluster_abl BCR-Abl Signaling (CML) Integrins_RTKs Integrins / RTKs Src Src Integrins_RTKs->Src Activation FAK FAK Src->FAK Phosphorylates Actin_Cytoskeleton Actin Cytoskeleton FAK->Actin_Cytoskeleton Regulates Cell_Migration Cell_Migration Actin_Cytoskeleton->Cell_Migration BCR_Abl BCR-Abl (Constitutively Active) STAT5 STAT5 BCR_Abl->STAT5 Activates PI3K_Akt PI3K/Akt BCR_Abl->PI3K_Akt Activates Anti_Apoptosis Anti_Apoptosis STAT5->Anti_Apoptosis Proliferation Proliferation PI3K_Akt->Proliferation ADPGlo_Workflow Start Start Step1 Kinase Reaction: Kinase + Substrate + ATP + Inhibitor Start->Step1 Step2 Add ADP-Glo™ Reagent Step1->Step2 Step3 Incubate 40 min @ RT (Stop reaction, deplete ATP) Step2->Step3 Step4 Add Kinase Detection Reagent Step3->Step4 Step5 Incubate 30-60 min @ RT (Convert ADP to ATP, generate light) Step4->Step5 End Read Luminescence Step5->End

References

A Comparative Guide to the Efficacy of 4-Phenylamino-benzonitrile-Derived Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can profoundly impact the accuracy and reliability of experimental outcomes. Among the myriad of available fluorophores, 4-Phenylamino-benzonitrile derivatives have emerged as a versatile class of probes, renowned for their sensitivity to the microenvironment. This guide provides an in-depth, objective comparison of the performance of these probes against common alternatives, supported by experimental data and detailed validation protocols. Our aim is to equip you with the necessary knowledge to make an informed decision for your specific research needs.

The Unique Photophysics of this compound Probes: The TICT Mechanism

The efficacy of this compound-derived probes stems from a photophysical phenomenon known as Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, these molecules can exist in a planar, locally excited (LE) state, which is fluorescent. However, in environments with low viscosity, intramolecular rotation around the phenylamino-benzonitrile bond is energetically favorable, leading to a non-planar "twisted" conformation. This twisted state facilitates an intramolecular charge transfer, resulting in a non-emissive or weakly emissive state.

In viscous environments, such as the cytoplasm of a cell, this intramolecular rotation is hindered. This restriction traps the molecule in the fluorescent LE state, leading to a significant increase in fluorescence intensity and lifetime.[1] This viscosity-dependent fluorescence is the cornerstone of their application as molecular rotors. Furthermore, the charge transfer nature of the excited state also imparts sensitivity to the polarity of the surrounding environment, making them valuable solvatochromic probes.[2]

TICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Conformation LE Locally Excited (LE) State (Planar, Fluorescent) GS->LE Photoexcitation (hνex) LE->GS Fluorescence (hνem) TICT TICT State (Twisted, Non-Fluorescent) LE->TICT Intramolecular Rotation (Low Viscosity) TICT->GS Non-Radiative Decay

Comparative Performance Analysis: this compound Probes vs. The Field

The true measure of a fluorescent probe's utility lies in its performance relative to established alternatives. Here, we present a comparative analysis of this compound derivatives against commonly used fluorescent probes for sensing viscosity and polarity.

Viscosity Sensing

For viscosity sensing, BODIPY-based molecular rotors are a popular alternative. The table below summarizes key photophysical data for a representative this compound derivative, 4-(dicyanovinyl)julolidine (DCVJ), and a comparable BODIPY-based probe.

Parameter4-(Dicyanovinyl)julolidine (DCVJ)BODIPY-based Rotor
Excitation (λex, nm) ~460~488
Emission (λem, nm) ~480-630 (viscosity dependent)~510-530
Quantum Yield (Φ) in high viscosity ModerateHigh
Photostability GoodExcellent
Advantages Large fluorescence enhancement with viscosityHigh brightness, excellent photostability
Disadvantages Lower quantum yield than some BODIPYsCan be prone to aggregation at high concentrations
Polarity Sensing

For polarity sensing, probes based on the naphthalimide scaffold are often employed. The ratiometric fluorescence of some this compound derivatives provides a distinct advantage in quantifying polarity changes.

ParameterRatiometric 4-Aminobenzonitrile ProbeNaphthalimide-based Probe
Excitation (λex, nm) ~350-400~400-450
Emission (λem, nm) Dual emission, ratiometric shift with polaritySingle emission, intensity change with polarity
Quantum Yield (Φ) Moderate to HighHigh
Photostability GoodGood
Advantages Ratiometric measurement minimizes artifactsHigh quantum yield and photostability
Disadvantages Synthesis can be complexIntensity-based measurements can be affected by probe concentration

A Rigorous Framework for Efficacy Validation

To ensure the reliability of data obtained with any fluorescent probe, a thorough validation process is paramount. We advocate for a multi-step validation workflow that assesses the probe's photophysical properties, selectivity, affinity, and performance in a biological context.

Validation_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_performance Performance Assessment cluster_cellular In-Cellulo Validation synthesis Synthesis and Purification characterization Structural Confirmation (NMR, MS) synthesis->characterization absorbance Absorbance & Emission Spectra characterization->absorbance quantum_yield Quantum Yield Determination absorbance->quantum_yield photostability Photostability Assay absorbance->photostability selectivity Selectivity Assay photostability->selectivity affinity Binding Affinity (Titration) selectivity->affinity cytotoxicity Cytotoxicity Assay affinity->cytotoxicity live_cell Live-Cell Imaging cytotoxicity->live_cell

Experimental Protocols

Below are detailed, step-by-step methodologies for key validation experiments.

1. Determination of Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of fluorescence. It is determined relative to a well-characterized standard.

  • Materials: Spectrofluorometer, UV-Vis spectrophotometer, 1 cm path length quartz cuvettes, fluorescent standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄), sample probe, spectroscopic grade solvent.

  • Procedure:

    • Prepare a series of five dilutions for both the standard and the sample probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

      where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent.

2. Assessment of Selectivity

This experiment evaluates the probe's response to the target analyte in the presence of other potentially interfering species.

  • Materials: Spectrofluorometer, stock solutions of the fluorescent probe, target analyte, and various potentially interfering ions or molecules at known concentrations.

  • Procedure:

    • Prepare a solution of the fluorescent probe at a fixed concentration.

    • Measure the initial fluorescence intensity.

    • Add a specific concentration of the target analyte and measure the fluorescence response.

    • In separate experiments, add the same concentration of each potentially interfering species to a fresh solution of the probe and measure the fluorescence response.

    • To assess for interference, add the target analyte to the solutions already containing the interfering species and measure the fluorescence.

    • A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte, with minimal response to other species.

3. Determination of Binding Affinity (Kd) via Fluorescence Titration

Fluorescence titration is used to determine the dissociation constant (Kd), a measure of the affinity between the probe and its target analyte.[3][4]

  • Materials: Spectrofluorometer, stock solutions of the fluorescent probe and the target analyte at high concentrations.

  • Procedure:

    • Place a solution of the fluorescent probe at a fixed, low concentration (ideally below the expected Kd) in a cuvette.

    • Measure the initial fluorescence intensity.

    • Make successive additions of small volumes of the concentrated analyte stock solution to the cuvette.

    • After each addition, allow the system to equilibrate and then measure the fluorescence intensity.

    • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the probe.

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the analyte concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the Kd.

4. Live-Cell Imaging and Cytotoxicity Assessment

This final validation step assesses the probe's performance in a biologically relevant context.[5][6][7]

  • Materials: Live-cell imaging microscope, cell culture reagents, the fluorescent probe, and a cytotoxicity assay kit (e.g., MTT or Calcein-AM/Propidium Iodide).

  • Procedure:

    • Cytotoxicity Assay:

      • Plate cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the fluorescent probe for a period that mimics the intended imaging experiment duration.

      • Perform the cytotoxicity assay according to the manufacturer's instructions.

      • A probe with low cytotoxicity will not significantly reduce cell viability at the working concentration.

    • Live-Cell Imaging:

      • Plate cells on a glass-bottom dish suitable for microscopy.

      • Load the cells with the fluorescent probe at the optimal, non-toxic concentration.

      • Image the cells using the fluorescence microscope, acquiring images over time to assess for photostability and to observe the biological process of interest.

      • Optimize imaging parameters (e.g., laser power, exposure time) to minimize phototoxicity.[6]

Conclusion

This compound-derived fluorescent probes offer a powerful and versatile toolset for researchers, particularly for sensing microenvironmental properties such as viscosity and polarity. Their unique TICT mechanism provides a sensitive and often ratiometric readout that can offer advantages over traditional intensity-based probes. However, as with any scientific tool, rigorous validation is essential to ensure the generation of accurate and reproducible data. By following the comprehensive validation workflow and protocols outlined in this guide, researchers can confidently assess the efficacy of these probes and select the optimal tool to illuminate their specific biological questions.

References

Introduction: The Role of Spectroscopy in Characterizing Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Comparison of Substituted Aromatic Nitriles

Substituted aromatic nitriles are a cornerstone class of compounds in medicinal chemistry, materials science, and organic synthesis. The nitrile group (—C≡N), with its unique electronic properties and reactivity, serves as a versatile synthetic handle and a key pharmacophore. The characterization of these molecules is fundamental to quality control, reaction monitoring, and understanding structure-activity relationships. Spectroscopic techniques provide a non-destructive, detailed fingerprint of molecular structure, revealing subtle electronic changes induced by various substituents on the aromatic ring.[1]

This guide offers a comparative analysis of substituted aromatic nitriles using four primary spectroscopic methods: Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy. By examining a model system—benzonitrile and its para-substituted derivatives—we will elucidate how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) systematically alter the spectral output. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis for spectral shifts and the practical protocols for data acquisition.

Logical Framework for Spectroscopic Analysis

The effective characterization of a novel or synthesized aromatic nitrile follows a structured workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Elucidation Prep Purified Aromatic Nitrile (Solid or Liquid) Sol Select Appropriate Solvent (e.g., CDCl3, DMSO-d6, CCl4) Prep->Sol IR FT-IR Spectroscopy Sol->IR Acquire Spectra NMR NMR Spectroscopy (¹H, ¹³C) Sol->NMR Acquire Spectra UV UV-Vis Spectroscopy Sol->UV Acquire Spectra Raman Raman Spectroscopy Sol->Raman Acquire Spectra Data Correlate Spectral Data (Shifts, Frequencies, λmax) IR->Data NMR->Data UV->Data Raman->Data Struct Confirm Structure & Substituent Effects Data->Struct

Caption: General workflow for the spectroscopic analysis of substituted aromatic nitriles.

Infrared (IR) and Raman Spectroscopy: Probing Vibrational Modes

IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.[2][3] For aromatic nitriles, the most diagnostic vibration is the stretching of the carbon-nitrogen triple bond (ν(C≡N)).

The Influence of Substituents on the Nitrile Stretch

The C≡N bond gives rise to a sharp, intense absorption band in the IR spectrum, typically between 2220 and 2260 cm⁻¹.[4] Its position is highly sensitive to the electronic environment.[5] Aromatic nitriles generally have a lower stretching frequency than their aliphatic counterparts due to conjugation with the π-system of the ring.[4]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (–OCH₃) or amino (–NH₂) donate electron density to the aromatic ring through resonance. This delocalization extends to the nitrile group, increasing the single-bond character of the C≡N bond and weakening it. Consequently, the vibrational frequency decreases (a redshift).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or chloro (–Cl) pull electron density away from the ring via inductive and/or resonance effects. This strengthens the C≡N triple bond, causing an increase in the vibrational frequency (a blueshift).

Raman spectroscopy also detects the C≡N stretch, which is often a strong and sharp band, making it a valuable tool for analysis, especially in aqueous media where IR suffers from interference.[3][6]

Comparative IR Data for para-Substituted Benzonitriles
CompoundSubstituent (X)Hammett Constant (σₚ)ν(C≡N) (cm⁻¹)Effect on ν(C≡N)
4-Methoxybenzonitrile–OCH₃-0.27~2223Redshift (Lower Frequency)
4-Methylbenzonitrile–CH₃-0.17~2227Redshift (Lower Frequency)
Benzonitrile–H0.00~2229Reference
4-Chlorobenzonitrile–Cl0.23~2232Blueshift (Higher Frequency)
4-Nitrobenzonitrile–NO₂0.78~2235Blueshift (Higher Frequency)

Data compiled from various spectroscopic sources and literature precedents.[7][8]

Aromatic rings also exhibit characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[1]

¹³C NMR Analysis

The chemical shift of the nitrile carbon is highly diagnostic, typically appearing in a relatively uncongested region of the spectrum between 110 and 125 ppm.[10][11] The electronic nature of the aromatic substituent directly influences its position.

  • EDGs (e.g., –OCH₃): Donate electron density, shielding the nitrile carbon and causing an upfield shift (lower ppm value).

  • EWGs (e.g., –NO₂): Withdraw electron density, deshielding the nitrile carbon and causing a downfield shift (higher ppm value).

The aromatic carbons also show predictable shifts. EDGs shield the ipso, ortho, and para carbons, while EWGs deshield them.

¹H NMR Analysis

The chemical shifts of the aromatic protons (typically 6.5-8.0 ppm) are excellent reporters of substituent effects.[9][12] In para-substituted benzonitriles, the protons present as an AA'BB' system, which often simplifies to two distinct doublets.

  • EDGs (e.g., –OCH₃): Shield the ortho and para protons relative to the substituent, shifting their signals upfield. For 4-methoxybenzonitrile, the protons ortho to the nitrile (and meta to the methoxy) appear downfield of the protons ortho to the methoxy group.

  • EWGs (e.g., –NO₂): Deshield the aromatic protons, shifting them downfield. In 4-nitrobenzonitrile, all aromatic protons are shifted significantly downfield compared to benzonitrile.

Comparative NMR Data for para-Substituted Benzonitriles (in CDCl₃)
CompoundSubstituent (X)δ ¹³C (C≡N) (ppm)δ ¹H (Ha, Hb) (ppm)
4-Methoxybenzonitrile–OCH₃~119.5~7.6 (d), ~6.9 (d)
Benzonitrile–H~118.7~7.4-7.7 (m)
4-Chlorobenzonitrile–Cl~117.8~7.6 (d), ~7.4 (d)
4-Nitrobenzonitrile–NO₂~116.8~8.3 (d), ~7.9 (d)

Note: The trend for the nitrile carbon chemical shift can be complex. While simple inductive/resonance arguments are often used, other factors can influence the final value. The data presented reflects general trends reported in the literature.[13][14] The proton shifts (Ha = ortho to CN; Hb = meta to CN) clearly show the deshielding/shielding effects.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic systems.[15] The benzene ring itself has characteristic absorptions, and substituents can modify the position (λmax) and intensity (molar absorptivity, ε) of these bands.[16]

  • Auxochromes (EDGs): Groups with non-bonding electrons, like –OCH₃ or –NH₂, interact with the aromatic π-system. This interaction extends conjugation, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and results in a shift to a longer wavelength (bathochromic or red shift).[16]

  • Chromophores (EWGs): Electron-withdrawing groups that are also chromophores, such as –NO₂, can also extend the conjugated system, leading to a significant bathochromic shift.

Visualizing Substituent Electronic Effects

The interplay of inductive and resonance effects governs the spectral changes observed across different spectroscopic techniques.

G cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -NH₂ Aromatic_Nitrile Aromatic Nitrile EDG->Aromatic_Nitrile +R, -I effect Effect_EDG • Increases electron density in ring • Shields aromatic protons (¹H NMR) • Lowers ν(C≡N) frequency (IR) • Causes bathochromic shift (UV-Vis) EWG e.g., -NO₂, -Cl EWG->Aromatic_Nitrile -R, -I effect Effect_EWG • Decreases electron density in ring • Deshields aromatic protons (¹H NMR) • Increases ν(C≡N) frequency (IR) • Causes bathochromic shift (UV-Vis) Aromatic_Nitrile->Effect_EDG Aromatic_Nitrile->Effect_EWG

Caption: Correlation of substituent type with observed spectroscopic effects.

Comparative UV-Vis Data for para-Substituted Benzonitriles (in Ethanol)
CompoundSubstituent (X)λmax (nm)Effect on λmax
4-Aminobenzonitrile–NH₂~265Strong Bathochromic Shift
4-Methoxybenzonitrile–OCH₃~245Bathochromic Shift
Benzonitrile–H~224Reference
4-Nitrobenzonitrile–NO₂~262Strong Bathochromic Shift

Data compiled from various spectroscopic databases and literature precedents.[15][17]

Experimental Protocols

Accurate and reproducible data relies on meticulous sample preparation and standardized instrument parameters.

Protocol 1: FT-IR Sample Preparation and Analysis
  • Sample Preparation (Solid - Thin Film Method):

    • Place a small amount (~10-20 mg) of the solid aromatic nitrile into a clean vial.[18]

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.

    • Using a Pasteur pipette, transfer one or two drops of the solution onto the surface of a single salt plate (NaCl or KBr).

    • Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid on the plate.[18]

    • Ensure the film is not too thick, as this can cause total absorption of the IR beam.

  • Sample Preparation (Liquid - Thin Film Method):

    • Place one drop of the neat liquid sample directly onto a salt plate.

    • Carefully place a second salt plate on top, gently pressing to create a thin capillary film.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the prepared salt plate into the instrument's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.[19]

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 5-20 mg of the aromatic nitrile sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[20]

    • Add 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic compounds.[21]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[22] Solid particles can severely degrade the magnetic field homogeneity and spectral resolution.[22]

    • Cap the NMR tube securely.

  • Data Acquisition (on a 400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire 16-64 scans with a 90° pulse width.

      • Use a relaxation delay of 1-2 seconds and an acquisition time of 2-3 seconds.[1]

    • ¹³C NMR:

      • Acquire spectra using proton decoupling to produce singlets for each unique carbon.

      • Due to the low natural abundance of ¹³C, acquire 1024 or more scans.

      • Use a longer relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon types, especially quaternary carbons like the nitrile carbon.[1]

Conclusion

The spectroscopic analysis of substituted aromatic nitriles is a powerful demonstration of structure-property relationships. Each technique—IR, Raman, NMR, and UV-Vis—provides a distinct yet complementary window into the molecule's electronic structure. By systematically comparing the spectra of derivatives with varying electron-donating and electron-withdrawing substituents, one can build a robust understanding of how these functional groups modulate bond strengths, shielding environments, and electronic transitions. The protocols and comparative data presented in this guide serve as a practical framework for researchers to confidently characterize these important chemical entities.

References

Structural and functional studies of CDK9 inhibitors derived from similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural and Functional Landscape of CDK9 Inhibitors

Introduction: Targeting Transcriptional Addiction through CDK9

Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of gene transcription. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, typically formed with Cyclin T1, CDK9 unleashes RNA Polymerase II (RNAPII) from a state of promoter-proximal pausing.[1][2] This is accomplished through the phosphorylation of the C-terminal domain (CTD) of RNAPII at the Serine 2 position (Ser2), as well as the negative elongation factors DSIF and NELF.[1][3] This action is a critical rate-limiting step for the transcription of a multitude of genes, particularly those encoding short-lived proteins essential for cancer cell survival, such as MYC and MCL-1.[4][5] Consequently, many cancers exhibit a dependency on this pathway, making CDK9 a compelling therapeutic target.[3][6]

The development of CDK9 inhibitors has evolved from first-generation, broad-spectrum "pan-CDK" inhibitors to highly selective agents.[4][7] This guide provides a comparative structural and functional analysis of two prominent classes of CDK9 inhibitors derived from distinct, yet well-studied, chemical scaffolds: the Flavonoids (represented by Flavopiridol) and the Aminothiazoles (represented by SNS-032). We will explore how subtle differences in their chemical structures translate into distinct binding modes, selectivity profiles, and functional consequences, offering insights for researchers in the field of kinase inhibitor development.

The CDK9 Signaling Pathway: A Central Hub for Transcription

To understand the impact of these inhibitors, it is crucial to visualize the central role of CDK9 in transcriptional regulation.

CDK9_Pathway cluster_inactive Inactive State cluster_active Active State 7SK_snRNP 7SK snRNP (Inactive P-TEFb Pool) PTEFb Active P-TEFb (CDK9/CycT1) 7SK_snRNP->PTEFb Signal-induced Release Paused_RNAPII Paused RNAPII + NELF/DSIF PTEFb->Paused_RNAPII Phosphorylates RNAPII (Ser2) & NELF/DSIF BRD4 BRD4 (Recruiter) BRD4->Paused_RNAPII Recruits P-TEFb Elongating_RNAPII Elongating RNAPII Paused_RNAPII->Elongating_RNAPII Pause Release Transcription Gene Transcription (e.g., MYC, MCL-1) Elongating_RNAPII->Transcription

Caption: CDK9-Mediated Transcriptional Elongation.

Comparative Analysis of Inhibitor Scaffolds

The high degree of structural conservation within the ATP-binding pocket across the CDK family presents a significant challenge for developing selective inhibitors.[8][9] However, subtle differences can be exploited to achieve selectivity. Here, we compare two foundational scaffolds that have informed much of modern CDK9 inhibitor design.

The Flavonoid Scaffold: Flavopiridol (Alvocidib)

Flavopiridol was the first CDK inhibitor to enter clinical trials and remains a critical reference compound.[10][11] It is a semi-synthetic flavonoid that functions as an ATP-competitive inhibitor.

  • Structural Analysis & Binding Mode: The crystal structure of Flavopiridol in complex with CDK9/Cyclin T reveals key interactions.[10][12] The core flavonoid rings occupy the adenine-binding region of the ATP pocket. A critical feature is the chlorophenyl ring, which extends into a hydrophobic pocket, and the piperidinyl ring, which projects towards the solvent-exposed region. This binding mode induces conformational changes in the glycine-rich loop of CDK9, which can contribute to its binding affinity.[13][14]

  • Functional Profile & Selectivity: Flavopiridol is a potent inhibitor of CDK9 with a Ki value in the low nanomolar range (around 3-6 nM).[10][15] However, it is considered a "pan-CDK" inhibitor, exhibiting significant activity against other CDKs, such as CDK1, CDK2, CDK4, and CDK7.[15][16] This lack of selectivity contributes to its toxicity profile, which includes side effects like neutropenia and diarrhea, and has limited its clinical application.[7][11] The primary anti-tumor mechanism of Flavopiridol is attributed to its potent inhibition of CDK9, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[10]

The Aminothiazole Scaffold: SNS-032 (BMS-387032)

The aminothiazole scaffold represents a distinct chemical class that has yielded potent and more selective CDK inhibitors. SNS-032 is a prominent example.[10]

  • Structural Analysis & Binding Mode: SNS-032 also binds competitively to the ATP pocket of CDK9. The 2-(phenylamino)pyrimidine portion of the molecule forms hydrogen bonds with the hinge region of the kinase, a classic interaction for Type I kinase inhibitors. The thiazole ring and its substituents explore different regions of the active site compared to Flavopiridol. Structural studies show that the malleability of the CDK9 active site, rather than the formation of highly specific polar contacts, allows for the potent binding of this series.[17] This adaptability of the CDK9 pocket is a key factor in designing selective inhibitors.

  • Functional Profile & Selectivity: SNS-032 is a highly potent inhibitor of CDK9 (IC50 ≈ 4 nM) but also potently inhibits CDK2 and CDK7 (IC50 ≈ 48 nM and 62 nM, respectively).[10] While still not perfectly selective for CDK9, its profile is more constrained than that of Flavopiridol.[16] Functionally, its potent inhibition of CDK9 leads to the desired downstream effects, including the reduction of RNAPII Ser2 phosphorylation and apoptosis in cancer cells.[15] The development of compounds from this scaffold, such as MC180295, has led to even greater selectivity for CDK9 over other CDKs by rationally modifying substituents to better exploit unique features of the CDK9 active site.[8][18]

Head-to-Head Data Comparison

This table summarizes the key quantitative differences between the two inhibitor classes, providing a clear basis for comparison.

ParameterFlavopiridol (Flavonoid)SNS-032 (Aminothiazole)Rationale & Significance
CDK9 Potency Ki ≈ 3-6 nM[10][15]IC50 ≈ 4 nM[10]Both scaffolds yield highly potent CDK9 inhibitors, confirming their validity as starting points for drug design.
Selectivity Profile Pan-CDK inhibitor: [16] - CDK1 (Ki ≈ 70 nM) - CDK2 (Ki ≈ 190 nM) - CDK4 (Potent)More Selective: [10] - CDK2 (IC50 ≈ 48 nM) - CDK7 (IC50 ≈ 62 nM)The aminothiazole scaffold offers a better starting point for achieving selectivity against cell cycle CDKs, potentially leading to a wider therapeutic window.
Key Binding Feature Induces conformational change in glycine-rich loop.[13][14]Exploits malleability of the CDK9 active site.[17]Different structural interactions provide alternate strategies for inhibitor optimization.
Clinical Status Multiple trials; limited by toxicity.[7][11]Terminated in clinical trials, but informed next-generation designs.[7]Early clinical experiences guide the development of newer inhibitors with improved safety and efficacy profiles.

Experimental Workflows for Inhibitor Characterization

Validating the structural and functional properties of novel CDK9 inhibitors requires a multi-faceted experimental approach. Below are detailed protocols for essential in vitro and cellular assays.

Workflow Start Design & Synthesize Novel Inhibitor Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochem_Assay Determine Potency (IC50) Selectivity Kinase Selectivity Panel (>400 Kinases) Biochem_Assay->Selectivity Assess Specificity Cell_Target Cellular Target Engagement (Western Blot for p-Ser2) Selectivity->Cell_Target Validate On-Target Effect Cell_Function Functional Cellular Assays (Viability, Apoptosis) Cell_Target->Cell_Function Measure Biological Outcome In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Function->In_Vivo Test Preclinical Efficacy End Candidate Selection In_Vivo->End

Caption: General Workflow for CDK9 Inhibitor Characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: This assay directly measures the catalytic activity of the CDK9 enzyme. The principle is based on quantifying the amount of ADP produced during the kinase reaction.[19] A decrease in ADP production in the presence of the inhibitor is directly proportional to its inhibitory potency (IC50). The luminescent readout provides high sensitivity and a broad dynamic range.[20]

Methodology:

  • Reaction Setup: Prepare a kinase reaction mixture in a 96-well plate containing recombinant human CDK9/Cyclin T enzyme, a suitable peptide substrate (e.g., PDKtide), and ATP in a reaction buffer.[19]

  • Inhibitor Addition: Add serially diluted test compounds (e.g., from 10 µM to 0.1 nM) to the reaction wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.[21]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[20]

  • Kinase Detection Reagent: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then uses the new ATP in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[20]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the results on a semi-log graph and determine the IC50 value using non-linear regression.

Protocol 2: Cellular Target Engagement (Western Blot for RNAPII p-Ser2)

Causality: This assay provides a direct readout of the inhibitor's activity on its intended target within a cellular context. A potent CDK9 inhibitor should decrease the phosphorylation of RNAPII at Ser2, its primary physiological substrate.[22] This confirms that the compound can penetrate the cell membrane and engage CDK9 at concentrations that produce a biological effect.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells) and allow them to adhere or stabilize in culture. Treat the cells with a dose range of the CDK9 inhibitor for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RNAPII CTD (Ser2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe a separate membrane or strip and re-probe the same membrane for total RNAPII and a loading control (e.g., α-tubulin or GAPDH) to normalize the data.[22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the p-Ser2 signal to the total RNAPII signal and/or the loading control. A dose-dependent decrease in the normalized p-Ser2 signal validates cellular target engagement.

Conclusion and Future Directions

The comparative analysis of flavonoid and aminothiazole-based CDK9 inhibitors demonstrates a clear trajectory in kinase drug discovery: from potent but non-selective parent compounds to rationally designed, highly selective agents. While Flavopiridol established CDK9 as a viable anti-cancer target, its broad activity profile highlighted the critical need for selectivity.[11] The aminothiazole scaffold provided a more promising chemical foundation, enabling the development of inhibitors like MC180295 that exhibit significantly improved selectivity by exploiting the structural malleability of the CDK9 active site.[8]

Future efforts in this field are focused on several key areas:

  • Enhancing Selectivity: Continued structure-based design is crucial to further minimize off-target effects, particularly against other transcriptional CDKs like CDK7 and CDK12.

  • Novel Modalities: The development of Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of CDK9 rather than just inhibiting it represents a promising new therapeutic strategy.[4]

  • Combination Therapies: Exploring synergistic combinations of selective CDK9 inhibitors with other targeted agents (e.g., BCL-2 inhibitors like Venetoclax) or standard chemotherapy is a major focus of ongoing clinical investigation.[10]

By integrating structural biology with robust functional assays, researchers can continue to refine CDK9-targeted therapies, moving closer to unlocking their full therapeutic potential in oncology and beyond.

References

A Comparative Guide to Precursors for Advanced OLED Emitters: 4-Phenylamino-benzonitrile vs. Carbazole and Triazine Cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of Next-Generation Displays

Organic Light-Emitting Diodes (OLEDs) have transitioned from a promising laboratory technology to a dominant force in the display and lighting industries, prized for their vibrant colors, infinite contrast, and novel form factors. The performance of an OLED device—its efficiency, color purity, and operational lifetime—is fundamentally dictated by the molecular architecture of the organic semiconductors used within its emissive layer (EML). The careful selection of precursor molecules, which serve as the foundational building blocks for these advanced materials, is therefore a critical step in OLED development.

This guide provides an in-depth comparison of key precursor families used in the synthesis of high-performance OLED emitters, with a focus on materials for Thermally Activated Delayed Fluorescence (TADF). TADF emitters represent the third generation of OLED technology, offering a pathway to 100% internal quantum efficiency (IQE) without relying on the expensive and rare heavy metals found in phosphorescent emitters.[1][2] We will begin with a detailed analysis of 4-phenylamino-benzonitrile, a classic donor-acceptor building block, and then provide a comparative evaluation against two other dominant precursor classes: carbazole and triazine derivatives.

Pillar 1: The Donor-Acceptor Framework of this compound

The this compound scaffold is a quintessential example of a donor-acceptor (D-A) structure. In this arrangement, the phenylamino group acts as the electron donor (the "D" side) while the electron-withdrawing benzonitrile moiety serves as the acceptor (the "A" side). This intramolecular charge-transfer (ICT) characteristic is crucial for designing TADF molecules.

Causality Behind the Design: The D-A architecture is engineered to minimize the energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. A small ΔEST (typically < 0.2 eV) allows triplet excitons, which are non-emissive and constitute 75% of the excitons formed under electrical stimulation, to be converted back into emissive singlet excitons via a process called reverse intersystem crossing (RISC).[1] This thermally-driven upconversion is the cornerstone of TADF, enabling the harvesting of all excitons for light emission.

Performance and Applications: Benzonitrile derivatives have been instrumental in creating highly efficient blue TADF emitters, a long-standing challenge in the OLED field. By modifying the donor groups attached to the benzonitrile core, researchers can fine-tune the emission color and photophysical properties. For instance, attaching multiple carbazole donors to a central benzonitrile acceptor has produced some of the most stable and efficient blue TADF emitters to date.[3]

cluster_Benzonitrile This compound Core Benzonitrile Benzonitrile (Acceptor) Phenylamino Phenylamino (Donor) Phenylamino->Benzonitrile C-N Bond (Charge Transfer Axis)

Caption: Core structure of this compound.

Pillar 2: Carbazole Derivatives – The Hole-Transporting Powerhouse

Carbazole is a nitrogen-containing heterocyclic aromatic compound that has become a cornerstone of OLED material science. Its derivatives are widely employed due to a unique combination of properties that make them excellent alternatives or adjuncts to benzonitrile-based systems.

Expertise in Action: The primary advantages of the carbazole moiety are its excellent hole-transporting capability and high thermal stability.[4][5] This makes carbazole derivatives ideal for use not only as building blocks for emitters but also as host materials in the emissive layer and as dedicated hole-transport layers (HTLs).[4][6][7] A high triplet energy is another key feature, which is essential for host materials in phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the dopant.[5]

Comparative Analysis:

  • Functionality: While benzonitrile derivatives are primarily defined by their electron-accepting nature, carbazoles are fundamentally strong hole transporters (electron donors). This makes them complementary. Indeed, many of the most successful TADF emitters combine carbazole donors with a benzonitrile acceptor.[3]

  • Versatility: Carbazole's rigid and planar structure can be easily functionalized at multiple positions (e.g., N-position, C3, C6) to tune solubility, energy levels, and intermolecular interactions, offering vast synthetic flexibility.[8]

  • Device Performance: Non-doped deep-blue OLEDs using bipolar carbazole-imidazole derivatives have achieved high luminance and efficiencies, demonstrating their potential as standalone emitters.[9] For example, one such device reached a maximum luminance of 11,364 cd/m² and an external quantum efficiency (EQE) of 4.43%.[9] Another device based on a carbazole derivative (Cz-SBDPI) achieved a deep-blue emission with an EQE of 6.2%.[10]

Pillar 3: Triazine Derivatives – The Electron-Deficient Counterpart

The 1,3,5-triazine ring is a six-membered heterocycle containing three nitrogen atoms, rendering it highly electron-deficient. This inherent electronic property makes triazine derivatives exceptionally useful as strong electron-acceptor units in OLED materials.

Scientific Rationale: The strong electron-withdrawing nature of the triazine core facilitates efficient electron injection and transport, which is crucial for balancing the charge carriers (holes and electrons) within the emissive layer.[11] Balanced charge recombination is a prerequisite for high luminescence efficiency. Furthermore, triazine-based compounds often exhibit excellent thermal stability, contributing to the operational longevity of OLED devices.[11][12]

Comparative Analysis:

  • Electron Affinity: Triazine is a significantly stronger electron acceptor than benzonitrile. This allows for the creation of emitters with distinct charge-transfer characteristics and can be advantageous for tuning emission to longer wavelengths, such as green and red.[13]

  • Role in Device Architecture: Due to their robust electron-transport properties, triazine derivatives are not just used for emitters but are also widely employed as electron-transporting materials (ETMs) and as host materials, particularly for phosphorescent and TADF emitters.[11][14]

  • Device Performance: Green TADF emitters using a triazine acceptor have achieved excellent EQEs, with some devices exceeding 29%.[13] Solution-processed OLEDs using a triazine-based emitter have also shown high efficiency, with a maximum current efficiency of 18.8 cd/A and a luminance of 12,580 cd/m².[15]

cluster_OLED Simplified OLED Device Architecture Anode Anode (ITO) HTL Hole Transport Layer (e.g., Carbazole-based) Anode->HTL Hole Injection EML Emissive Layer (Host + Emitter) Emitter Precursors: - Benzonitrile - Carbazole - Triazine HTL->EML Hole Transport EML->EML ETL Electron Transport Layer (e.g., Triazine-based) ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection

Caption: Role of precursor types in an OLED device stack.

Quantitative Performance Comparison

The choice of precursor directly impacts the final device metrics. The following table summarizes representative performance data for OLEDs utilizing emitters derived from these three core structures. It is crucial to note that performance is highly dependent on the specific molecular structure and the overall device architecture.

Precursor CoreDevice Type / Emitter ExampleMax. External Quantum Efficiency (EQE)Max. Luminance (cd/m²)Emission Color / CIE (x, y)Reference
Benzonitrile TADF / 5CzBN derivative19.7%> 500 (for lifetime test)Blue[3]
Benzonitrile TADF / D-A-D' FluorinatedTunable EmissionNot SpecifiedBlue-Green[16][17]
Carbazole Non-doped / Cz-SBDPI6.2%12,984Deep Blue (0.15, 0.06)[10]
Carbazole Non-doped / BCzB-PIM4.43%11,364Deep Blue (0.159, 0.080)[9]
Carbazole Solution Processed / CZ-2~9.5%4,104Greenish-Blue (0.17, 0.30)[4]
Triazine TADF / DACT-II29.6%Not SpecifiedGreen[13]
Triazine Solution Processed / Tri-2tCzPA-TRZNot Specified (CE: 18.8 cd/A)12,580Not Specified[15]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental procedures are paramount. Below are representative protocols for the synthesis of a precursor and the fabrication of a device.

Protocol 1: Synthesis of a Carbazole-Benzonitrile Derivative (Illustrative)

This protocol is a generalized representation of a Suzuki cross-coupling reaction, a common method for linking donor and acceptor moieties.

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine 9-(4-bromophenyl)-9H-carbazole (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add dichloromethane (DCM) and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Standard OLED Fabrication via Thermal Evaporation
  • Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in an oven and then treat with UV-ozone for 10-15 minutes to improve the work function and remove organic residues.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Hole-Transport Layer (HTL): Deposit a hole-transporting material (e.g., TCTA, 40 nm) onto the ITO surface at a rate of 1-2 Å/s.

  • Emissive Layer (EML): Co-evaporate the host material (e.g., mCBP) and the synthesized emitter (dopant) at a specific weight percentage (e.g., 6-20 wt.%). The total thickness is typically 20-30 nm. The evaporation rates must be precisely controlled to achieve the desired doping concentration.

  • Electron-Transport Layer (ETL): Deposit an electron-transporting material (e.g., TmPyPB, 40 nm) at a rate of 1-2 Å/s.

  • Electron-Injection Layer (EIL) & Cathode: Sequentially deposit a thin layer of lithium fluoride (LiF, 1 nm) followed by a thicker layer of aluminum (Al, 100 nm) to form the cathode.

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.

Conclusion and Future Outlook

The selection of a precursor core for OLED emitter synthesis is a strategic choice based on the desired device characteristics.

  • This compound and its derivatives remain a highly effective and foundational choice, particularly for developing efficient blue TADF emitters , where achieving a small ΔEST is paramount.[3]

  • Carbazole derivatives offer unparalleled versatility, excelling as hole-transporting donors , high-triplet-energy hosts, and stable blue emitters in their own right.[4][5][9] Their integration into D-A structures is often a key strategy for enhancing both charge transport and device stability.

  • Triazine derivatives serve as powerful electron-deficient acceptors , enabling the design of high-efficiency green and red emitters and providing a robust platform for electron-transport and host materials.[11][13]

The future of OLED material design lies in the intelligent combination of these and other novel building blocks. By synergistically merging the hole-transporting prowess of carbazoles with the tunable acceptor strength of benzonitriles or the potent electron affinity of triazines, researchers can continue to push the boundaries of OLED performance, leading to displays and lighting solutions with unprecedented efficiency, longevity, and color quality.

References

A Senior Application Scientist's Guide to Evaluating Drug-Likeness in Novel Benzonitrile Derivatives Using Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Privileged Scaffold to Viable Drug Candidate

In the landscape of medicinal chemistry, the benzonitrile moiety stands out as a "privileged scaffold."[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its role as a cornerstone in the synthesis of a wide array of pharmaceuticals, including potent anticancer and antiviral agents.[1][3][4] However, the journey from a novel synthesized compound to a clinically successful drug is fraught with challenges, with a high rate of attrition often due to unfavorable pharmacokinetic properties.[5][6]

This is where the concept of "drug-likeness" becomes paramount. Drug-likeness is a qualitative assessment of a compound's potential to become an orally active drug, based on its physicochemical and pharmacokinetic characteristics, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[5][7] Early and accurate evaluation of these properties is not just beneficial; it is essential for streamlining the drug discovery pipeline, saving invaluable time and resources.

This guide provides a comprehensive, field-proven framework for evaluating novel benzonitrile derivatives. We will move beyond simple checklists to explain the causality behind our choices, integrating two powerful in silico pillars: the foundational assessment of physicochemical properties using rules like Lipinski's Rule of Five, and the detailed, structure-based analysis of target engagement through molecular docking.[8][9][10] By comparing our novel derivatives against established standards, we can rationally prioritize the most promising candidates for further preclinical development.

Pillar 1: Foundational Filtering with Physicochemical Descriptors

The Rationale (Expertise & Experience): Before investing significant computational resources in complex simulations like molecular docking, we must first answer a fundamental question: does our compound possess the basic physical properties to even be considered "drug-like"? A molecule that binds its target with nanomolar affinity is useless if it cannot be absorbed by the body or is metabolized instantly. Physicochemical profiling, guided by principles like Lipinski's Rule of Five (Ro5), serves as a rapid and efficient first-pass filter to weed out compounds with a high probability of pharmacokinetic failure.[11][12]

Lipinski's Rule of Five is an empirically derived guideline based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[5][13] It is not a rigid law but a powerful predictor of potential oral bioavailability.[11]

The Four Pillars of Lipinski's Rule:

  • Molecular Weight (MW): Less than 500 Daltons.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, should be less than 5.

  • Hydrogen Bond Donors (HBD): The sum of -OH and -NH groups should be no more than 5.

  • Hydrogen Bond Acceptors (HBA): The sum of nitrogen and oxygen atoms should be no more than 10.

Experimental Protocol 1: In Silico Calculation of Physicochemical Properties

This protocol utilizes the SwissADME web server, a robust and freely accessible tool for calculating key drug-likeness parameters.[14][15]

  • Prepare Ligand Structures: Obtain the chemical structures of your novel benzonitrile derivatives (we will use hypothetical examples BND-1, BND-2, and BND-3) and a known reference drug (e.g., Sorafenib, a kinase inhibitor). Convert these structures into the Simplified Molecular Input Line Entry System (SMILES) format.

  • Access the Web Server: Navigate to the SwissADME website.

  • Input Molecules: Paste the list of SMILES strings into the input box.

  • Execute Analysis: Run the analysis. The server will generate a comprehensive report for each molecule.

  • Data Compilation: Extract the relevant data points for Lipinski's Rule of Five and compile them into a comparative table.

Data Summary 1: Comparative Analysis of Lipinski's Descriptors
CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsDrug-Likeness
BND-1 475.54.2260Yes
BND-2 520.14.8371 (MW)Yes
BND-3 490.35.6481 (LogP)Yes
Sorafenib 464.84.3350Yes

This table presents hypothetical data for illustrative purposes.

Interpretation: All three novel derivatives show good drug-like potential according to Lipinski's rules. BND-1 fully complies, while BND-2 and BND-3 each have a single, marginal violation, which is generally considered acceptable at this stage of discovery.[5] This initial screen validates them as worthy candidates for the more resource-intensive analysis of molecular docking.

Pillar 2: Probing Target Interaction with Molecular Docking

The Rationale (Expertise & Experience): Having established that our compounds have favorable physicochemical properties, we now need to predict their ability to interact with a specific biological target. Molecular docking is a computational technique that models the binding of a small molecule (ligand) to the active site of a macromolecule (receptor).[8][9] It provides two critical outputs:

  • Binding Affinity: A score (typically in kcal/mol) that estimates the strength of the interaction. More negative scores suggest stronger binding.

  • Binding Pose: The predicted 3D orientation of the ligand within the binding site, which reveals key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.

This analysis is crucial for understanding the structure-activity relationship (SAR) and prioritizing compounds that are most likely to be potent inhibitors.[10]

Target Selection: Benzonitrile derivatives have shown significant promise as kinase inhibitors.[3][16] For this guide, we will target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a well-validated receptor tyrosine kinase involved in tumor angiogenesis.[3] We will use the crystal structure of VEGFR-2 in complex with its inhibitor Sorafenib (PDB ID: 4ASD) as our receptor model.

Workflow for Structure-Based Drug-Likeness Evaluation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Interaction cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Candidate Selection Start Novel Benzonitrile Derivatives (SMILES) SwissADME Physicochemical Prediction (SwissADME) Start->SwissADME Lipinski Lipinski's Rule of Five Analysis SwissADME->Lipinski Docking Molecular Docking (AutoDock Vina) Lipinski->Docking Drug-like Candidates PDB Select Target Protein (e.g., VEGFR-2 from PDB) PDB->Docking Analysis Analyze Binding Affinity & Pose Docking->Analysis ADMET In Silico ADMET Prediction (ADMETlab 2.0) Analysis->ADMET Lead Prioritize Lead Candidate ADMET->Lead

Caption: A comprehensive workflow for in silico drug-likeness evaluation.

Experimental Protocol 2: Molecular Docking with AutoDock Vina

This protocol outlines the key steps for performing a molecular docking experiment using AutoDock Vina, a widely used and validated docking software.[15]

  • Receptor Preparation:

    • Download the PDB file for VEGFR-2 (e.g., 4ASD) from the Protein Data Bank.

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove all water molecules and the co-crystallized ligand (Sorafenib). This is done to clear the binding site for docking our new compounds.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Save the cleaned receptor structure in the required PDBQT format.

  • Ligand Preparation:

    • Generate 3D structures for the novel benzonitrile derivatives (BND-1, BND-2, BND-3) and the reference ligand (Sorafenib).

    • Perform energy minimization on each ligand structure. This step is critical to ensure the ligand is in a low-energy, sterically favorable conformation before docking.

    • Save the prepared ligands in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire active site of VEGFR-2. The coordinates for this box are typically centered on the position of the original, co-crystallized ligand. This grid defines the search space where the docking algorithm will attempt to place the ligand.

  • Docking Execution:

    • Run the AutoDock Vina simulation using a configuration file that specifies the receptor, ligands, and grid box parameters.

  • Results Analysis:

    • Vina will output a series of binding poses for each ligand, ranked by their binding energy (affinity).

    • Record the binding energy for the top-ranked pose of each compound.

    • Use visualization software (e.g., Discovery Studio, PyMOL) to analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the top-ranked pose and the amino acid residues in the VEGFR-2 active site.

Molecular Docking Workflow Diagram

G Receptor_PDB 1. Receptor Preparation (PDB: 4ASD) Clean_Receptor Remove Water/Ligands Add Hydrogens Receptor_PDB->Clean_Receptor Ligand_3D 2. Ligand Preparation (Energy Minimized) Save_Ligand Save as PDBQT Ligand_3D->Save_Ligand Save_Receptor Save as PDBQT Clean_Receptor->Save_Receptor Grid_Box 3. Define Grid Box (Active Site) Save_Receptor->Grid_Box Save_Ligand->Grid_Box Docking_Run 4. Run Docking Simulation (AutoDock Vina) Grid_Box->Docking_Run Analyze_Results 5. Analyze Results Docking_Run->Analyze_Results Binding_Energy Binding Affinity (kcal/mol) Analyze_Results->Binding_Energy Binding_Pose Interaction Analysis (H-Bonds, etc.) Analyze_Results->Binding_Pose

References

A Guide to Cross-Validation of Experimental and Computational Data for 4-Phenylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the molecule 4-Phenylamino-benzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research who seek to leverage the synergy between empirical measurements and theoretical modeling to achieve a deeper understanding of molecular properties. By integrating experimental results with computational predictions, we can enhance the confidence in our data, elucidate structure-property relationships, and accelerate the research and development process.

Introduction: The Imperative of Cross-Validation

In modern chemical and pharmaceutical research, the integration of experimental data with computational modeling is no longer a novelty but a necessity. Experimental techniques provide a snapshot of a molecule's behavior in the real world, while computational chemistry offers a theoretical lens to interpret and predict these properties at an atomic level. The cross-validation of these two domains provides a robust methodology to not only verify findings but also to gain insights that neither approach can offer alone.

This compound, a molecule of interest due to its diarylamine and nitrile functionalities, serves as an excellent case study for this integrated approach. Its structural and electronic characteristics can be probed through various spectroscopic techniques and accurately modeled using computational methods like Density Functional Theory (DFT). This guide will walk you through the process of acquiring and comparing experimental and computational data for this molecule, highlighting the causality behind experimental choices and the self-validating nature of this dual approach.

Molecular Structure of this compound

A fundamental starting point for any analysis is the molecule's structure. Understanding the spatial arrangement of atoms and the connectivity between them is crucial for interpreting spectroscopic data and setting up accurate computational models.

Caption: 2D representation of this compound.

Part 1: Experimental Data Acquisition

The choice of experimental techniques is dictated by the molecular features of interest. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the carbon and proton environments, while Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed fingerprint of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Experimental ¹H and ¹³C NMR Data for this compound [1]

Nucleus Experimental Chemical Shift (δ, ppm) in CDCl₃ Assignment
¹H7.46 (d, J = 8.4 Hz, 2H)Aromatic protons ortho to -CN
7.36 (t, J = 8.0 Hz, 2H)Aromatic protons meta to -NH
7.17 (d, J = 8.0 Hz, 2H)Aromatic protons ortho to -NH
7.13 (t, J = 7.2 Hz, 1H)Aromatic proton para to -NH
6.97 (d, J = 8.4 Hz, 2H)Aromatic protons meta to -CN
6.18 (bs, 1H)-NH proton
¹³C147.9C atom attached to -NH (benzonitrile ring)
139.9C atom attached to -NH (phenyl ring)
133.7CH atoms ortho to -CN
129.6CH atoms meta to -NH
123.9CH atom para to -NH
121.1CH atoms ortho to -NH
119.9C≡N
114.8CH atoms meta to -CN
101.3C atom attached to -CN
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition:

    • Scan the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Record a background spectrum of the pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Expected Experimental FT-IR Peaks for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3350-3450
Aromatic C-H Stretch3000-3100
C≡N Stretch2220-2260
Aromatic C=C Stretch1500-1600
C-N Stretch1250-1350

Part 2: Computational Data Generation

Computational chemistry, particularly DFT, provides a powerful tool to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost for predicting geometries and spectroscopic properties.[2][3][4]

Computational Workflow

DFT Calculation Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Modes) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc analysis Data Analysis and Comparison freq_calc->analysis nmr_calc->analysis

Caption: A generalized workflow for DFT calculations.

Computational Protocol: DFT Calculations

  • Input Structure: Build the 3D structure of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a DFT method (e.g., B3LYP functional with the 6-311++G(d,p) basis set). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical IR spectrum.

  • NMR Chemical Shift Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method with the same DFT functional and basis set to calculate the isotropic shielding constants for ¹H and ¹³C nuclei.[5] The chemical shifts are then calculated relative to the shielding constant of a reference compound (e.g., TMS) calculated at the same level of theory.

Simulated Computational Data for this compound

The following tables present simulated computational data for this compound, based on typical results from DFT calculations for similar molecules.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

Carbon Atom Experimental δ (ppm) [1]Calculated δ (ppm) (Simulated) Difference (ppm)
C attached to -NH (benzonitrile ring)147.9148.5-0.6
C attached to -NH (phenyl ring)139.9140.2-0.3
CH ortho to -CN133.7134.1-0.4
CH meta to -NH129.6129.9-0.3
CH para to -NH123.9124.5-0.6
CH ortho to -NH121.1121.8-0.7
C≡N119.9120.5-0.6
CH meta to -CN114.8115.3-0.5
C attached to -CN101.3102.0-0.7

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts

Proton(s) Experimental δ (ppm) [1]Calculated δ (ppm) (Simulated) Difference (ppm)
ortho to -CN7.467.55-0.09
meta to -NH7.367.42-0.06
ortho to -NH7.177.25-0.08
para to -NH7.137.20-0.07
meta to -CN6.977.05-0.08
-NH6.186.25-0.07

Table 3: Comparison of Expected Experimental and Calculated FT-IR Frequencies

Vibrational Mode Expected Experimental (cm⁻¹) Calculated (cm⁻¹) (Simulated, Scaled)
N-H Stretch3350-34503400
Aromatic C-H Stretch3000-31003050-3090
C≡N Stretch2220-22602245
Aromatic C=C Stretch1500-16001510, 1590
C-N Stretch1250-13501300

Note: Calculated vibrational frequencies are often systematically overestimated and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Part 3: Cross-Validation and Interpretation

The core of this guide is the direct comparison of the experimental and computational data. The close agreement between the measured and calculated values in the tables above would, in a real research scenario, provide strong evidence for the correct structural assignment and a high degree of confidence in the computational model.

Key Insights from Cross-Validation:

  • Structural Verification: The correlation between experimental and calculated NMR chemical shifts validates the assigned structure of this compound. Any significant discrepancies would prompt a re-evaluation of the structure or the computational methodology.

  • Spectroscopic Assignment: DFT calculations can aid in the unambiguous assignment of complex spectral features. For instance, calculated vibrational modes can be visualized to understand the specific atomic motions corresponding to each IR absorption band.

  • Predictive Power: Once a computational model is validated against experimental data, it can be used to predict properties that are difficult or impossible to measure experimentally, such as reaction mechanisms, transition states, and electronic properties.

Conclusion

The cross-validation of experimental and computational data is a powerful and essential strategy in modern chemical research. As demonstrated with this compound, this integrated approach allows for a more comprehensive and reliable characterization of molecular properties. By following the protocols and workflows outlined in this guide, researchers can enhance the scientific rigor of their work and accelerate the pace of discovery. This self-validating system, where experiment and theory inform and confirm each other, represents a best practice for achieving trustworthy and authoritative scientific results.

References

The Nitrile Moiety in Modern Pharmaceuticals: A Comparative Analysis of Mechanisms and Performance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The strategic incorporation of the nitrile group has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance the efficacy and pharmacokinetic profiles of therapeutic agents.[1][2] This guide provides an in-depth comparative study of several key nitrile-containing pharmaceuticals, delving into their mechanisms of action, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery and development.

The Versatility of the Nitrile Group: More Than Just a Functional Group

The nitrile group (a carbon triple-bonded to a nitrogen atom) is a small, linear, and highly polar functional group. Its unique electronic properties contribute significantly to a molecule's biological activity.[1] The strong electron-withdrawing nature of the nitrile can modulate the electronic density of aromatic rings, influencing π-π stacking interactions with protein targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions within the binding pockets of enzymes and receptors.[1] In some instances, the nitrile group can even participate in covalent bond formation with the target protein, leading to irreversible inhibition.[1][3] Beyond its role in pharmacodynamics, the nitrile group often improves pharmacokinetic properties by enhancing solubility and metabolic stability.[1][2]

This guide will explore these principles through a comparative analysis of the following nitrile-containing pharmaceuticals:

  • Vildagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.

  • Letrozole & Anastrozole: Aromatase inhibitors used in the treatment of hormone-responsive breast cancer.

  • Vericiguat: A soluble guanylate cyclase (sGC) stimulator for the management of heart failure.

  • Periciazine: A phenothiazine antipsychotic with a nitrile moiety.

  • Rilpivirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.

Vildagliptin: Enhancing Incretin Signaling in Type 2 Diabetes

Vildagliptin is an oral anti-hyperglycemic agent that improves glycemic control by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, vildagliptin prolongs the activity of these incretins, leading to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion.[4][6]

Mechanism of Action: A Covalent Interaction

Vildagliptin's mechanism involves the formation of a reversible covalent bond with the catalytic site of the DPP-4 enzyme.[1][6] This prolonged inhibition raises the levels of active GLP-1 and GIP, thereby enhancing their physiological effects on glucose homeostasis.[6]

Signaling Pathway

The enhanced levels of GLP-1 and GIP activate their respective G protein-coupled receptors (GPCRs) on pancreatic β-cells and α-cells, initiating a cascade of intracellular signaling events that ultimately regulate insulin and glucagon secretion.

Vildagliptin_Pathway cluster_pancreas Pancreatic Islet Cells Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 Inhibits (covalent) GLP1_GIP_active Active GLP-1 & GIP DPP4->GLP1_GIP_active Degrades GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1R_GIPR GLP-1/GIP Receptors GLP1_GIP_active->GLP1R_GIPR Activates Beta_cell β-cell Insulin Insulin Secretion Beta_cell->Insulin Alpha_cell α-cell Glucagon Glucagon Secretion Alpha_cell->Glucagon GLP1R_GIPR->Beta_cell Stimulates GLP1R_GIPR->Alpha_cell Inhibits

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels, which in turn stimulate insulin and suppress glucagon secretion from pancreatic islet cells.

Comparative Performance

Clinical trials have shown that vildagliptin is effective in reducing HbA1c levels in patients with type 2 diabetes, with a low risk of hypoglycemia.[7][8] When compared to other DPP-4 inhibitors like sitagliptin, vildagliptin has demonstrated comparable efficacy in glycemic control.[8][9]

Drug Target IC50 Key Pharmacokinetic Parameters
Vildagliptin DPP-4~2.5-3.5 nMBioavailability: ~85% Half-life: ~2-3 hours Metabolism: Primarily hydrolysis
Sitagliptin DPP-4~19 nMBioavailability: ~87% Half-life: ~12.4 hours Metabolism: Primarily unchanged in urine

Letrozole and Anastrozole: Targeting Estrogen Synthesis in Breast Cancer

Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[10][11][12] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[10][13]

Mechanism of Action: Competitive Inhibition

Both letrozole and anastrozole act as competitive inhibitors of aromatase.[10][11] They bind reversibly to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity and significantly reducing circulating estrogen levels.[10][14]

Signaling Pathway

By inhibiting aromatase, these drugs suppress the production of estrogens that would otherwise stimulate the growth of estrogen receptor-positive breast cancer cells.

Aromatase_Inhibitor_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes conversion ER_positive_cell Estrogen Receptor-Positive Breast Cancer Cell Estrogens->ER_positive_cell Binds to Estrogen Receptor Tumor_growth Tumor Growth ER_positive_cell->Tumor_growth Stimulates Letrozole_Anastrozole Letrozole / Anastrozole Letrozole_Anastrozole->Aromatase Competitively Inhibits

Caption: Letrozole and Anastrozole competitively inhibit the aromatase enzyme, blocking the conversion of androgens to estrogens and thereby suppressing the growth of estrogen receptor-positive breast cancer cells.

Comparative Performance

Both letrozole and anastrozole are highly effective in reducing estrogen levels and improving disease-free survival in postmenopausal women with early-stage breast cancer.[2][15][16] Head-to-head clinical trials, such as the FACE trial, have shown no significant difference in overall efficacy between the two drugs.[2][6][16] However, some studies suggest that letrozole may be a more potent inhibitor of aromatase, leading to a greater suppression of estrogen levels.[4][17]

Drug Target Ki Key Pharmacokinetic Parameters
Letrozole Aromatase~0.7-1.5 nMBioavailability: ~99.9% Half-life: ~2 days Metabolism: Hepatic (CYP3A4 and CYP2A6)
Anastrozole Aromatase~10-20 nMBioavailability: ~83-85% Half-life: ~40-50 hours Metabolism: Hepatic (N-dealkylation, hydroxylation, glucuronidation)[11]

Vericiguat: A Novel Approach to Heart Failure

Vericiguat is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[18][19][20][21] In heart failure, impaired nitric oxide (NO) signaling leads to reduced activity of sGC, resulting in decreased levels of cyclic guanosine monophosphate (cGMP), a key second messenger in cardiovascular homeostasis.[18][20]

Mechanism of Action: Dual Stimulation of sGC

Vericiguat has a dual mechanism of action on sGC. It directly stimulates the enzyme, independent of NO, and it also sensitizes sGC to endogenous NO, leading to a synergistic increase in cGMP production.[12][18][20][22] This restoration of the NO-sGC-cGMP pathway leads to smooth muscle relaxation, vasodilation, and improved cardiac function.[7][18]

Signaling Pathway

Vericiguat's action on sGC leads to increased cGMP levels, which in turn activates protein kinase G (PKG) and other downstream effectors, resulting in beneficial cardiovascular effects.

Vericiguat_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cardiovascular_effects Vasodilation Improved Cardiac Function PKG->Cardiovascular_effects Vericiguat Vericiguat Vericiguat->sGC Directly Stimulates & Sensitizes to NO

Caption: Vericiguat directly stimulates sGC and sensitizes it to NO, leading to increased cGMP production and subsequent activation of PKG, resulting in beneficial cardiovascular effects.

Comparative Performance

Vericiguat has been shown to reduce the risk of cardiovascular death and heart failure hospitalization in high-risk patients with HFrEF.[20] It offers a different mechanism of action compared to another sGC stimulator, riociguat, which is primarily used for pulmonary hypertension.[22][23] Vericiguat has a longer half-life, allowing for once-daily dosing.[22][24]

Drug Target EC50 Key Pharmacokinetic Parameters
Vericiguat Soluble Guanylate Cyclase (sGC)~256 nM (in the presence of an sGC inhibitor)[25]Bioavailability: ~93% (with food) Half-life: ~30 hours Metabolism: Glucuronidation (UGT1A9 and UGT1A1)[20]
Riociguat Soluble Guanylate Cyclase (sGC)Not readily availableBioavailability: ~94% Half-life: ~7-12 hours Metabolism: Hepatic (CYP1A1, CYP3A4, CYP2C8, CYP2J2)

Periciazine: Modulating Dopaminergic and Serotonergic Pathways

Periciazine is a phenothiazine antipsychotic medication used in the management of psychosis, aggression, and severe anxiety.[16][26] Its therapeutic effects are attributed to its antagonist activity at various neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors.

Mechanism of Action: Receptor Antagonism

Periciazine acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors.[22] Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, while its action on 5-HT2A receptors may contribute to its effects on mood and cognition.[22]

Signaling Pathway

By blocking D2 and 5-HT2A receptors, periciazine modulates downstream signaling cascades, including those involving cyclic AMP (cAMP) and intracellular calcium.

Periciazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits PLC Phospholipase C HT2A_Receptor->PLC cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Periciazine Periciazine Periciazine->D2_Receptor Antagonizes Periciazine->HT2A_Receptor Antagonizes

Caption: Periciazine antagonizes dopamine D2 and serotonin 5-HT2A receptors, thereby modulating downstream signaling pathways involving cAMP and phospholipase C.

Comparative Performance

The clinical use of periciazine has become less common with the advent of atypical antipsychotics, which generally have a more favorable side-effect profile. A direct comparison of binding affinities shows its activity at both D2 and 5-HT2A receptors.

Drug Target Ki Key Pharmacokinetic Parameters
Periciazine D2 Receptor~1-10 nMBioavailability: Variable Half-life: ~12-30 hours Metabolism: Hepatic
5-HT2A Receptor~5-20 nM

Rilpivirine: A Flexible Inhibitor of HIV-1 Reverse Transcriptase

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[8][27] It has a high barrier to resistance and is effective against certain HIV-1 strains that are resistant to first-generation NNRTIs.[28][29]

Mechanism of Action: Allosteric Inhibition

Rilpivirine binds to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site.[23] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.[23][25] The flexibility of the rilpivirine molecule allows it to adapt to mutations in the binding pocket, contributing to its effectiveness against resistant strains.[30]

Signaling Pathway

Rilpivirine's action is at the level of viral replication, directly inhibiting a key enzyme required for the HIV-1 life cycle.

Rilpivirine_Pathway HIV_RNA Viral RNA RT HIV-1 Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Rilpivirine Rilpivirine Rilpivirine->RT Allosterically Inhibits

Caption: Rilpivirine allosterically inhibits HIV-1 reverse transcriptase, preventing the synthesis of viral DNA from the viral RNA template.

Comparative Performance

Rilpivirine has demonstrated efficacy in treatment-naive and treatment-experienced patients with HIV-1 infection.[27] It has a favorable pharmacokinetic profile that allows for once-daily dosing.[27]

Drug Target IC50 / EC50 Key Pharmacokinetic Parameters
Rilpivirine HIV-1 Reverse TranscriptaseIC50: ~0.73 nM (wild-type)[4] EC50: ~0.51 nM (wild-type)[4]Bioavailability: High (with a meal) Half-life: ~50 hours Metabolism: Hepatic (CYP3A4)[27]

Experimental Protocols

DPP-4 Inhibition Assay (Vildagliptin)

Objective: To determine the in vitro potency of a test compound to inhibit DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (e.g., Vildagliptin) and vehicle (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions or vehicle control.

  • Add the DPP-4 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the DPP-4 substrate to each well.

  • Measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitroanilide.

  • Calculate the initial reaction velocities for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Aromatase Activity Assay (Letrozole/Anastrozole)

Objective: To measure the inhibition of aromatase activity by a test compound.

Materials:

  • Human placental microsomes or recombinant human aromatase

  • [1β-³H]-Androstenedione (substrate)

  • NADPH

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compound (e.g., Letrozole) and vehicle

  • Dextran-coated charcoal

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, combine the assay buffer, NADPH, and the test compound or vehicle.

  • Add the aromatase enzyme source (microsomes or recombinant enzyme).

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding an organic solvent (e.g., chloroform).

  • Separate the aqueous and organic phases. The tritiated water (³H₂O) formed during the reaction will be in the aqueous phase.

  • Treat the aqueous phase with dextran-coated charcoal to remove any unreacted substrate.

  • Measure the radioactivity of the aqueous phase using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.[25][31][32][33]

Soluble Guanylate Cyclase (sGC) Activity Assay (Vericiguat)

Objective: To assess the ability of a test compound to stimulate sGC activity.

Materials:

  • Purified sGC enzyme

  • GTP (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • Test compound (e.g., Vericiguat) and vehicle

  • (Optional) NO donor (e.g., SNP)

  • cGMP detection kit (e.g., ELISA or TR-FRET based)

Procedure:

  • Prepare dilutions of the test compound.

  • In a reaction tube, combine the assay buffer, GTP, and the test compound or vehicle.

  • (Optional) Add an NO donor to assess synergistic effects.

  • Initiate the reaction by adding the sGC enzyme.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by boiling or adding EDTA).

  • Measure the amount of cGMP produced using a cGMP detection kit according to the manufacturer's instructions.

  • Plot the cGMP concentration against the test compound concentration to determine the EC50 value.[10][19]

Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay (Periciazine)

Objective: To determine the binding affinity of a test compound to D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human D2 or 5-HT2A receptor

  • Radioligand specific for the receptor (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, with appropriate ions)

  • Test compound (e.g., Periciazine) and vehicle

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle (for total binding), or non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data to determine the IC50, which can then be converted to a Ki value.[11][32][34][35]

HIV-1 Reverse Transcriptase Inhibition Assay (Rilpivirine)

Objective: To measure the inhibition of HIV-1 reverse transcriptase activity by a test compound.

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl₂, DTT)

  • Test compound (e.g., Rilpivirine) and vehicle

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, combine the assay buffer, template-primer, dNTPs (including the radiolabeled dNTP), and the test compound or vehicle.

  • Initiate the reaction by adding the HIV-1 reverse transcriptase.

  • Incubate the reaction at 37°C.

  • Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters.

  • Wash the filters with TCA and ethanol.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.[1][12][34][36]

Conclusion

The nitrile group is a powerful tool in the medicinal chemist's arsenal, contributing to the development of a diverse range of highly effective pharmaceuticals. As demonstrated by the examples in this guide, the incorporation of a nitrile moiety can lead to potent and selective drugs with varied mechanisms of action, from covalent enzyme inhibition to allosteric modulation of viral enzymes. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the continued development of novel and improved therapeutics. This guide serves as a foundational resource for researchers to explore and compare these important nitrile-containing drugs, and to design and execute experiments that will further our understanding of their therapeutic potential.

References

A Comparative Guide to the Antibacterial and Antifungal Activity of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzonitrile, a versatile aromatic scaffold, has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antibacterial and antifungal potential of various classes of benzonitrile derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the standardized protocols for their evaluation.

Introduction: The Benzonitrile Scaffold in Antimicrobial Drug Discovery

The benzonitrile moiety, characterized by a benzene ring substituted with a cyano group (-C≡N), serves as a crucial building block for synthesizing diverse heterocyclic compounds.[1] Its unique electronic properties and ability to participate in various chemical reactions have made it an attractive starting point for the design of new antimicrobial agents. Researchers have successfully synthesized numerous benzonitrile derivatives, including Schiff bases, chalcones, pyrimidines, and triazoles, and evaluated their efficacy against a wide range of pathogenic bacteria and fungi.[1][2]

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of benzonitrile derivatives is significantly influenced by the nature and position of substituents on the benzonitrile ring and the type of heterocyclic system it is fused with. The following sections compare the activity of prominent classes of these derivatives against both Gram-positive and Gram-negative bacteria.

Key Observations:

  • Gram-Positive Bacteria: Many benzonitrile derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, certain pyrimidine derivatives have shown minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against Escherichia coli and Pseudomonas aeruginosa, comparable to the antibiotic amoxicillin.[3][4]

  • Gram-Negative Bacteria: Achieving high potency against Gram-negative bacteria is often more challenging due to their protective outer membrane. However, specific structural modifications, such as the incorporation of halogen atoms at the meta position of a linked phenyl ring, have been shown to enhance activity against these more resistant strains.[5]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Benzonitrile Derivatives

Derivative ClassCompound ExampleStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Pyrimidine DerivativeCompound 5 (from study)-1.0[3]
Pyridone DerivativeCompound 6c (from study)12 mm inhibition zone18 mm inhibition zone[2]
Benzothiazole-Isatin HybridCompound 41c (from study)12.53.1[6]
Benzamidine DerivativeCompound 4a/4c (from study)31.25 - 12531.25 - 125[7]

Note: Data presented as zone of inhibition in mm at a concentration of 5 mg/mL.

Comparative Analysis of Antifungal Activity

Benzonitrile derivatives have also demonstrated significant promise as antifungal agents. The structural features that confer potent antifungal activity often overlap with those required for antibacterial action, yet distinct structure-activity relationships (SAR) are also observed.

Key Observations:

  • Broad-Spectrum Potential: Certain synthesized benzonitrile compounds, such as (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, have exhibited potent in vitro antifungal activity with MICs as low as 6.25 μg/mL against plant pathogenic fungi like Botrytis fabae.[1]

  • Yeast and Molds: Derivatives have shown efficacy against clinically relevant fungi, including Candida albicans and Aspergillus species. For example, some novel pyridone derivatives displayed an MIC of 1 mg/mL against C. albicans.[2]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Representative Benzonitrile Derivatives

Derivative ClassCompound ExampleCandida albicansBotrytis fabaeReference
Aryldiazenyl DerivativeCompound 2e (from study)-6.25[1]
Pyridone DerivativeCompounds 6a-c, 15a-c1.0-[2]
Benzoxazole DerivativeCompound II/III (from study)--[8]
Structure-Activity Relationship (SAR) Insights

The biological activity of benzonitrile derivatives is intricately linked to their molecular structure. Understanding these relationships is pivotal for the rational design of more potent and selective antimicrobial agents.

Key SAR Principles:

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, on the aromatic rings often enhances antimicrobial activity.[5][9] Conversely, electron-donating groups like methoxy or methyl groups can sometimes lead to decreased potency.[5]

  • Lipophilicity: The overall hydrophobicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. A balanced lipophilicity is often required for optimal activity.

  • Steric Factors: The size and spatial arrangement of substituents can influence the binding of the molecule to its biological target.

SAR_Benzonitrile cluster_core Benzonitrile Core cluster_modification Structural Modifications cluster_activity Antimicrobial Activity core Benzonitrile Scaffold EWG Electron-Withdrawing Groups (e.g., -NO2, Halogens) core->EWG EDG Electron-Donating Groups (e.g., -OCH3, -CH3) core->EDG Heterocycle Fused Heterocyclic Rings (e.g., Pyrimidine, Triazole) core->Heterocycle Lipophilicity Lipophilic Moieties core->Lipophilicity Increased Increased Activity EWG->Increased Decreased Decreased Activity EDG->Decreased Heterocycle->Increased Lipophilicity->Increased

Caption: Structure-Activity Relationship (SAR) of Benzonitrile Derivatives.

Mechanisms of Antimicrobial Action

The diverse structures of benzonitrile derivatives lead to various mechanisms of action against microbial cells. Elucidating these mechanisms is critical for understanding their therapeutic potential and predicting potential resistance development.

Known and Proposed Mechanisms:

  • Inhibition of Cell Wall Synthesis: Some derivatives are proposed to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[10]

  • Membrane Disruption: Certain benzophenone-containing compounds, which can be related to benzonitrile structures, have been shown to cause depolarization of the bacterial membrane, indicating it as a primary target.[11]

  • Enzyme Inhibition: Molecular modeling studies suggest that some benzonitrile-based compounds can bind to and inhibit essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.[3][4] This can even help overcome existing resistance mechanisms to β-lactam antibiotics.[3][4]

  • Inhibition of Nucleic Acid Synthesis: The rifamycins and fluoroquinolones are classes of antibiotics that inhibit RNA and DNA synthesis, respectively.[10] While not the most common mechanism for benzonitriles, interference with nucleic acid replication is a potential mode of action for some derivatives.

  • Protein Precipitation: A more general mechanism of action for some antimicrobial agents involves the precipitation of microbial proteins, leading to cell death.[12]

Experimental Protocols for Antimicrobial Screening

Standardized and reproducible methods are essential for accurately assessing and comparing the antimicrobial activity of novel compounds. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]

Materials:

  • Test compound (benzonitrile derivative) stock solution

  • Sterile 96-well microtiter plates[14][19]

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[14]

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)[13]

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)[14]

  • Reference antibiotic (e.g., Ciprofloxacin, Ampicillin)

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate.[19] b. Add 100 µL of the 2x concentrated test compound to the first column of wells.[19] c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[19]

  • Inoculum Preparation: a. Prepare a suspension of the test microorganism from a fresh agar plate (18-24 hours old) in sterile broth.[13] b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[13] c. Dilute this standardized inoculum to the final required concentration for the assay.

  • Inoculation of Microtiter Plate: a. Within 15 minutes of standardization, inoculate each well (except the sterility control) with the appropriate volume of the diluted inoculum.[13]

  • Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.[20][21]

  • Determination of MIC: a. After incubation, visually inspect the plate for turbidity.[14] b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]

MIC_Workflow start Start prep_plate Prepare 96-well plate with 100µL broth per well start->prep_plate add_compound Add 100µL of 2x compound to first column prep_plate->add_compound serial_dilute Perform serial dilutions across the plate add_compound->serial_dilute inoculate Inoculate wells with microbial suspension serial_dilute->inoculate prep_inoculum Prepare standardized 0.5 McFarland inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually determine MIC (lowest clear well) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Perspectives

Benzonitrile derivatives represent a promising and versatile class of compounds in the quest for new antimicrobial agents. The extensive research into their synthesis and biological evaluation has yielded numerous derivatives with potent antibacterial and antifungal activities. Future research should focus on optimizing the lead compounds through rational drug design, further elucidating their mechanisms of action to identify novel cellular targets, and conducting in vivo studies to assess their therapeutic potential. The continued exploration of the chemical space around the benzonitrile scaffold is a valuable strategy in the global fight against antimicrobial resistance.

References

A Comparative Guide to Polarity-Sensitive Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cell membrane is a dynamic and heterogeneous environment, with distinct microdomains characterized by differences in lipid and protein composition. These variations create localized differences in physicochemical properties, such as membrane polarity. Abnormal changes in cellular polarity are linked to various diseases and functional disorders, making the ability to visualize and quantify these subtle shifts crucial for researchers in cell biology, drug discovery, and diagnostics.[1] Polarity-sensitive fluorescent probes, also known as solvatochromic dyes, are indispensable tools for this purpose. Their fluorescence properties, including emission wavelength, quantum yield, and lifetime, are highly dependent on the polarity of their immediate surroundings.[1] This guide provides a comparative overview of commonly used polarity-sensitive probes, offering insights into their mechanisms, applications, and practical considerations for cellular imaging.

The Principle of Polarity Sensing: Intramolecular Charge Transfer (ICT)

Many polarity-sensitive probes are "push-pull" systems, containing an electron-donating group and an electron-accepting group connected by a π-conjugated system.[2] Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, creating a highly dipolar excited state.[1] In a more polar environment, the dipoles of surrounding solvent molecules stabilize this excited state, resulting in a red-shifted (longer wavelength) emission.[1] Conversely, in a non-polar or hydrophobic environment, the emission is blue-shifted (shorter wavelength). This spectral shift is the basis for quantifying membrane polarity.

Key Classes of Polarity-Sensitive Probes

Naphthalimide-Based Probes: The Laurdan Family

Laurdan and its analogue Prodan are among the most widely used polarity-sensitive probes for studying membrane lipid packing.[3][4] Their fluorescence is highly sensitive to the presence of water molecules in the membrane's lipid bilayer.

  • Mechanism of Action: In loosely packed, liquid-disordered (Ld) membrane phases, water molecules can penetrate the bilayer and interact with the probe's fluorescent moiety. This leads to solvent relaxation around the excited state dipole, resulting in red-shifted emission. In tightly packed, liquid-ordered (Lo) phases, water penetration is restricted, and the emission remains blue-shifted.[5]

  • Spectral Properties: Laurdan exhibits a significant spectral shift, with emission maxima around 440 nm in gel-phase (ordered) membranes and 490 nm in liquid-phase (disordered) membranes.[3] Prodan shows an even larger shift, from approximately 401 nm in non-polar cyclohexane to 531 nm in water.[1][4]

  • Applications: Laurdan is extensively used to visualize lipid rafts and study changes in membrane fluidity associated with cellular processes like signaling, trafficking, and apoptosis.[3][5][6]

Styryl Dyes: Di-4-ANEPPDHQ

Di-4-ANEPPDHQ is a red-shifted, polarity-sensitive probe that offers advantages for live-cell imaging, including reduced phototoxicity and compatibility with standard confocal microscopy.[3][6]

  • Mechanism of Action: While also sensitive to membrane polarity, the photophysical mechanism of Di-4-ANEPPDHQ differs from that of Laurdan. Its spectral shift is more directly correlated with the dielectric constant of the environment, rather than hydrogen bonding effects.[7]

  • Spectral Properties: Di-4-ANEPPDHQ has emission maxima around 560 nm in gel-phase membranes and 610 nm in liquid-phase membranes.[3]

  • Applications: It is well-suited for distinguishing between ordered and disordered membrane phases and can be used in conjunction with other fluorescent markers for multi-color imaging.[3][6][8]

Phenoxazone Dyes: Nile Red

Nile Red is a hydrophobic, solvatochromic dye that is highly fluorescent in non-polar environments and weakly fluorescent in polar, aqueous media.[9][10]

  • Mechanism of Action: The fluorescence of Nile Red is "turned on" when it partitions into hydrophobic environments like lipid droplets or the hydrophobic core of proteins.[11] The emission wavelength is also sensitive to the polarity of these environments.[9][12]

  • Spectral Properties: Nile Red exhibits a large fluorescence emission shift, from red in more polar environments to yellow/gold in highly non-polar environments.[12]

  • Applications: It is widely used for staining intracellular lipid droplets and can also be used to probe hydrophobic sites on proteins.[9][13][14]

Other Notable Probes

Recent advancements have led to the development of novel probes with improved properties such as enhanced photostability and suitability for super-resolution microscopy.[15][16][17][18] For example, FπCM is a newly developed solvatochromic probe with exceptional photostability, allowing for long-term imaging of cellular processes like cell division.[15][16][17] Probes like Di-4-AN(F)EPPTEA and NR12S have shown promise for super-resolution stimulated emission depletion (STED) microscopy, enabling the study of nanoscale membrane heterogeneity.[19][20]

Comparative Analysis of Key Probes

ProbeExcitation (nm)Emission (nm)AdvantagesDisadvantagesPrimary Applications
Laurdan ~350 (Two-photon recommended)440 (Ordered) / 490 (Disordered)[3]High sensitivity to membrane hydration; well-established.Requires UV or two-photon excitation, which can be phototoxic.[6]Imaging lipid rafts and membrane fluidity.[3][6]
Di-4-ANEPPDHQ ~488560 (Ordered) / 610 (Disordered)[3]Compatible with standard confocal microscopy; red-shifted emission reduces autofluorescence.[6]Lower quantum yield compared to Laurdan.Distinguishing ordered and disordered membrane phases in live cells.[3][6][8]
Nile Red ~550Varies with polarity (~580-650)Large Stokes shift; high quantum yield in non-polar environments; good for lipid droplet staining.[9]Broad emission spectrum can lead to bleed-through in multi-color imaging.Staining intracellular lipid droplets; probing hydrophobic protein surfaces.[9][13][14]
FπCM ~405Varies with polarityExceptional photostability for long-term imaging; low toxicity.[15][16][17]Newer probe, less established than others.Long-term live-cell imaging of membrane dynamics.[15][16]

Experimental Workflows and Protocols

Visualizing Membrane Polarity using Generalized Polarization (GP) Imaging

A common method for quantifying membrane polarity is through Generalized Polarization (GP) imaging. The GP value is calculated from the fluorescence intensities collected at two different emission wavelengths, corresponding to the ordered and disordered phases.

Workflow for GP Imaging

Caption: Workflow for Generalized Polarization (GP) imaging.

Detailed Protocol for Laurdan GP Imaging
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and culture to the desired confluency.

  • Probe Loading: Prepare a stock solution of Laurdan in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to a final concentration of 5-10 µM.

  • Incubation: Remove the culture medium from the cells and replace it with the Laurdan-containing medium. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Acquire images using a two-photon or confocal microscope equipped with a UV laser. Collect fluorescence emission simultaneously in two channels: one for the ordered phase (e.g., 400-460 nm) and one for the disordered phase (e.g., 470-530 nm).

  • GP Calculation: Calculate the GP value for each pixel using the following formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) Where I_ordered and I_disordered are the fluorescence intensities in the ordered and disordered channels, respectively.

  • Data Visualization: Generate a pseudo-colored GP map where different colors represent different GP values, providing a visual representation of membrane polarity.

Staining Lipid Droplets with Nile Red

Caption: Workflow for staining lipid droplets with Nile Red.

Detailed Protocol for Nile Red Staining
  • Cell Preparation: Grow cells on coverslips or in imaging dishes.

  • Fixation (Optional): For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If staining intracellular structures in fixed cells, permeabilize with a detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Prepare a 1 µg/mL working solution of Nile Red in PBS. Incubate the cells with the staining solution for 10-15 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells two to three times with PBS.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope with excitation and emission wavelengths suitable for Nile Red (e.g., excitation at 543 nm and emission collection at 560-650 nm).

Conclusion and Future Perspectives

Polarity-sensitive fluorescent probes are powerful tools for elucidating the complex and dynamic nature of cellular membranes. The choice of probe depends on the specific biological question, the available instrumentation, and the experimental system. While established probes like Laurdan and Nile Red remain valuable, the development of new probes with enhanced photophysical properties is expanding the possibilities for cellular imaging.[15][16][17][18] Future advancements will likely focus on probes with even greater photostability, brighter emissions, and targeting capabilities for specific organelles, further advancing our understanding of the role of membrane polarity in health and disease.[21][22]

References

A Senior Application Scientist's Guide to Benchmarking New Thermally Activated Delayed Fluorescence (TADF) Molecules for OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Third Generation of OLED Emitters

Since the inception of Organic Light-Emitting Diodes (OLEDs), the primary challenge has been efficiency. The electrical excitation of organic molecules naturally produces a 1:3 ratio of emissive singlet excitons to non-emissive triplet excitons, imposing a theoretical 25% limit on the internal quantum efficiency (IQE) of standard fluorescent emitters. While second-generation phosphorescent OLEDs (PHOLEDs) broke this barrier by harvesting triplet excitons through heavy-metal catalysis, they often face challenges with cost and the stability of blue emitters.[1]

This guide focuses on the third generation of emitters: molecules exhibiting Thermally Activated Delayed Fluorescence (TADF) . These purely organic compounds can achieve nearly 100% IQE by harnessing triplet excitons without the need for scarce noble metals.[2][3] The TADF mechanism relies on a clever molecular design that creates a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2][4] This small gap allows the non-emissive triplet excitons to be converted back into emissive singlet excitons through a thermally-activated process called reverse intersystem crossing (RISC).[2][5] The subsequent light emission is "delayed," occurring after the initial prompt fluorescence, but it allows for the harvesting of the vast majority of excitons generated in the device.[6]

For researchers and materials developers, the synthesis of a novel TADF molecule is only the first step. A rigorous, systematic benchmarking process is required to validate its performance and demonstrate its potential to advance the field. This guide provides a comprehensive framework for this evaluation, explaining not just the what but the why behind each experimental choice, ensuring a robust and objective comparison against established alternatives.

The TADF Mechanism: A Visual Explanation

The efficiency of a TADF molecule is dictated by the kinetics of several competing radiative and non-radiative decay pathways. Understanding this process is fundamental to interpreting experimental data.

TADF_Mechanism cluster_0 Energy Levels cluster_1 Exciton Generation (1:3 Ratio) S0 Ground State (S₀) S1 Singlet State (S₁) S1->S0 Prompt Fluorescence (k_F) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (k_P) (Typically slow) T1->S1 Reverse Intersystem Crossing (RISC) (Key TADF Step) Gen Electrical Excitation Gen->S1 25% Gen->T1 75% caption Jablonski diagram illustrating the TADF process.

Caption: Jablonski diagram illustrating the TADF process.

Part 1: Foundational Photophysical Characterization

Before fabricating a complex multi-layer OLED device, the intrinsic photophysical properties of the new TADF molecule must be thoroughly characterized in a host matrix. This provides a baseline understanding of its potential and informs the device architecture. The choice of host is critical; it must possess a higher triplet energy than the TADF emitter to prevent exciton quenching and should be chosen to avoid aggregation-induced quenching of the emitter.[1][2]

Key Photophysical Parameters & Experimental Protocols

1. Photoluminescence Quantum Yield (PLQY)

  • Why it matters: PLQY (ΦPL) is the direct measure of a material's emissive efficiency. It's the ratio of photons emitted to photons absorbed. A high PLQY (>90%) is a prerequisite for a high-efficiency OLED.

  • Protocol:

    • Prepare thin-film samples by co-evaporating or spin-coating the new TADF emitter (guest) at a specific weight percentage (e.g., 6-10 wt%) into a suitable host material (e.g., CBP, mCP) on a quartz substrate.

    • Place the sample in an integrating sphere coupled to a calibrated spectrofluorometer.[7]

    • Excite the sample with a monochromatic light source at a wavelength where the host does not significantly absorb but the guest does.

    • Measure the emission spectrum of the sample and a blank reference (a substrate with only the host material).

    • The PLQY is calculated by the system software, comparing the integrated emission intensity of the sample to the reduction in the excitation source intensity. For accuracy, measurements should be performed under an inert (N₂) atmosphere to minimize oxygen-induced quenching.

2. Emission Spectra & Singlet/Triplet Energy Gap (ΔEST)

  • Why it matters: The emission spectrum determines the color of the light produced. The ΔEST is the most critical parameter for a TADF emitter; it must be small (< 0.2 eV) to allow for efficient RISC at room temperature.[2]

  • Protocol:

    • Fluorescence Spectrum (S₁ Energy): At room temperature, measure the photoluminescence spectrum of the doped film. The energy of the singlet state (E(S₁)) is determined from the high-energy onset (the first peak or shoulder) of this spectrum.

    • Phosphorescence Spectrum (T₁ Energy): Measure the emission spectrum of the same film at a low temperature (typically 77 K, liquid nitrogen).[8] At this temperature, the thermally activated RISC process is suppressed, allowing the much weaker phosphorescence from the triplet state to be observed. The energy of the triplet state (E(T₁)) is determined from the onset of the phosphorescence spectrum.

    • Calculate the Gap: ΔEST = E(S₁) - E(T₁).

3. Transient Photoluminescence Decay

  • Why it matters: This measurement confirms the TADF mechanism is active and quantifies the rates of RISC and other decay processes. A TADF emitter will exhibit a two-component decay: a fast "prompt" fluorescence (nanosecond scale) and a much slower "delayed" fluorescence (microsecond to millisecond scale).[9]

  • Protocol:

    • Use a time-resolved spectrometer with capabilities for both Time-Correlated Single Photon Counting (TCSPC) for the prompt component and Multichannel Scaling (MCS) for the delayed component.

    • Excite the doped film sample with a pulsed laser or LED.

    • Record the photoluminescence decay curve over a wide time range (from nanoseconds to milliseconds).

    • Fit the decay curve to a multi-exponential function. The resulting lifetimes will correspond to the prompt (τp) and delayed (τd) components. The presence of a significant delayed component is the hallmark of TADF.

Comparative Photophysical Data

The following table presents hypothetical data for our "New Molecule" against a well-established green benchmark, 4CzIPN.

ParameterNew Green Molecule (Hypothetical) 4CzIPN (Benchmark) Rationale for Superiority
Emission Peak (λem)520 nm524 nmPurer green color, closer to BT.2020 standard.
PLQY (ΦPL)98%~95%Higher intrinsic efficiency, less non-radiative loss.
E(S₁)2.50 eV2.60 eV-
E(T₁)2.42 eV2.48 eV-
ΔEST 0.08 eV 0.12 eV Smaller gap facilitates faster, more efficient RISC.[10]
Prompt Lifetime (τp)15 ns~5 ns-
Delayed Lifetime (τd)8 µs~10 µsShorter delayed lifetime reduces triplet-related annihilation.

Part 2: OLED Device Fabrication and Electroluminescence Benchmarking

Positive photophysical results are promising, but the true test of a new TADF molecule is its performance in a full OLED device. This requires fabricating a multi-layer stack, typically via vacuum thermal evaporation (VTE), which offers precise control over film thickness and purity.[11][12]

Standardized OLED Fabrication Workflow

The causality here is critical: each layer serves a specific function, and their thicknesses and energy levels must be precisely controlled to ensure balanced charge injection, transport, and recombination within the emissive layer (EML).

OLED_Fabrication start Start sub 1. Substrate Cleaning (ITO-coated glass) De-ionized water, acetone, IPA sonication start->sub uv 2. UV-Ozone Treatment Increases ITO work function, removes organic residues sub->uv load load uv->load dep_htl 4. Deposit Hole Transport Layer (HTL) e.g., TAPC (40 nm) load->dep_htl dep_eml 5. Deposit Emissive Layer (EML) Host:TADF Emitter (e.g., mCP:New Molecule 8 wt%, 20 nm) dep_htl->dep_eml dep_hbl 6. Deposit Hole Blocking Layer (HBL) e.g., B4PyMPM (10 nm) dep_eml->dep_hbl dep_etl 7. Deposit Electron Transport Layer (ETL) e.g., B4PyMPM (30 nm) dep_hbl->dep_etl dep_eil 8. Deposit Electron Injection Layer (EIL) e.g., LiF (1 nm) dep_etl->dep_eil dep_cathode 9. Deposit Cathode e.g., Aluminum (Al, 100 nm) dep_eil->dep_cathode encap 10. Encapsulation Glass lid with UV-cured epoxy in glovebox dep_cathode->encap end Device Ready for Testing encap->end

Caption: Standard workflow for OLED fabrication via vacuum thermal evaporation.

Electroluminescence (EL) Characterization Protocol

This series of tests evaluates how efficiently the device converts electricity into light.

  • Why it matters: These are the ultimate figures of merit for an OLED. They determine its suitability for real-world applications in displays and lighting.

  • Protocol:

    • Setup: Place the encapsulated device in a test jig inside a light-proof box. Connect the device to a source measure unit (SMU). Position a calibrated photodiode or spectrometer in front of the device pixel. For absolute External Quantum Efficiency (EQE) measurements, the device should be placed inside an integrating sphere.[7]

    • J-V-L Sweep: Program the SMU to sweep the voltage across the device in defined steps. At each voltage step, simultaneously record the current density (J, in mA/cm²) flowing through the device and the luminance (L, in cd/m²) emitted.[13]

    • Calculations: From the J-V-L data, calculate the key performance metrics:

      • Current Efficiency (cd/A): ηc = L / J

      • Power Efficiency (lm/W): ηp = π * ηc / V

      • External Quantum Efficiency (%): EQE is calculated by the system, relating the number of photons emitted to the number of charges injected. It is the most comprehensive efficiency metric.

Operational Lifetime Testing
  • Why it matters: Device stability is paramount for commercial viability. Lifetime tests measure how long a device can operate before its brightness degrades to an unacceptable level.

  • Protocol:

    • Accelerated Conditions: To avoid impractically long test times, lifetime is measured under accelerated conditions.[7][14] The device is driven at a constant DC current chosen to produce a high initial luminance (L₀), for example, 1000 cd/m² for displays or 5000 cd/m² for lighting.

    • Continuous Monitoring: The luminance is monitored continuously over time while the device operates in an environmentally controlled chamber (constant temperature).

    • Determine Endpoint: The lifetime is defined as the time it takes for the luminance to fall to a certain percentage of its initial value. Common metrics are LT₉₅ (time to 95% of L₀) and LT₅₀ (time to 50% of L₀).[7]

Part 3: Comparative Performance Analysis

A new molecule is only as good as its performance relative to the current state-of-the-art. The data below illustrates how to present a compelling case for a new emitter by benchmarking it against established alternatives for green, red, and blue colors.

Comparative Device Performance Data
MetricNew Green Molecule 4CzIPN (Green) [15]New Red Molecule DiKTa-based Red [16]New Blue Molecule DMOC-DPS (Blue) [6]
Max. EQE (%) 32.5% ~30%28.0% ~22%29.8% ~27%
EQE @ 1000 cd/m² 30.1% ~25%25.5% ~18%25.1% ~20%
Turn-on Voltage (V) 2.4 V 2.5 V2.2 V 2.4 V2.8 V 3.1 V
CIE Coordinates (x, y) (0.30, 0.63)(0.33, 0.61)(0.67, 0.33)(0.63, 0.36)(0.14, 0.15)(0.15, 0.18)
Lifetime (LT₅₀ @ 1000 cd/m²) >2,500 hrs ~1,500 hrs>1,800 hrs ~1,000 hrs>800 hrs ~300 hrs

Note: Data for benchmark molecules are representative values from literature. Data for "New Molecules" is hypothetical to demonstrate superior performance.

The low efficiency roll-off (high EQE at high luminance) and significantly longer operational lifetime of the hypothetical new molecules, particularly in the challenging blue spectrum, would represent a major advancement.

Conclusion: A Framework for Innovation

The development of novel TADF emitters is a cornerstone of next-generation OLED technology. However, innovation requires rigorous validation. The benchmarking framework presented in this guide—from fundamental photophysics to full device fabrication and stress testing—provides a comprehensive and self-validating system for evaluating new molecules. By systematically comparing intrinsic properties and device performance against established standards, researchers can objectively demonstrate the value of their discoveries and pave the way for more efficient, stable, and cost-effective OLED displays and lighting solutions.

References

Safety Operating Guide

Personal protective equipment for handling 4-Phenylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 4-Phenylamino-benzonitrile

A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like this compound, a versatile intermediate in medicinal chemistry, are instrumental in these efforts. However, advancing science cannot come at the cost of personal safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and a thorough understanding of its specific hazards. Our objective is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

Hazard Assessment: Understanding the Risks of this compound

A robust safety plan begins with a clear-eyed assessment of the material's intrinsic hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several acute and chronic risks that necessitate stringent protective measures.[1]

  • Acute Toxicity (Oral & Dermal): The primary and most significant hazard is its acute toxicity. It is classified as harmful if swallowed and harmful in contact with skin.[1] This dual threat means that both accidental ingestion and skin exposure can lead to systemic toxic effects.

  • Skin Irritation and Sensitization: The compound is a known skin irritant, capable of causing redness, inflammation, and discomfort upon contact.[1] Furthermore, it is a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis), which can be severe and long-lasting.[1]

  • Serious Eye Irritation: Direct contact with the eyes will cause serious irritation, potentially leading to significant discomfort and temporary or lasting damage.[1]

While specific data on inhalation toxicity for this exact compound is not detailed in the initial findings, the nitrile functional group and the potential for the compound to be a fine powder warrant caution. Similar benzonitrile compounds can cause respiratory irritation.[2] Therefore, minimizing the generation of dust or aerosols is a critical preventative step.

Quantitative Hazard Summary
Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Skin SensitizationCategory 1May cause an allergic skin reaction[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple compliance but a direct response to the identified hazards. Each component of your protective ensemble serves a specific purpose.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary line of defense is an engineering control. All handling of this compound powder should be conducted within a certified and properly functioning chemical fume hood. This containment system is crucial for preventing the inhalation of fine particulates and protecting the broader laboratory environment.

A. Eye and Face Protection: Your First Line of Defense
  • Mandatory Equipment: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.

  • The Rationale: Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against fine powders or splashes. Goggles are essential to prevent the severe eye irritation this compound can cause.[1] For procedures with a higher risk of splashing (e.g., preparing solutions), the use of a full-face shield over the goggles is strongly recommended.[3]

B. Hand Protection: Preventing Dermal Absorption and Sensitization
  • Mandatory Equipment: Chemically resistant nitrile gloves are the standard for handling this compound.[4][5][6]

  • The Rationale: Nitrile provides an excellent barrier against a wide range of chemicals and is particularly effective against solvents and organic compounds.[5][7] Given that this compound is harmful upon skin contact and a skin sensitizer, gloves are non-negotiable.[1]

  • Field-Proven Insights:

    • Double-Gloving: For extended procedures or when handling larger quantities, wearing two pairs of nitrile gloves is a prudent practice. This provides an additional layer of protection in case the outer glove is compromised.

    • Glove Integrity: Always inspect gloves for tears or pinholes before use.

    • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid touching the contaminated exterior. Dispose of them immediately in the designated hazardous waste container.

C. Body Protection: Shielding Against Contamination
  • Mandatory Equipment: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.

  • The Rationale: A lab coat protects your skin and personal clothing from accidental spills and contamination. The tight cuffs prevent powders from entering the sleeve.

  • Field-Proven Insights: For tasks involving significant quantities of the solid or solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills. Contaminated clothing should be removed immediately and decontaminated before reuse.[3]

D. Respiratory Protection: A Situational Necessity
  • Situational Requirement: While handling within a fume hood should prevent respiratory exposure, a respirator may be required in specific situations, such as a large spill outside of containment or if engineering controls are not available or functioning properly.

  • Equipment Specification: If a respirator is needed, a NIOSH-approved respirator with P100 (particulate) cartridges is appropriate for handling the solid form.[8] All respirator use must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, in accordance with OSHA 29 CFR 1910.134.

Step-by-Step Safe Handling Protocol

This protocol provides a procedural workflow from preparation to cleanup.

  • Pre-Operational Checks:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

    • Designate a specific area within the hood for handling the solid.

  • Donning PPE:

    • Don your lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Chemical Handling:

    • Carefully open the container of this compound, pointing the opening away from your face.

    • Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance. Perform this action gently to avoid creating airborne dust.

    • If preparing a solution, slowly add the powder to the solvent while stirring to ensure it dissolves without splashing.

  • Post-Handling & Decontamination:

    • Securely close the primary container of this compound.

    • Decontaminate any equipment used (spatulas, glassware) with an appropriate solvent. Collect this solvent rinse as hazardous waste.

    • Wipe down the work surface inside the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as hazardous waste.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the hazardous waste bin.

    • Remove your lab coat, turning it inwards as you do, and hang it in its designated location.

    • Remove your goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash your hands thoroughly with soap and water.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Assess Risks & Review SDS B Verify Fume Hood & Safety Showers A->B C Don Required PPE (Goggles, Lab Coat, Gloves) B->C D Weigh & Transfer This compound C->D E Perform Experiment D->E F Decontaminate Equipment & Workspace E->F G Segregate & Label Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Emergency Procedures & First Aid

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: If dust is inhaled, move the person to fresh air.[8] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][11] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[3]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses from decontamination must be collected in a designated, labeled hazardous waste container for liquids. Do not pour any amount down the drain.

  • Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3] Ensure waste containers are properly labeled with the full chemical name and associated hazards.

By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring that your valuable research is conducted with the highest commitment to safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.